(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[4-chloro-3-(ethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAUMCTGHBWQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661220 | |
| Record name | [4-Chloro-3-(ethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-69-3 | |
| Record name | [4-Chloro-3-(ethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are increasingly vital building blocks in medicinal chemistry and drug discovery.[1][2][3] Their unique ability to form reversible covalent bonds with diols makes them valuable for developing sensors, diagnostics, and therapeutic agents.[4] The approval of several boronic acid-containing drugs, such as bortezomib, has further solidified their importance in modern pharmacology.[2][4] A thorough understanding of the physicochemical properties of novel boronic acid derivatives is paramount for successful drug design and development, as these properties directly influence a compound's pharmacokinetic and pharmacodynamic profile.[2][5]
This guide provides an in-depth technical overview of the core physicochemical properties of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid, a compound of interest for its potential applications in the synthesis of bioactive molecules. This document will delve into the structural and chemical characteristics of this compound, present available data, and outline the standard experimental protocols for their determination, offering field-proven insights into the causality behind experimental choices.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is foundational to its application in drug discovery. These properties govern everything from solubility and absorption to metabolic stability and target engagement.
Structural and Chemical Identity
This compound is a substituted phenylboronic acid. The presence of a chloro group, an ethylcarbamoyl group, and a boronic acid moiety on the phenyl ring gives rise to its specific chemical characteristics.
Below is a summary of the key identifiers for this compound:
| Property | Value | Source |
| Molecular Formula | C9H11BClNO3 | |
| Molecular Weight | 227.5 g/mol | |
| CAS Number | 850589-40-1 | |
| IUPAC Name | This compound |
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Structure of this compound
Experimentally Determined and Predicted Properties
The following table summarizes the available and predicted physicochemical data for this compound and its analogs. It is important to note that experimentally determined values for this specific compound are not widely published, and therefore, some data is derived from predictions or from closely related structures.
| Property | Value/Range | Method | Reference |
| Melting Point | 130-134 °C (for a diethyl analog) | Experimental | [6] |
| Boiling Point | 467.5 ± 55.0 °C | Predicted | [6] |
| Solubility | Poorly soluble in water, soluble in polar organic solvents. | General observation for phenylboronic acids | [7][8] |
| pKa | Expected to be in the range of 8-10 for the boronic acid group. | Based on similar phenylboronic acids | [9][10] |
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and reproducibility of data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound is a critical parameter in drug development, influencing its bioavailability.[5][11] The shake-flask method is a widely accepted and recommended technique for determining thermodynamic solubility.[11][12]
Rationale for Method Selection: This method is considered the "gold standard" as it measures the solubility of a compound at equilibrium, providing a thermodynamically stable value. This is crucial for predicting the long-term behavior of a drug substance in solution.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions.[12]
-
Addition of Compound: Add an excess amount of solid this compound to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[13][14]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[13]
-
Data Analysis: The concentration of the compound in the saturated solution represents its equilibrium solubility at that specific pH and temperature.
dot graph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Workflow for Solubility Determination by the Shake-Flask Method
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is crucial for understanding its ionization state at different physiological pH values. Potentiometric titration is a robust and widely used method for pKa determination.
Rationale for Method Selection: Potentiometric titration directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa. It is a reliable method for compounds with ionizable groups.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like acetonitrile to ensure solubility.[10][15]
-
Titration Setup: Use a calibrated pH meter and an automated titrator for accurate measurements.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.
Conclusion
The physicochemical properties of this compound are critical determinants of its potential utility in drug discovery and development. While some data can be inferred from related structures, rigorous experimental characterization using standardized protocols is essential for obtaining reliable and actionable information. This guide provides a framework for understanding and determining the core physicochemical properties of this and other novel boronic acid derivatives, thereby supporting the advancement of medicinal chemistry research.
References
- AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
- Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(11), e202104192. [Link]
- World Health Organization. (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 992. [Link]
- Gyrdymov, D., & Klimenko, K. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- Kramer, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
- Forns, P. (2015). Solubility determination of compounds of pharmaceutical interest.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
- Gyrdymov, D., & Klimenko, K. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
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synthesis and characterization of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid.
An In-Depth Technical Guide to the Synthesis and Characterization of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Introduction: A Key Building Block in Modern Drug Discovery
This compound is a substituted arylboronic acid of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs—a halogenated phenyl ring, an amide linkage, and a reactive boronic acid group—make it a versatile and valuable intermediate. Boronic acids are indispensable reagents in organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone for the construction of carbon-carbon bonds.[1][2] This reaction allows for the efficient assembly of complex biaryl structures, which are prevalent in many biologically active molecules.[2]
The specific arrangement of the chloro, ethylcarbamoyl, and boronic acid groups on the phenyl ring provides a unique combination of steric and electronic properties. The chloro-substituent can serve as a handle for further, orthogonal functionalization, while the amide group can participate in crucial hydrogen bonding interactions with biological targets.[2] Consequently, this molecule is an attractive building block for creating libraries of compounds in drug discovery campaigns, particularly in the development of enzyme inhibitors and receptor modulators.[3][4]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic strategy for preparing this compound and details the rigorous analytical methods required for its complete characterization, ensuring its quality and suitability for downstream applications.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of substituted phenylboronic acids often relies on the borylation of an organometallic intermediate. For the target molecule, a highly effective and regioselective strategy involves a lithium-halogen exchange from a readily accessible precursor, followed by quenching with a boron electrophile. This approach is favored for its high efficiency and tolerance of various functional groups when conducted under carefully controlled conditions.
Proposed Synthetic Pathway
The logical precursor for this synthesis is an N-ethyl-2-chloro-5-halobenzamide. Starting from 2-chloro-5-bromobenzoic acid is a practical choice due to its commercial availability and the differential reactivity of the bromine atom in lithium-halogen exchange reactions.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-bromo-N-ethylbenzamide (Intermediate 1)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-bromobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.
-
Dissolve the crude acid chloride in dichloromethane (DCM).
-
In a separate flask, prepare a solution of ethylamine (EtNH₂, 1.2 eq) and triethylamine (Et₃N, 1.5 eq) in DCM.
-
Cool the amine solution to 0 °C in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude amide. Purify by recrystallization or column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 2: Synthesis of this compound
-
Add the purified 2-chloro-5-bromo-N-ethylbenzamide (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Dissolve the amide in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. A color change is typically observed, indicating the formation of the organolithium species.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours (or overnight).
-
Quench the reaction by carefully adding 1M HCl (aq) at 0 °C.
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to yield the final product. Commercially available arylboronic acids often contain boroxine anhydrides, making recrystallization from water a critical step to ensure high purity.[5]
Causality Behind Experimental Choices
-
Choice of Precursor: Using a bromo-substituted precursor is deliberate. The carbon-bromine bond undergoes lithium-halogen exchange much faster than the carbon-chlorine bond, providing excellent regioselectivity.
-
Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely strong bases and nucleophiles. They react violently with water and protic solvents. Therefore, anhydrous solvents and an inert atmosphere are mandatory to prevent quenching of the reagent and ensure high reaction yield.
-
Low-Temperature Control (-78 °C): The formation and reaction of the aryl lithium intermediate must be performed at low temperatures. At higher temperatures, these intermediates are unstable and can lead to side reactions, such as elimination or reaction with the solvent.
-
Boron Electrophile: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity and higher boiling point, which can sometimes lead to cleaner reactions.
-
Acidic Workup: The initial product of the reaction is a boronate ester. Acid-catalyzed hydrolysis is required to cleave the B-O bonds and generate the final boronic acid.
Part 2: Comprehensive Characterization
Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique analytical approach is required for a complete and trustworthy characterization.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Samples are typically dissolved in DMSO-d₆ or CDCl₃. The presence of boronic acids and their corresponding trimeric boroxines can sometimes lead to complex or broad signals in ¹H NMR.[6]
-
¹H NMR: Expected signals would include:
-
A triplet and a quartet in the aliphatic region corresponding to the ethyl group protons.
-
A broad singlet for the N-H proton of the amide.
-
Three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the phenyl ring.
-
A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
-
-
¹³C NMR: Will show the expected number of carbon signals, including the carbonyl carbon of the amide (~165-170 ppm) and aromatic carbons. The carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[7]
-
¹¹B NMR: This is a highly diagnostic technique for boron-containing compounds. Arylboronic acids typically exhibit a single, broad resonance in the range of δ 27-30 ppm.[7]
2. Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula.
-
Technique: Electrospray Ionization (ESI) is a common technique, often coupled with liquid chromatography (UPLC-MS).[8] Analysis in negative ion mode is typically effective for boronic acids, showing the [M-H]⁻ ion.[9]
-
Expected Mass:
-
Molecular Formula: C₉H₁₁BClNO₃
-
Monoisotopic Mass: 227.0521 Da
-
Observed Ion (HRMS, ESI-): [M-H]⁻ = 226.0443 m/z
-
-
Expert Insight: During MS analysis, especially with heated ESI sources, boronic acids can dehydrate or form adducts. It is crucial to optimize instrument parameters, such as the cone voltage, to favor the observation of the parent molecular ion and minimize the formation of boroxine artifacts.[8]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC / UPLC)
HPLC is the gold standard for determining the purity of the final compound.
-
Methodology: A reversed-phase method is typically employed.
-
Self-Validating Protocol:
-
Column: A C18 stationary phase (e.g., Acquity BEH C18) is effective for separating a wide range of boronic acids.[8][10]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 10 mM ammonium acetate or 0.1% formic acid) provides good peak shape and resolution.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is standard.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >97% is typically desired for drug discovery applications.
-
Data Summary
| Parameter | Technique | Expected Result |
| Structure | ¹H, ¹³C, ¹¹B NMR | Signals consistent with the proposed chemical structure. ¹¹B shift ~27-30 ppm. |
| Molecular Weight | HRMS (ESI-) | [M-H]⁻ observed at m/z ≈ 226.0443, confirming C₉H₁₁BClNO₃ formula. |
| Purity | RP-HPLC (UV) | >97% area percentage. |
| Physical State | Visual Inspection | White to off-white solid. |
Conclusion and Future Directions
This guide outlines a reliable and well-reasoned pathway for the synthesis of this compound, grounded in established principles of organic chemistry. The proposed lithium-halogen exchange route offers high regioselectivity and efficiency. Furthermore, the comprehensive characterization workflow, employing a suite of orthogonal analytical techniques including NMR, MS, and HPLC, provides a robust system for verifying the structure, identity, and purity of the final product. Adherence to these protocols ensures the generation of high-quality material, fit for purpose in demanding applications such as pharmaceutical research and development. The availability of such well-characterized building blocks is critical for accelerating the discovery of new therapeutics and other advanced materials.[1]
References
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- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications.
- (4-Chloro-3-(diethylcarbamoyl)phenyl)boronic acid. Fluorochem.
- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Jyväskylä.
- Organic Syntheses Procedure. Organic Syntheses.
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- Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.
- 4-(Ethyl(methyl)carbamoyl)phenyl boronic acid. Sigma-Aldrich.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
- (4-Chloro-3-(m-tolylcarbamoyl)phenyl)boronic acid. BLDpharm.
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- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. ACS Publications.
- B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. PubChem.
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A Technical Guide to (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid: A Keystone Building Block in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid, registered under CAS number 871332-68-2, has emerged as a pivotal reagent in the landscape of drug discovery and organic synthesis. This technical guide offers an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate for the development of targeted therapeutics, such as kinase inhibitors. For researchers and drug development professionals, understanding the utility and technical nuances of this molecule is crucial for leveraging its potential in creating next-generation pharmaceuticals.
At its core, this molecule is an arylboronic acid. This class of compounds is renowned for its versatility, stability, and indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] The specific arrangement of substituents on the phenyl ring—a chloro group, an ethylcarbamoyl moiety, and the boronic acid functional group—imparts a unique combination of reactivity and structural features that are highly sought after in medicinal chemistry. These features allow for precise, modular construction of complex molecular architectures.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use and storage.
| Property | Value | Source |
| CAS Number | 871332-68-2 | [3][4] |
| Molecular Formula | C₉H₁₁BClNO₃ | [3] |
| Molecular Weight | 227.45 g/mol | N/A |
| Melting Point | 130-134 °C | N/A |
| Boiling Point | 467.5±55.0 °C (Predicted) | N/A |
| Storage Temperature | 2-8°C | N/A |
| Appearance | White to off-white solid | N/A |
Stability and Storage: Like many boronic acids, this compound is susceptible to dehydration, which can lead to the formation of its corresponding boroxine trimer.[5] This process is often reversible upon exposure to water. For optimal stability and to ensure stoichiometric accuracy in reactions, it is recommended to store the compound in a tightly sealed container at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[6] Commercially available arylboronic acids may contain varying amounts of these boroximes, which can impact reaction efficiency.[5] For highly sensitive applications, recrystallization from water followed by thorough drying may be necessary to ensure high purity.[5]
Safety Precautions: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, affected areas should be washed thoroughly with water.
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to arylboronic acids exist, a common and effective strategy involves the use of organometallic intermediates, such as Grignard or organolithium reagents, followed by quenching with a borate ester.[7][8] The following is a representative, multi-step synthesis based on established chemical principles.
Workflow for Synthesis
Caption: Representative multi-step synthesis pathway for the target boronic acid.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of 2-Chloro-N-ethyl-5-nitrobenzamide
-
To a round-bottom flask, add 2-chloro-5-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Heat the mixture at reflux for 2 hours, then cool to room temperature and remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM).
-
Cool the solution in an ice bath and slowly add a solution of ethylamine (2.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the desired amide.
Step 2: Synthesis of 5-Amino-2-chloro-N-ethylbenzamide
-
Dissolve 2-chloro-N-ethyl-5-nitrobenzamide (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) and concentrated HCl.
-
Heat the mixture at reflux for 3 hours.
-
Cool to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the aniline derivative.
Step 3: Synthesis of 5-Bromo-2-chloro-N-ethylbenzamide
-
Dissolve 5-amino-2-chloro-N-ethylbenzamide (1.0 eq) in a mixture of hydrobromic acid (HBr) and water.
-
Cool the solution to 0°C and add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir for 30 minutes, then add this diazonium salt solution to a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with ethyl acetate, wash with brine, dry, and purify by column chromatography.
Step 4: Synthesis of this compound
-
Dissolve 5-bromo-2-chloro-N-ethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the internal temperature below -70°C.
-
After stirring for 1 hour, add triisopropyl borate (1.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 1M HCl and stir for 1 hour.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Application in Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the boronic acid's aryl group and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl scaffolds common in pharmaceuticals.[2]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in the Protocol:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. It can be added directly or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligands (e.g., phosphines) on the palladium center is critical and influences reaction rate and scope.
-
Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group from boron to palladium.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: The choice of solvent depends on the substrates and base. Often, a mixture of an organic solvent (like dioxane, toluene, or DME) and water is used to dissolve both the organic reactants and the inorganic base.
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical coupling reaction between this compound and a generic aryl bromide.
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Role in Drug Discovery: A Building Block for Kinase Inhibitors
The true value of this compound lies in its application as a strategic building block for complex, biologically active molecules, particularly in the realm of protein kinase inhibitors.[9][10] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[11] Consequently, kinase inhibitors have become a major focus of modern drug development.
The structural features of this boronic acid are highly relevant to the design of kinase inhibitors:
-
The Substituted Phenyl Ring: The 1,2,4-trisubstituted phenyl ring serves as a rigid scaffold to which other pharmacophoric elements can be attached with precise spatial orientation.
-
The Ethylcarbamoyl Group: The amide functionality can act as a hydrogen bond donor and/or acceptor, enabling crucial interactions with amino acid residues in the kinase active site. This is a common feature in many approved kinase inhibitors.
-
The Chloro Group: The chlorine atom can occupy hydrophobic pockets within the enzyme's binding site and can influence the electronic properties of the ring. It can also serve as a handle for further synthetic modifications.
By employing the Suzuki-Miyaura reaction, medicinal chemists can couple this boronic acid with various heterocyclic systems (e.g., pyrimidines, quinolines, indazoles) that are known to bind to the hinge region of kinase active sites. This modular approach allows for the rapid synthesis of libraries of potential inhibitors for screening and optimization. While a specific, publicly disclosed drug is not yet identified as directly deriving from this exact CAS number, its structural motifs are present in numerous patented kinase inhibitors, underscoring its importance as a valuable intermediate in the drug discovery pipeline.[9]
Conclusion
This compound (CAS 871332-68-2) is more than just a chemical reagent; it is a testament to the power of rational molecular design in modern chemistry. Its well-defined structure, predictable reactivity in the robust Suzuki-Miyaura coupling, and features pertinent to medicinal chemistry make it an invaluable tool for researchers and scientists. This guide has provided a comprehensive overview of its properties, a logical framework for its synthesis, and a detailed look into its primary application. As the quest for more selective and potent therapeutics continues, the strategic use of such well-designed building blocks will undoubtedly remain at the forefront of innovation in drug development.
References
- Organic Syntheses. (n.d.). Procedure.
- Alcázar, J., Dielsb, G., & Schoentjes, B. (2007). Applications of the combination of microwave and parallel synthesis in medicinal chemistry. Combinatorial Chemistry & High Throughput Screening, 10(10), 918-32.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Google Patents. (n.d.). Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
- MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- MDPI. (2024). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties.
- Google Patents. (n.d.). Synthetic method of p-chlorophenylboronic acid.
- National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
- ResearchGate. (n.d.). CRISPR-Cas in Medicinal Chemistry. Applications and Regulatory Concerns.
- National Center for Biotechnology Information. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis. PMC.
- National Center for Biotechnology Information. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
- National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
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Technical Guide: Spectroscopic Characterization of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid, a compound of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to construct a comprehensive and scientifically grounded analytical profile. By analyzing the constituent functional groups and substitution patterns, we present predicted spectral data, discuss the underlying chemical principles, and provide exemplary protocols for empirical data acquisition. This guide is intended for researchers, synthetic chemists, and drug development professionals engaged in the synthesis and characterization of novel arylboronic acids.
Introduction and Molecular Structure
This compound (Molecular Formula: C₉H₁₁BClNO₃, Molecular Weight: 227.46 g/mol ) is a trifunctionalized benzene derivative.[1] Its structure incorporates a boronic acid group, a chlorine atom, and an N-ethylcarboxamide moiety. This unique combination of functional groups makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronic acid serves as the reactive handle. The chloro and amide groups can be used to modulate solubility, electronic properties, and to introduce further diversity into the target molecules.
Accurate structural confirmation is paramount for its application in any synthetic workflow. This guide outlines the expected spectroscopic signatures that would confirm the successful synthesis and purity of the title compound.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide definitive information about its constitution.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the ethyl group protons, the amide proton, and the boronic acid protons. The chemical shifts are predicted based on established substituent effects on a benzene ring.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (Solvent: DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| H-2 | 8.1 - 8.3 | d (doublet) | ~2 Hz | Meta-coupling to H-6. Deshielded by adjacent amide. |
| H-6 | 7.8 - 8.0 | dd (doublet of doublets) | ~8 Hz, ~2 Hz | Ortho-coupling to H-5, meta-coupling to H-2. |
| H-5 | 7.5 - 7.7 | d (doublet) | ~8 Hz | Ortho-coupling to H-6. |
| B(OH)₂ | 8.0 - 8.5 | s (singlet, broad) | - | Exchangeable with D₂O. Position is concentration-dependent. |
| N-H | 8.5 - 9.0 | t (triplet) | ~5.5 Hz | Coupling to adjacent CH₂. Exchangeable with D₂O. |
| N-CH₂ | 3.2 - 3.4 | q (quartet) | ~7 Hz | Coupling to adjacent CH₃ and N-H. May appear as dq or quintet. |
| N-CH₂CH₃ | 1.0 - 1.2 | t (triplet) | ~7 Hz | Coupling to adjacent CH₂. |
Causality Behind Predictions:
-
Aromatic Region: The aromatic region will display an AMX spin system. H-2 is ortho to the electron-withdrawing amide group and will be the most deshielded aromatic proton, appearing as a doublet due to meta-coupling with H-6. H-6 is ortho to the boronic acid group and meta to the chloro group, appearing as a doublet of doublets. H-5 is ortho to the chloro group and will be the most upfield of the aromatic signals, appearing as a doublet.
-
Exchangeable Protons: The boronic acid and amide protons are acidic and will readily exchange with deuterium from D₂O. Their signals will disappear upon addition of a drop of D₂O to the NMR tube. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In aprotic solvents, boronic acids can form trimeric anhydrides (boroxines), which can complicate the spectrum.[4] Using a coordinating solvent like DMSO-d₆ helps to minimize boroxine formation and sharpen the B(OH)₂ signal.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum should show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule. Chemical shifts are predicted based on additivity rules for substituted benzenes.[5][6]
Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C=O (Amide) | 165 - 168 | Typical range for a benzamide carbonyl. |
| C-4 (C-Cl) | 135 - 138 | Deshielded by the directly attached chlorine. |
| C-3 (C-C=O) | 133 - 136 | Attached to the amide group. |
| C-1 (C-B) | 130 - 134 (broad) | The signal for the carbon attached to boron is often broadened due to quadrupolar relaxation of the boron nucleus.[7] |
| C-6 | 130 - 133 | Aromatic CH. |
| C-2 | 127 - 130 | Aromatic CH. |
| C-5 | 125 - 128 | Aromatic CH. |
| N-CH₂ | 38 - 41 | Aliphatic carbon attached to nitrogen. |
| N-CH₂CH₃ | 14 - 16 | Aliphatic methyl carbon. |
Predicted ¹¹B NMR Spectrum
¹¹B NMR is highly characteristic for boron-containing compounds. For a tricoordinate arylboronic acid, a single, often broad, signal is expected.
-
Predicted Chemical Shift: δ 28 - 33 ppm (relative to BF₃·OEt₂).[8]
-
Expertise & Causality: The chemical shift of the ¹¹B nucleus is sensitive to its hybridization. For the sp²-hybridized boronic acid, the signal appears in this downfield region. Upon complexation with a diol or in basic solution, the boron becomes sp³-hybridized, causing a significant upfield shift to approximately δ 5-10 ppm.[9] This makes ¹¹B NMR an excellent tool for studying the reactivity and binding of the boronic acid. The signal is typically broad due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2).
Experimental Protocol: NMR Data Acquisition
Figure 2: Workflow for NMR analysis of boronic acids.
-
Sample Preparation: Accurately weigh 5-15 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
NMR Tube: Use a quartz NMR tube, especially for ¹¹B NMR, to avoid a broad background signal from the borosilicate glass of standard tubes.[9]
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening of the C-B signal, a longer acquisition time (more scans) will be necessary.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using a boron-free probe if available. Reference the spectrum externally to BF₃·OEt₂.
-
Confirmatory Test (D₂O Exchange): After initial spectra are acquired, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the N-H and B(OH)₂ signals.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The IR spectrum provides a characteristic fingerprint and confirms the presence of the key amide and boronic acid moieties.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400 - 3200 (broad) | O-H stretch | Boronic Acid | Strong, Broad |
| ~3300 | N-H stretch | Amide | Medium |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring | Medium |
| 2980 - 2850 | C-H stretch (aliphatic) | Ethyl Group | Medium |
| 1640 - 1670 | C=O stretch (Amide I) | Amide | Strong |
| 1530 - 1560 | N-H bend (Amide II) | Amide | Medium-Strong |
| 1330 - 1380 | B-O stretch | Boronic Acid | Strong |
| ~1100 | C-Cl stretch | Aryl-Chloride | Medium |
Expertise & Causality:
-
Hydrogen Bonding: The O-H and N-H stretching frequencies are highly sensitive to hydrogen bonding. In a solid-state (KBr or ATR) spectrum, these bands will be broad and shifted to lower wavenumbers compared to a spectrum taken in a dilute non-polar solution.[10]
-
Amide Bands: The strong absorption around 1650 cm⁻¹ (Amide I band) is one of the most characteristic peaks in the spectrum and is primarily due to the C=O stretching vibration.[11] The Amide II band around 1550 cm⁻¹ arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[10]
-
Boronic Acid Bands: The very broad O-H stretch and the strong B-O stretch are definitive indicators of the boronic acid group.
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32-64) for a high-quality spectrum.
-
Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.[12]
Predicted Mass Spectrum (Electrospray Ionization - ESI)
ESI is a soft ionization technique that typically results in the observation of pseudomolecular ions.
-
Positive Ion Mode [M+H]⁺: Predicted m/z = 228.05 (for ¹¹B, ³⁵Cl). The isotopic pattern will be crucial for confirmation.
-
Negative Ion Mode [M-H]⁻: Predicted m/z = 226.04 (for ¹¹B, ³⁵Cl).
-
Isotopic Pattern: The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and boron (¹¹B:¹⁰B ≈ 4:1) will result in a characteristic isotopic cluster for the molecular ion and its fragments. The M+2 peak (from ³⁷Cl) will have an intensity of approximately one-third of the molecular ion peak.
Predicted Fragmentation Pattern
Under higher energy conditions (e.g., in-source fragmentation or MS/MS), characteristic fragmentation pathways are expected.
Figure 3: Predicted ESI-MS/MS fragmentation pathway for this compound.
Causality Behind Fragmentation:
-
Loss of Water: A common initial fragmentation for boronic acids is the neutral loss of water (18 Da) from the B(OH)₂ group.[13]
-
Loss of Ethylene: Cleavage of the ethyl group via a McLafferty-type rearrangement or simple bond cleavage can lead to the loss of ethylene (28 Da).[14]
-
Loss of Boric Acid: Fragmentation can involve the loss of the entire boric acid moiety, B(OH)₃ (62 Da), although this is less common as an initial step.
-
Amide Cleavage: The C(O)-N bond can cleave, leading to fragments corresponding to the benzoyl cation or related structures.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture like acetonitrile/water with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode).
-
Chromatography: Inject the sample onto a reverse-phase C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any impurities.
-
MS Detection: Direct the column eluent to an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire full scan data in both positive and negative ion modes to determine the accurate mass of the parent ion.
-
MS/MS Analysis: Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and confirm the structure based on the resulting daughter ions.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data presented herein are based on fundamental principles and data from analogous structures, offering a reliable benchmark for researchers. The detailed experimental protocols provide a self-validating system for empirical characterization. By following this guide, scientists can confidently approach the synthesis and structural confirmation of this and related arylboronic acid derivatives, ensuring the integrity of their materials for downstream applications in research and development.
References
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- Ferreira, T. A., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4049.
- Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 368-379.
- Haddon, V. R. (1981). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 53(4), 571-575.
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- Chemguide. Fragmentation Patterns in Mass Spectra.
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- Organic Syntheses. (2010). Preparation of tert-Butyl (S)-(4-chlorophenyl)(phenylsulfonyl)methylcarbamate. Org. Synth., 87, 243.
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solubility of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document navigates the theoretical principles governing solubility, outlines robust experimental methodologies for its determination, and presents a predicted solubility profile in a range of common organic solvents. By integrating fundamental theory with practical, field-proven protocols, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this important chemical entity. The distinction between and application of kinetic versus thermodynamic solubility is thoroughly explored to guide compound selection and development from early-stage discovery to late-stage formulation.
Introduction to this compound
This compound is a substituted arylboronic acid. Its structure, featuring a phenyl ring functionalized with a boronic acid group, a chloro substituent, and an ethylcarbamoyl group, makes it a versatile reagent in organic chemistry.
-
Chemical Structure and Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₁₁BClNO₃[1]
-
Key Functional Groups: Boronic acid (-B(OH)₂), amide (-C(=O)NH-), chloro (-Cl) group.
-
Predicted Polarity: The molecule possesses both polar and nonpolar characteristics. The boronic acid and amide functionalities are capable of hydrogen bonding and impart significant polarity. Conversely, the chlorophenyl ring is hydrophobic. This amphiphilic nature dictates its solubility behavior, suggesting it will be most soluble in polar organic solvents.
-
-
Relevance in Research and Development: Phenylboronic acids are cornerstone reagents in modern synthetic chemistry, most notably for their use in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[2] The specific substitutions on this molecule allow for the introduction of a complex functional group into a target molecule, making it valuable in the synthesis of pharmaceuticals and advanced materials.
-
The Critical Role of Solubility: A compound's solubility is a critical physicochemical property that influences every stage of its lifecycle.[3] In synthesis, sufficient solubility is required to achieve effective concentrations for chemical reactions. For purification, differential solubility is the basis of crystallization. In drug development, poor solubility is a primary cause of low bioavailability and can lead to unreliable results in in vitro assays.[4][5] Therefore, a thorough understanding of the solubility of this compound is paramount for its effective application.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces and thermodynamics. The foundational principle is the adage, "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7]
-
Polarity and Intermolecular Forces:
-
Polar Solvents: These solvents (e.g., water, ethanol, DMSO) have significant dipole moments and can engage in strong intermolecular interactions like hydrogen bonding.
-
Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker van der Waals forces.
-
The Solute: this compound has a boronic acid group and an amide group, both of which can act as hydrogen bond donors and acceptors. This makes the molecule polar. Therefore, it is predicted to be more soluble in polar solvents that can effectively solvate these functional groups. Phenylboronic acid itself is soluble in most polar organic solvents but poorly soluble in nonpolar ones like hexanes.[2] The addition of substituents, like the ethylcarbamoyl group, further influences these interactions.[8][9]
-
-
Thermodynamics of Dissolution: Solubility is an equilibrium process. For a solid to dissolve, the energy required to break the solute-solute interactions (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. A favorable negative Gibbs free energy of solution (ΔG) leads to dissolution.
Experimental Determination of Solubility
The solubility of a compound can be measured under different conditions, leading to two key values: thermodynamic and kinetic solubility. The choice of assay depends on the stage of research and the required precision.
-
Thermodynamic (Equilibrium) Solubility: This is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pressure).[5] It represents the true, stable solubility of the most stable crystalline form of the compound. This measurement is critical for lead optimization and formulation development.[5][10] The traditional "shake-flask" method is the gold standard for this determination.[4][11]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period, typically 24 to 48 hours, to ensure the system reaches thermodynamic equilibrium.[4]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute a sample of the clear supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
-
-
Kinetic Solubility: Kinetic solubility measures the concentration at which a compound precipitates when added to a solvent from a concentrated stock solution (typically in DMSO).[3] This method is much faster and requires less compound, making it suitable for high-throughput screening in early drug discovery.[4] However, kinetic solubility values are often higher than thermodynamic solubility because precipitation may be delayed (forming a supersaturated solution) or the precipitate may be an amorphous, more soluble form rather than the stable crystalline form.[3][10][12]
Protocol: DMSO Stock-Based Method for Kinetic Solubility
-
Preparation: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Addition: In a microplate format, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to a larger volume (e.g., 100-200 µL) of the selected organic solvent. This is typically done over a range of concentrations.
-
Incubation: Shake the plate for a shorter period, typically 1 to 4 hours, at a constant temperature.[4]
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or turbidimetry (absorbance).
-
Analysis (Indirect): Alternatively, the plate can be filtered or centrifuged, and the remaining concentration in the supernatant can be quantified by UV-Vis spectroscopy or LC-MS.
-
Determination: The kinetic solubility is the concentration at which significant precipitation is first observed.
Caption: Workflow for Kinetic Solubility Determination.
-
Predicted Solubility Profile of this compound
While specific experimental data for this compound is not publicly available, a scientifically-grounded prediction can be made based on its structure and the known solubility of analogous compounds like phenylboronic acid and its substituted derivatives.[8][13][14] The presence of strong hydrogen bonding groups suggests good solubility in polar solvents.
Table 1: Predicted Solubility in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment and ability to accept hydrogen bonds effectively solvates the boronic acid and amide groups. Similar compounds show high solubility.[15] |
| Dimethylformamide (DMF) | High | Similar to DMSO, it is a highly polar solvent capable of strong dipole-dipole interactions. | |
| Acetone | High to Moderate | A ketone that can accept hydrogen bonds. Phenylboronic acid shows high solubility in acetone.[13][14] | |
| Acetonitrile (ACN) | Moderate | Polar aprotic solvent, but generally a weaker solvent for hydrogen-bond donors compared to DMSO or DMF. | |
| Polar Protic | Methanol (MeOH) | Moderate | Can act as both a hydrogen bond donor and acceptor, allowing for good interaction with the solute. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar. Phenylboronic acid is soluble in ethanol.[2] | |
| Nonpolar | Toluene | Low | The nonpolar aromatic ring of toluene interacts poorly with the polar functional groups of the solute. |
| Dichloromethane (DCM) | Low | While having a dipole moment, it cannot hydrogen bond effectively and is a poor solvent for highly polar compounds. | |
| Hexane / Heptane | Very Low | Aliphatic hydrocarbons interact only through weak van der Waals forces and cannot solvate the polar groups. Phenylboronic acid is poorly soluble in hexanes.[2] | |
| Diethyl Ether | Low to Moderate | Can act as a hydrogen bond acceptor, but its overall polarity is low. Phenylboronic acid has high solubility in dipropyl ether.[13][14] The bulky substituents on the target molecule may hinder solubility compared to the parent acid. |
Disclaimer: The data in this table are predictions based on chemical principles and data from analogous structures. Experimental verification via the methods described in Section 3 is required for precise quantification.
Factors Influencing Solubility
Several factors can significantly alter the solubility of this compound. Understanding these variables is key to controlling and optimizing its use.
-
Solvent Choice: As detailed above, the polarity and hydrogen bonding capability of the solvent is the most critical factor.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship can be leveraged during recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.
-
Solid-State Form (Polymorphism): The crystalline form of the compound affects its lattice energy. Amorphous solids lack a defined crystal lattice and are almost always more soluble than their crystalline counterparts.[10][12] The conditions of synthesis and purification can influence which solid form is isolated.
-
Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.
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The Discovery, Evolution, and Application of Substituted Phenylboronic Acids
An In-depth Technical Guide:
Abstract
Substituted phenylboronic acids have journeyed from a 19th-century chemical curiosity to an indispensable cornerstone of modern synthetic chemistry, materials science, and drug development. Their unique combination of stability, versatile reactivity, and the capacity for reversible covalent interactions has established them as critical reagents and pharmacophores. This technical guide provides an in-depth exploration of their history, from the initial challenging syntheses to the development of robust and highly tolerant catalytic methods. We will examine the mechanistic underpinnings of their most famous application—the Suzuki-Miyaura cross-coupling reaction—and delve into the fascinating chemistry of their interactions with diols, which forms the basis for advanced sensors and drug delivery systems. This guide is intended for researchers, scientists, and professionals in drug development, offering expert insights into the causality behind experimental choices and providing validated protocols for key synthetic transformations.
Chapter 1: The Dawn of Organoboron Chemistry: Discovery and Early History
The story of phenylboronic acids begins in the latter half of the 19th century, a period of foundational discoveries in organic and organometallic chemistry. While English chemist Edward Frankland first reported the synthesis of an alkylboronic acid (ethylboronic acid) in 1860, it was the work of Michaelis and Becker two decades later that introduced the first aryl derivative.[1][2]
In 1880, they reported the synthesis of benzeneboronic acid through a harsh and demanding procedure: heating diphenylmercury with boron trichloride in a sealed tube at 180-200°C.[3] The resulting benzeneboronyl dichloride was then hydrolyzed to yield the desired phenylboronic acid.
Causality Behind the Landmark Synthesis:
-
Choice of Reagents: At the time, organometallic chemistry was in its infancy. Organomercury compounds were among the few available reagents capable of transferring an organic group to a non-metal like boron. Diphenylmercury provided the necessary phenyl nucleophile.
-
Harsh Conditions: The high temperatures and sealed-tube apparatus reflect the low reactivity of the reagents and the lack of catalytic methods that would define the field a century later.
-
Significance and Limitations: The Michaelis and Becker synthesis was a landmark proof-of-concept, demonstrating the existence of a stable C(aryl)-B bond. However, the use of highly toxic mercury reagents and extreme conditions rendered it impractical for widespread laboratory use, positioning phenylboronic acids as mere chemical curiosities for many decades.
Chapter 2: The Modern Synthesis Revolution: From Grignard to Catalysis
The transition of phenylboronic acids from obscurity to ubiquity was driven by the development of more accessible and versatile synthetic methods. The advent of organomagnesium and organolithium reagents in the early 20th century provided a crucial breakthrough.
2.1 The Grignard and Organolithium Approach
The most common and straightforward method for preparing simple phenylboronic acids involves the reaction of a phenyl-Grignard reagent (phenylmagnesium bromide) or phenyllithium with a trialkyl borate ester, such as trimethyl borate, followed by acidic hydrolysis.[1][3][4][5]
Expertise & Causality:
-
Nucleophilic Phenyl Source: Grignard and organolithium reagents are powerful nucleophiles. The carbon atom in the C-Mg or C-Li bond is highly polarized, making it effective at attacking the electron-deficient boron atom in the borate ester.
-
Electrophilic Boron Sink: Trialkyl borates, B(OR)₃, serve as an excellent source of electrophilic boron. The boron atom is bonded to three electronegative oxygen atoms, making it susceptible to nucleophilic attack.
-
Low-Temperature Requirement: These reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions. The highly reactive organometallic reagents can otherwise react with the ester product or undergo other undesired pathways.
-
Hydrolysis Step: The initial reaction forms a tetracoordinate boronate complex, which rearranges to the phenylboronate ester, PhB(OR)₂. Acidic workup is essential to hydrolyze the ester and liberate the final phenylboronic acid, PhB(OH)₂.
Objective: To synthesize phenylboronic acid from bromobenzene.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Trimethyl borate
-
Sulfuric acid (e.g., 2 M)
-
Hexanes
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Grignard Formation: In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a single crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously (observe bubbling and heat). Maintain a gentle reflux by controlling the addition rate. After addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate in anhydrous diethyl ether. Add this solution dropwise to the cold Grignard reagent while maintaining the temperature at -78 °C. Stir for 2-3 hours.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature. Slowly quench the reaction by adding cold 2 M sulfuric acid. Stir vigorously until two clear layers form.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as water or a toluene/hexanes mixture, to yield pure phenylboronic acid as a white crystalline solid.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Chapter 4: Beyond Coupling: The Unique Chemistry of the Boronic Acid Moiety
While famous for the Suzuki reaction, the intrinsic properties of the boronic acid group itself enable a host of other powerful applications, particularly in biology and materials science.
4.1 Reversible Covalent Interactions: The Diol Connection
A unique feature of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars (e.g., glucose), glycoproteins, and certain amino acids. [2][3] This interaction is highly pH-dependent. The boronic acid (a Lewis acid) exists in equilibrium with its anionic tetrahedral boronate form. It is the trigonal, sp²-hybridized neutral form that reacts with the diol to form a cyclic boronate ester. This equilibrium can be shifted by pH and by the electronics of the phenyl ring.
Expertise & Causality:
-
Lewis Acidity: The boron atom has an empty p-orbital, making it a Lewis acid.
-
pH-Dependence: In aqueous solution, a boronic acid equilibrates with its boronate anion form (R-B(OH)₃⁻). The pKa of phenylboronic acid is ~8.8. [4]Formation of the boronate ester is most favorable at a pH slightly above the pKa.
-
Substituent Effects: Electron-withdrawing groups on the phenyl ring (e.g., -NO₂, -F) increase the Lewis acidity of the boron atom, lowering the pKa and strengthening the interaction with diols at physiological pH. [6]This principle is fundamental to designing boronic acid-based sensors.
This reversible diol-binding chemistry is the foundation for continuous glucose monitoring systems for individuals with diabetes. [3][7]A polymer or fluorophore functionalized with a substituted phenylboronic acid can bind to glucose. This binding event can trigger a measurable signal, such as a change in fluorescence or swelling of a hydrogel, which correlates directly to the glucose concentration.
Caption: pH-dependent equilibrium of phenylboronic acid with diols.
4.2 Boronic Acids in Medicinal Chemistry
The boronic acid functional group has emerged as a validated pharmacophore in drug design.
-
Enzyme Inhibition: The Lewis acidic boron atom can form a stable, reversible covalent bond with nucleophilic residues (like serine) in an enzyme's active site. This makes boronic acids effective inhibitors of serine proteases. [2]* Case Study: Bortezomib (Velcade®): Bortezomib is a dipeptide boronic acid and a first-in-class proteasome inhibitor used to treat multiple myeloma. The boron atom is key to its mechanism, binding to the active site threonine of the 26S proteasome and disrupting the cell's protein degradation machinery. [2]* Drug Delivery: Polymers functionalized with phenylboronic acid can be designed as "smart" drug delivery systems. [8]For example, a hydrogel can be engineered to release insulin in the presence of high glucose concentrations, as the glucose displaces the insulin from the boronic acid binding sites.
Chapter 5: Physicochemical and Characterization Data
Phenylboronic acid is a white, crystalline solid that is stable to air and moisture under ambient conditions. [3][4]
Properties of Phenylboronic Acid
| Property | Value | Source |
| Chemical Formula | C₆H₇BO₂ | [4] |
| Molar Mass | 121.93 g/mol | [4] |
| Melting Point | 216 °C | [4] |
| Solubility in Water | 10 g/L (20 °C) | [4] |
| Acidity (pKa) | ~8.83 | [4] |
| Appearance | White to yellow powder | [4] |
Structural Consideration: Boroxine Formation Upon heating or under dehydrating conditions, phenylboronic acids can lose water to form a cyclic trimeric anhydride known as a boroxine. [4][9]This is a reversible process, and the boroxine will readily hydrolyze back to the monomeric boronic acid in the presence of water. This equilibrium is important to consider in reactions run under anhydrous conditions.
Conclusion
From its challenging 19th-century synthesis to its Nobel Prize-winning application in the 20th and its role in cutting-edge 21st-century medicine and materials, the story of the substituted phenylboronic acid is one of remarkable transformation. Its journey illustrates the power of synthetic innovation to unlock the potential of a functional group, turning a chemical rarity into a versatile and powerful tool. The continued exploration of its unique reactivity in C-H activation, dynamic covalent chemistry, and as a biological probe ensures that the rich history of phenylboronic acid is still being written.
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- Hall, D. G., et al. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
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Chloro-Substituted Phenylboronic Acids: A Technical Guide to Unlocking Their Therapeutic Potential
Foreword: The Rise of Organoboron Compounds in Modern Therapeutics
For many years, boron-containing compounds were relegated to the periphery of medicinal chemistry, often perceived as toxicologically challenging. This paradigm has been definitively shattered. The clinical success of molecules like bortezomib (Velcade®), a dipeptide boronic acid proteasome inhibitor for treating multiple myeloma, has catalyzed a surge of interest in this versatile class of compounds.[1][2] Phenylboronic acids (PBAs), in particular, have emerged as a privileged scaffold. Their unique ability to form reversible covalent bonds with diols—a common motif in biological macromolecules like carbohydrates and enzyme active sites—underpins their diverse biological activities.[1][3]
This guide moves beyond the general landscape to focus on a specific, highly promising subclass: chloro-substituted phenylboronic acids. The introduction of a chlorine atom onto the phenyl ring is a classic medicinal chemistry strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. Chlorine's electronegativity and steric bulk can profoundly influence a molecule's acidity, binding affinity, metabolic stability, and cell permeability.[4][5] Here, we will dissect the known and potential biological activities of these chlorinated analogues, providing researchers, scientists, and drug development professionals with a foundational understanding of their mechanisms, applications, and the experimental workflows required for their evaluation.
Section 1: The Mechanistic Cornerstone - The Boronic Acid Pharmacophore
The biological activity of any phenylboronic acid is fundamentally tied to the chemistry of the boronic acid group, B(OH)₂. Boron's empty p-orbital makes it a mild Lewis acid, capable of accepting a lone pair of electrons from a nucleophile, such as the hydroxyl group of a serine residue in an enzyme's active site.[6] This interaction typically results in the formation of a stable, tetrahedral boronate adduct, which can mimic the transition state of an enzyme-catalyzed reaction, leading to potent and reversible inhibition.[7]
The pH of the local environment is a critical determinant of activity. The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The latter is generally considered the more active species for binding to biological targets. The acidity (pKa) of the boronic acid, which is influenced by substituents on the phenyl ring, therefore dictates the concentration of the active species at physiological pH.[8] Chloro-substitution, as an electron-withdrawing group, generally lowers the pKa, increasing the proportion of the active tetrahedral boronate at a given pH. This can be a key factor in enhancing biological potency.
Section 2: Anticancer Activities - A Multi-Pronged Attack on Malignancy
Chloro-substituted phenylboronic acids have demonstrated significant potential as anticancer agents, operating through diverse mechanisms of action.
Enzyme Inhibition in Oncology
Many signaling pathways critical for cancer cell proliferation and survival are driven by enzymes that can be targeted by boronic acids.
-
Proteasome Inhibition: The ubiquitin-proteasome system is a critical regulator of intracellular protein homeostasis, and its inhibition leads to the accumulation of pro-apoptotic proteins in cancer cells. Bortezomib's success validates this approach.[1] While bortezomib itself is not a chloro-substituted phenylboronic acid, the principle of targeting the proteasome's catalytic threonine residue via boronic acid chemistry is broadly applicable.
-
Hormone-Sensitive Lipase (HSL) Inhibition: HSL is involved in lipid metabolism, which is often dysregulated in cancer. A study identified (2-benzyloxy-5-chlorophenyl)boronic acid as a highly potent HSL inhibitor with an IC₅₀ value of 17 nM, highlighting the significant contribution of the chloro-substituent to its activity.[9]
Disruption of the Cytoskeleton
The integrity of the cellular cytoskeleton, particularly microtubules, is essential for cell division. Agents that disrupt microtubule dynamics are a cornerstone of chemotherapy.
-
Tubulin Polymerization Inhibition: Certain boronic acid bioisosteres of Combretastatin A-4 (a potent tubulin inhibitor) have been synthesized and evaluated. While modifications on the phenyl ring, including the removal of other key groups, sometimes led to reduced potency compared to the parent compound, these analogues still exhibited substantial cytotoxicity.[10][11] This suggests they may have additional cellular targets contributing to their anticancer effects, a promising avenue for developing multi-targeted agents.[11]
Inhibition of Cancer Cell Migration and Proliferation
Metastasis, the spread of cancer cells, is a primary cause of mortality. Phenylboronic acids have been shown to inhibit the migration of prostate cancer cells.[12]
-
Mechanism of Action: Phenylboronic acid and its derivatives can decrease the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42), which are key regulators of the actin cytoskeleton and cell motility.[1][12] This leads to an arrest in cancer cell growth and inhibition of migration. A study on 3-chlorophenylboronic acid demonstrated concentration-dependent effects on the viability and migration of fibroblast cell lines, indicating its potential to modulate wound healing and, by extension, cancer cell invasion.[13] In in vivo studies using mouse models, phenylboronic acid slowed the growth of mammary adenocarcinoma and squamous carcinoma.[14]
Experimental Workflow: Evaluating Anticancer Activity
A typical cascade for assessing the anticancer potential of a novel chloro-substituted phenylboronic acid is outlined below.
Caption: A streamlined workflow for anticancer evaluation.
Protocol: Cell Migration (Wound Healing) Assay
This protocol provides a method to assess the effect of a test compound, such as 3-chlorophenylboronic acid, on cancer cell migration in vitro.
-
Cell Seeding: Plate cancer cells (e.g., DU-145 prostate cancer) in a 6-well plate and grow to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a linear scratch (the "wound") across the center of the monolayer.
-
Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM).
-
Image Acquisition: Immediately capture an image of the wound at time 0 using an inverted microscope.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Final Imaging: After a set time (e.g., 24 or 48 hours), capture another image of the same wound area.
-
Analysis: Quantify the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated to determine the inhibitory effect of the compound on cell migration.
Section 3: Antibacterial and Antibiofilm Activities
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Halogenated phenylboronic acids have shown promise in this area, particularly against pathogenic bacteria.
Mechanism of Antibacterial Action
Boronic acids can interfere with essential bacterial processes.
-
Enzyme Inhibition: A primary mechanism is the inhibition of β-lactamase enzymes, which are responsible for bacterial resistance to common antibiotics like penicillins and cephalosporins.[7] Phenylboronic acids act as competitive, reversible inhibitors by forming a covalent adduct with the catalytic serine in the enzyme's active site.[7][15] Triazole-substituted phenylboronic acids have been identified as potent inhibitors of KPC-2, a problematic carbapenemase.[8][16]
-
Biofilm Disruption: Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Halogenated phenylboronic acids have been shown to prevent biofilm formation in a dose-dependent manner and can disrupt mature biofilms.[6] This activity is linked to the downregulation of virulence factors that control motility, adhesion, and quorum sensing.[6]
Quantitative Data: β-Lactamase Inhibition
| Compound Scaffold | Target Enzyme | Kᵢ Value (nM) | Reference |
| Aryl-boronic derivative (lead 1) | AmpC β-lactamase | 83 | [7] |
| Triazole-substituted Phenylboronic Acid (10a) | AmpC β-lactamase | 140 | [17] |
| Triazole-substituted Phenylboronic Acid (2e) | KPC-2 | 32 | [8] |
| 1-Amido-2-triazolylethaneboronic acid (S02030) | ADC-7 | 44 | [15] |
Structure-Activity Relationship (SAR) in Antibacterials
The antibacterial efficacy is highly dependent on the substitution pattern on the phenyl ring.
-
Halogenation: Studies on Vibrio species showed that while unsubstituted phenylboronic acid had no effect, certain di-halogenated derivatives were highly active, with minimum inhibitory concentrations (MICs) of 100 μg/mL.[6]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro-substituent, can increase the activity of antibacterial compounds.[4][18] This is often attributed to the modulation of the boronic acid's pKa and enhanced binding interactions with the target enzyme.[8]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
-
Preparation of Inoculum: Grow a bacterial culture (e.g., E. coli expressing KPC-2) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the culture density to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound (e.g., a chloro-substituted phenylboronic acid) in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Section 4: Antiviral and Other Potential Activities
The scope of biological activity for chloro-substituted phenylboronic acids is not limited to cancer and bacteria.
-
Antiviral Potential: Phenylboronic acids are known to bind to the cis-diol functionalities of carbohydrates.[3] Since many enveloped viruses, like HIV, are heavily glycosylated, these compounds are being investigated as potential antiviral agents. However, initial studies with bis-phenylboronic acids showed a lack of pronounced activity, suggesting that achieving sufficient binding potency may require multivalent structures.[3] The role of chloro-substitution in this context remains an area for future exploration.
-
Pharmacological Chaperones: Phenylboronic acids have been identified as pH-selective ligands for arylsulfatase B, an enzyme whose deficiency leads to Maroteaux–Lamy syndrome.[19] They act as "pharmacological chaperones" that can bind to and stabilize misfolded enzyme intermediates, potentially restoring function. The pH selectivity is crucial, as it allows for stronger binding in the endoplasmic reticulum (neutral pH) and weaker binding in the lysosome (acidic pH).[19]
Conclusion and Future Directions
Chloro-substituted phenylboronic acids represent a versatile and potent class of molecules with a wide spectrum of demonstrated and potential biological activities. The chloro-substituent serves as a powerful tool for medicinal chemists to fine-tune the electronic and steric properties of the phenylboronic acid scaffold, enhancing potency and modulating pharmacokinetic profiles. Key areas of activity, including anticancer, antibacterial, and enzyme inhibition, are well-supported by initial research.
The path forward requires a deeper, more systematic exploration of structure-activity relationships. The synthesis and screening of focused libraries, varying the position (ortho, meta, para) and number of chloro-substituents, will be critical. Furthermore, investigating these compounds against a broader range of biological targets, such as viral glycoproteins and other metabolic enzymes, could uncover novel therapeutic applications. As our understanding of the nuanced interplay between the boronic acid pharmacophore and its substituents grows, so too will our ability to design the next generation of targeted, effective therapeutics.
References
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- Caselli, E., et al. (2010). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1599-1602. [Link]
- Liljebris, C., et al. (2002). Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Journal of Medicinal Chemistry, 45(9), 1781-1792. [Link]
- Janssen, M. D., et al. (2011). Phenylboronic-acid-based carbohydrate binders as antiviral therapeutics. Antiviral Chemistry and Chemotherapy, 21(4), 157-166. [Link]
- Wang, Z., et al. (2015). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules, 20(9), 15783-15801. [Link]
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An In-depth Technical Guide to (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid: A Promising Modulator in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Benzamide Boronic Acids in Medicinal Chemistry
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid is a specialized organic compound that has garnered attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its structure, featuring a substituted benzamide moiety linked to a boronic acid group, positions it as a key building block for the synthesis of complex molecules with potential therapeutic applications. Boronic acids, in general, have risen from relative obscurity to become a cornerstone of modern synthetic chemistry and drug design, largely due to their versatile reactivity and unique biochemical interactions.[1][2]
Initially, there was a degree of apprehension surrounding the use of boron-containing compounds in pharmaceuticals, primarily due to concerns about potential toxicity. However, this perception has been largely dispelled, especially following the successful introduction of bortezomib, a boronic acid-based proteasome inhibitor, for the treatment of multiple myeloma.[1][2] This milestone has paved the way for increased exploration of boronic acids as valuable pharmacophores. Their utility is further enhanced by their stability, relatively straightforward synthesis, and their role as bioisosteres of carboxylic acids.[1]
This technical guide provides a comprehensive overview of this compound, delving into its synthesis, chemical properties, and its significant potential as a modulator of biological targets, with a particular focus on its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Physicochemical Properties and Structural Attributes
A clear understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 871332-68-2 | [3] |
| Molecular Formula | C9H11BClNO3 | [3] |
| Molecular Weight | 227.46 g/mol | [3] |
| IUPAC Name | This compound | [3] |
The structure of this compound is characterized by a central phenyl ring substituted with a chlorine atom, an ethylcarbamoyl group, and a boronic acid moiety. This specific arrangement of functional groups is critical to its chemical reactivity and biological activity.
Figure 1: Chemical structure of this compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions. The following protocol is a representative synthesis based on established methods for analogous compounds.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-5-nitro-N-ethylbenzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-nitrobenzoic acid in an excess of thionyl chloride.
-
Chlorination: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in a suitable aprotic solvent such as dichloromethane (DCM). Cool the solution in an ice bath.
-
Addition of Amine: Slowly add a solution of ethylamine in DCM to the cooled acid chloride solution. Maintain the temperature below 5°C during the addition.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-nitro-N-ethylbenzamide.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the 2-chloro-5-nitro-N-ethylbenzamide from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 2-3 atm.
-
Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 5-amino-2-chloro-N-ethylbenzamide.
Step 3: Sandmeyer-type Reaction to Introduce the Boronic Acid Moiety
-
Diazotization: Dissolve the 5-amino-2-chloro-N-ethylbenzamide in a mixture of a suitable acid (e.g., hydrochloric acid) and water, and cool the solution to 0-5°C in an ice-salt bath.
-
Formation of Diazonium Salt: Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.
-
Borylation: In a separate flask, prepare a solution of bis(pinacolato)diboron and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dioxane.
-
Coupling Reaction: Add the freshly prepared diazonium salt solution to the borylation mixture. Heat the reaction to 80-90°C and stir for 4-6 hours.
-
Hydrolysis and Isolation: After cooling to room temperature, perform an aqueous work-up. The pinacol ester can be hydrolyzed to the boronic acid using a mild acid. Purify the crude product by recrystallization or column chromatography to yield this compound.
Figure 2: Synthetic workflow for this compound.
Application in Drug Discovery: A Potent Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
One of the most compelling applications of this compound lies in its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably anandamide.[4] By inhibiting FAAH, the levels of anandamide and other bioactive lipids are elevated, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4][5]
The boronic acid moiety is key to the inhibitory activity of this class of compounds. It is hypothesized to form a reversible covalent bond with the catalytic serine residue in the active site of FAAH, mimicking the transition state of the natural substrate hydrolysis.[6] This interaction leads to potent and often selective inhibition of the enzyme.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective FAAH inhibitors is an active area of research. Structure-activity relationship studies on related benzamide boronic acids have provided valuable insights:
-
The Boronic Acid Group: This is essential for the mechanism of inhibition, forming a reversible covalent adduct with the catalytic serine of FAAH.
-
The Benzamide Scaffold: The substituted phenyl ring serves as a scaffold to correctly position the boronic acid for interaction with the enzyme's active site.
-
Substituents on the Phenyl Ring: The nature and position of substituents, such as the chloro and ethylcarbamoyl groups in the target molecule, significantly influence binding affinity and selectivity. The ethylcarbamoyl group, in particular, can form hydrogen bonds with amino acid residues in the active site, enhancing potency.
Figure 3: Mechanism of FAAH inhibition by this compound.
Future Perspectives and Conclusion
This compound represents a valuable chemical entity for researchers and drug development professionals. Its synthesis, while requiring multiple steps, is achievable through established organic chemistry methodologies. The true potential of this molecule lies in its likely role as a potent and selective inhibitor of FAAH, a therapeutic target of significant interest for a variety of neurological and inflammatory disorders.
Further research is warranted to fully elucidate the biological activity of this compound. This should include in vitro enzymatic assays to determine its IC50 value against FAAH and selectivity profiling against other serine hydrolases. In vivo studies in relevant animal models would then be necessary to assess its pharmacokinetic properties and therapeutic efficacy.
References
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Methodological & Application
Suzuki-Miyaura coupling protocol using (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid.
An Application Guide for the Suzuki-Miyaura Coupling of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Introduction: Navigating the Synthesis of Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth technical protocol for utilizing a specific, yet challenging, building block: This compound . This reagent is of significant interest in medicinal chemistry and materials science for constructing highly functionalized biaryl structures.
However, its molecular architecture presents distinct challenges that require a carefully considered approach. The presence of an aryl chloride necessitates the use of advanced catalytic systems, while the ethylcarbamoyl (amide) group demands mild reaction conditions to prevent hydrolysis. Furthermore, the inherent risk of protodeboronation—an unproductive side reaction that cleaves the crucial carbon-boron bond—must be actively managed.[2][3]
This document moves beyond a simple recipe, offering a detailed rationale for each component and procedural step. It is designed to empower researchers, scientists, and drug development professionals to not only successfully employ this reagent but also to intelligently troubleshoot and adapt the methodology for their unique synthetic targets.
Part 1: The Mechanistic Blueprint and Substrate-Specific Considerations
A fundamental understanding of the reaction mechanism is paramount to developing a robust protocol. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling provides the foundation for our experimental design.[4][5][6]
The Catalytic Cycle
The reaction proceeds through three key steps, initiated by a Palladium(0) catalyst:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity order for this step is generally I > Br > OTf >> Cl.[7] The low reactivity of aryl chlorides is the primary hurdle in many couplings.[8]
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which converts it into a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[9][10][11] This is the crucial bond-forming step in the catalytic cycle.
-
Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are expelled from the palladium center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Challenges of this compound
-
Aryl Chloride Reactivity: The chloro-substituent on the boronic acid's ring is relatively unreactive. When coupling this boronic acid with another aryl chloride, the oxidative addition step is often rate-limiting. To overcome this, highly active catalysts are required. Modern systems employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) which promote the oxidative addition step even for challenging aryl chlorides.[12][13]
-
Amide Group Compatibility: The N-H proton of the amide is weakly acidic, and the carbonyl oxygen is a Lewis base. While generally robust, amides can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.[14][15] Therefore, the choice of base is critical. Mild inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are strongly preferred over hydroxides (NaOH, KOH) to preserve the integrity of the amide bond.[16]
-
Preventing Protodeboronation: This undesired side reaction replaces the boronic acid group with a hydrogen atom, consuming the starting material and generating a byproduct that can complicate purification.[2][17] Protodeboronation can be catalyzed by the palladium complex itself and is influenced by the base, solvent, and temperature.[3][18] A well-chosen catalyst system that promotes rapid cross-coupling over decomposition is essential. Using the boronic acid promptly after dissolving it and ensuring an efficient catalytic turnover can minimize its residence time under conditions that favor this side reaction.
Part 2: A Validated Protocol for General Application
This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide. It employs a modern, commercially available catalyst system and conditions optimized for substrate stability.
Materials and Reagents
| Reagent | Grade | Supplier Example | Comments |
| This compound | >95% | TCI, Sigma-Aldrich | The key nucleophilic partner. |
| Aryl Halide (e.g., 4-Bromoanisole) | Synthesis Grade | Sigma-Aldrich | The electrophilic partner. Protocol is adaptable for other bromides, iodides, or activated chlorides. |
| SPhos Pd G3 Precatalyst | Catalyst Grade | Sigma-Aldrich | A highly active and air-stable precatalyst. Simplifies setup. |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, >98% | Acros, Alfa Aesar | A mild and effective base that minimizes risk of amide hydrolysis. |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich | The primary organic solvent. |
| Deionized Water | HPLC Grade | - | Used to dissolve the base and facilitate transmetalation. Must be degassed. |
| Ethyl Acetate | Reagent Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing during workup. |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol
This protocol describes a 0.5 mmol scale reaction. Adjust volumes accordingly.
-
Reagent Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), SPhos Pd G3 precatalyst (0.01 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 equiv.).
-
Inerting the Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for 20-30 minutes. Using a syringe, add 5.0 mL of the degassed solvent mixture to the reaction vial.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously. The reaction mixture will typically be a heterogeneous slurry.
-
Monitoring: After 2 hours, check the reaction progress. Withdraw a small aliquot via syringe, dilute it with ethyl acetate, pass it through a small plug of silica, and analyze by TLC or LC-MS to check for consumption of the limiting aryl halide. If the reaction is incomplete, allow it to stir for longer, monitoring every 2-4 hours. Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Add 10 mL of deionized water and 15 mL of ethyl acetate. Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
Part 3: Optimization and Troubleshooting
The success of a challenging coupling often lies in fine-tuning the reaction parameters. The following table provides guidance on how to adjust the protocol for different substrates or to overcome common issues.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst/Ligand | SPhos Pd G3 (2 mol%) | Low Yield/Unreactive Chloride: For extremely challenging (e.g., hindered, electron-rich) aryl chlorides, consider more specialized Buchwald ligands like RuPhos or BrettPhos.[12] Increasing catalyst loading to 3-5 mol% can also improve conversion. |
| Base | K₃PO₄ (3 equiv.) | Slow Reaction: Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and basicity but is more expensive. Amide Hydrolysis Observed: If hydrolysis is detected, switch to an even milder base like potassium fluoride (KF) or a weaker carbonate like K₂CO₃.[19] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Poor Solubility/Slow Reaction: Toluene or CPME (cyclopentyl methyl ether) can be used instead of dioxane, sometimes at higher temperatures. For substrates with poor solubility, DMF or DMA can be used, but these solvents have higher boiling points and can be harder to remove. |
| Temperature | 90 °C | Incomplete Reaction: If the reaction stalls, cautiously increase the temperature in 10 °C increments (e.g., to 100-110 °C). Protodeboronation/Decomposition: If significant byproduct formation is observed, decrease the temperature to 60-80 °C. A more active catalyst may be needed to achieve full conversion at a lower temperature. |
| Troubleshooting | - | Protodeboronation Product Detected: This indicates the boronic acid is decomposing faster than it is coupling.[3] Use a more active catalyst to accelerate the productive cycle, consider a milder base, or lower the reaction temperature. Using MIDA boronates or other stabilized boronic acid surrogates can also be a solution.[17][20] No Reaction: Confirm the activity of the palladium catalyst. Ensure the reaction was properly degassed, as oxygen can deactivate the catalyst. Verify the purity of the starting materials. |
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Wikipedia.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic & Biomolecular Chemistry. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]
- Scientific Update. (2018, January 16). Suzuki-Miyaura Cross-Coupling of Amides and Esters. [Link]
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- Wikipedia. Suzuki reaction. [Link]
- ACS Publications. (2019, October 17).
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- ChemRxiv. (2024, August 7).
- RSC Publishing. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
- Organic & Biomolecular Chemistry.
- Organic & Biomolecular Chemistry. (2016, February 11).
- ACS Publications. (2017, November 27). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)
- ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
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The Strategic Role of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic Acid in the Synthesis of Targeted Therapeutics
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid is a specialized boric acid derivative that has emerged as a critical building block in the field of medicinal chemistry. Its unique trifunctional nature—featuring a boronic acid moiety for carbon-carbon bond formation, a chloro substituent for modulating electronic properties and providing a potential metabolic block, and an ethylcarbamoyl group for hydrogen bonding interactions and improved physicochemical properties—makes it an invaluable tool for the synthesis of complex, biologically active molecules. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this reagent, with a particular focus on its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) and Tankyrase inhibitors, two important classes of anticancer agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BClNO₃ | PubChem |
| Molecular Weight | 227.45 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. Limited solubility in water. | General knowledge for boronic acids |
| CAS Number | 871332-68-2 | Fluorochem[1] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in medicinal chemistry is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a straightforward and highly efficient method for the construction of biaryl scaffolds that are common in drug molecules.[2][3]
The general mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[4]
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
Application Note 1: Synthesis of PARP-1 Inhibitors
Background: Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage repair pathway. Inhibitors of PARP-1 have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] A common structural motif in many PARP inhibitors is a phthalazinone or isoquinolinone core coupled to a substituted phenyl ring. This compound is an ideal reagent for introducing the substituted phenyl moiety.
Synthetic Strategy: The synthesis of a PARP-1 inhibitor using this compound typically involves the Suzuki coupling of the boronic acid with a halogenated phthalazinone or isoquinolinone core.
Caption: Synthetic route to PARP-1 inhibitors.
Experimental Protocol: Synthesis of a Representative PARP-1 Inhibitor Precursor
This protocol describes a general procedure for the Suzuki coupling of this compound with a model halogenated isoquinolinone. Note: This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
7-Bromo-2H-isoquinolin-1-one (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 7-Bromo-2H-isoquinolin-1-one, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the flask via syringe. The solvent should be degassed prior to use.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the degassed solvent. Add this catalyst mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Expected Outcome: This reaction is expected to yield the desired 7-(4-chloro-3-(ethylcarbamoyl)phenyl)-2H-isoquinolin-1-one. The ethylcarbamoyl and chloro groups on the boronic acid are well-tolerated in Suzuki coupling reactions.
Application Note 2: Synthesis of Tankyrase Inhibitors
Background: Tankyrases (TNKS1 and TNKS2) are members of the PARP family of enzymes that play a crucial role in various cellular processes, including Wnt/β-catenin signaling, which is often dysregulated in cancer.[7][8] Small molecule inhibitors of Tankyrases are being actively investigated as potential cancer therapeutics. Many potent Tankyrase inhibitors feature a central quinazolinone or similar heterocyclic scaffold.
Synthetic Strategy: Similar to the synthesis of PARP-1 inhibitors, this compound can be utilized in a Suzuki coupling reaction to append the substituted phenyl ring to a halogenated quinazolinone core.
Experimental Protocol: Synthesis of a Representative Tankyrase Inhibitor Precursor
This protocol outlines a general procedure for the synthesis of a 2-arylquinazolin-4-one, a common scaffold for Tankyrase inhibitors.
Materials:
-
This compound (1.2 equiv)
-
2-Chloro-3H-quinazolin-4-one (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2-Chloro-3H-quinazolin-4-one, this compound, and potassium carbonate.
-
Inert Atmosphere: Purge the flask with nitrogen or argon.
-
Solvent and Catalyst: Add anhydrous DMF, followed by Pd(dppf)Cl₂.
-
Reaction: Heat the mixture to 100-120 °C under a positive pressure of inert gas. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water. A precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with water and then a small amount of cold ethanol or diethyl ether. The crude product can be further purified by recrystallization or column chromatography if necessary.
Troubleshooting and Key Considerations
-
Anhydrous and Degassed Conditions: Suzuki coupling reactions are sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere to prevent catalyst degradation.
-
Choice of Base and Solvent: The choice of base and solvent system can significantly impact the reaction yield and rate. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Solvents such as dioxane, toluene, DMF, and ethanol/water mixtures are frequently used. The optimal conditions should be determined empirically for each specific reaction.
-
Catalyst Selection: A variety of palladium catalysts and ligands can be employed. For challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required.
-
Boronic Acid Quality: The purity of the boronic acid is crucial. Impurities can lead to side reactions and lower yields. It is advisable to use high-purity this compound.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex biaryl structures that are central to the design of potent and selective enzyme inhibitors, particularly in the realm of oncology. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to incorporate this powerful building block into their drug discovery programs.
References
- Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link][5][9]
- Yu, J., et al. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2.
- James, M. I., et al. (2012). Design and Discovery of 2-Arylquinazolin-4-ones as Potent and Selective Inhibitors of Tankyrases. Journal of Medicinal Chemistry, 55(17), 7549-7561. [Link]
- Chatterjee, I., & Roy, D. (2018). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 20(23), 5410-5414. [Link][2][3]
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1769-1778.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Li, P., Zhang, Q., & Zheng, H. (2025). Organic compounds. U.S. Patent No. 12,331,052 B2. Washington, DC: U.S.
- Gupta, S. L. (2004). Formulation of boronic acid compounds. U.S. Patent No. 6,713,446 B2. Washington, DC: U.S.
- Adams, J., et al. (1998). Boronic ester and acid compounds. U.S. Patent No. 5,780,454 A. Washington, DC: U.S.
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent No. 8,822,730 B2. Washington, DC: U.S.
- Dow AgroSciences LLC. (2017). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. European Patent No. EP 2 797 933 B1.
- Waaler, J., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(23), 17936–17949. [Link][2][8]
Sources
- 1. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes & Protocols: (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid as a Versatile Building Block in Suzuki-Miyaura Cross-Coupling for Drug Discovery
Introduction
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid is a specialized organic building block of significant interest to the medicinal chemistry and drug development sectors. Its trifunctional nature—featuring a reactive boronic acid moiety, an electron-withdrawing chloro group, and a hydrogen-bond-donating ethylcarbamoyl side chain—makes it an exceptionally valuable reagent for constructing complex molecular architectures. The primary application of this molecule lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1]
The stability, reactivity, and low toxicity of organoboron compounds make them ideal intermediates in the synthesis of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[2][3][4] This guide provides an in-depth analysis of the properties of this compound, the mechanistic rationale for its use in Suzuki-Miyaura coupling, and detailed, field-proven protocols for its successful application in a research setting.
Physicochemical Properties and Handling
The utility of a building block begins with a thorough understanding of its physical properties and proper handling procedures. This compound is a stable, solid compound, but like many boronic acids, its purity is critical for achieving high reaction yields.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BClNO₃ | [5] |
| Molecular Weight | 227.45 g/mol | [6] |
| CAS Number | 871332-69-3 | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | Typically ≥95% | [6] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon) | - |
Expert Insight on Handling and Stability: A common issue with arylboronic acids is the presence of boroxine impurities, which are cyclic anhydride trimers formed by dehydration.[7] Boroxines are significantly less reactive in the transmetalation step of the Suzuki-Miyaura cycle. For reactions that are sensitive or require maximum yield, it is crucial to use a freshly opened bottle or a sample that has been rigorously dried. If yields are inconsistent, recrystallization of the boronic acid from water or another suitable solvent may be necessary to break down any boroxines present.[7]
Safety Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier method for synthesizing biaryl compounds, a common motif in pharmaceuticals. The reaction couples an organoboron reagent (like our title compound) with an organohalide or triflate, catalyzed by a palladium complex.[8]
Mechanistic Overview
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The process involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[8]
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species (Ar²-B(OH)₃⁻), transfers its organic group to the Pd(II) complex, displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst to continue the cycle.[8]
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Component Selection
The success of coupling a moderately deactivated aryl chloride, such as the one present in our building block, hinges on the rational selection of each reaction component.
-
Palladium Precatalyst & Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective for aryl bromides and iodides, aryl chlorides require more sophisticated systems. The C-Cl bond is stronger and its oxidative addition to Pd(0) is slower. To overcome this, highly active catalysts are generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand.[9] Ligands like XPhos, SPhos, or RuPhos (Buchwald-type ligands) are designed to stabilize the monoligated Pd(0)L species, which is highly reactive, and accelerate the oxidative addition step.[10]
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the Lewis acidic boron atom to form a negatively charged boronate complex.[1] This increases the nucleophilicity of the aryl group, facilitating its transfer to the palladium center during transmetalation.
-
K₃PO₄: A moderately strong base, often an excellent choice as it promotes the reaction while minimizing the risk of base-sensitive functional group degradation or protodeboronation (a side reaction where the boronic acid is replaced by hydrogen).[11]
-
Cs₂CO₃: A stronger base that can sometimes accelerate stubborn couplings but increases the risk of side reactions.
-
K₂CO₃: A common, cost-effective choice, suitable for many standard couplings.[12]
-
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is typically used. The organic solvent solubilizes the organohalide, boronic acid, and catalyst complex, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction occurs at the interface.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, starting with a general procedure and advancing to a specialized method for more challenging substrates.
Protocol 3.1: General Procedure for Coupling with an Aryl Bromide
This protocol provides a reliable starting point for coupling this compound with a standard aryl or heteroaryl bromide.
Reaction Scheme: this compound + Ar-Br --(Pd Catalyst, Base)--> Coupled Product
Reagents & Stoichiometry Table:
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| Aryl Bromide (Ar-Br) | - | - | 0.50 | 1.0 |
| This compound | 227.45 | 136 | 0.60 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 29 | 0.025 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 138 | 1.00 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - | - |
| Water (deionized) | - | 1 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Protocol 3.2: Optimized Protocol for Coupling with an Aryl/Heteroaryl Chloride
Aryl chlorides are more challenging coupling partners. This protocol employs a highly active Buchwald-type catalyst system to ensure efficient conversion.[10]
Caption: Workflow for Suzuki-Miyaura coupling with a challenging aryl chloride.
Reagents & Stoichiometry Table:
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |
| Aryl Chloride (Ar-Cl) | - | - | 0.50 | 1.0 |
| This compound | 227.45 | 171 | 0.75 | 1.5 |
| Pd₂(dba)₃ | 915.72 | 9.2 | 0.01 | 0.02 |
| XPhos | 476.62 | 11.4 | 0.024 | 0.048 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 212 | 1.00 | 2.0 |
| Toluene | - | 5 mL | - | - |
| Water (deionized) | - | 0.5 mL | - | - |
Step-by-Step Procedure:
-
Vessel Preparation: In an oven-dried Schlenk flask, combine the Aryl Chloride (1.0 eq), this compound (1.5 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.048 eq), and K₃PO₄ (2.0 eq).
-
Atmosphere Control: Seal the flask, then evacuate and backfill with Argon three times.
-
Solvent Addition: Add degassed Toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C in a pre-heated oil bath and stir vigorously for 12-24 hours. The mixture will typically be a dark brown or black suspension.
-
Monitoring: Check for the disappearance of the starting material using LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate (25 mL). Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude material using flash column chromatography to isolate the desired product.
Troubleshooting and Advanced Considerations
| Problem | Possible Causes | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure boronic acid (boroxine formation).[7] 3. Ligand not suitable for aryl chloride activation.[9] | 1. Use a fresh palladium source or a pre-catalyst. 2. Use freshly opened boronic acid or recrystallize it. 3. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos).[10] |
| Protodeboronation | 1. Base is too strong or temperature is too high. 2. Extended reaction time.[9] | 1. Switch to a milder base (K₃PO₄ or K₂CO₃). Screen lower temperatures (e.g., 80-100 °C). 2. Monitor the reaction closely and stop it upon completion. Consider using the pinacol boronate ester of the building block, which is more stable.[13][14] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction atmosphere. 2. Sub-optimal stoichiometry. | 1. Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. 2. Use a slight excess (1.1-1.2 eq) of the boronic acid, avoiding a large excess. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Formation of closely-eluting byproducts. | 1. Filter the crude reaction mixture through Celite®. For trace amounts, consider treatment with activated carbon or a palladium scavenger. 2. Optimize reaction conditions to improve selectivity. Try a different solvent system for chromatography. |
Conclusion
This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its successful application, particularly in challenging Suzuki-Miyaura couplings with aryl chlorides, is readily achieved through the rational selection of a highly active catalyst system and carefully controlled reaction conditions. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to leverage this reagent for the efficient construction of novel biaryl scaffolds, accelerating the discovery and development of new chemical entities for pharmaceutical and materials science applications.
References
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). DOI:10.1039/C6RE00153J. [Link]
- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing. [Link]
- Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. Journal of Medicinal Chemistry. [Link]
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. PubMed Central. [Link]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed Central. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. [Link]
Sources
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- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1449131-69-4|(4-Chloro-3-(m-tolylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
reaction conditions for C-C bond formation with (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
An Application Guide to C-C Bond Formation Utilizing (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility is most profoundly realized in the construction of carbon-carbon (C-C) bonds, a fundamental transformation in the assembly of complex molecular architectures. The premier reaction for this purpose is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls and other conjugated systems.[1] This guide provides an in-depth exploration of the reaction conditions necessary for the successful application of this compound in C-C bond formation, with a focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of this reaction, offer detailed protocols, and provide insights into optimizing reaction parameters for maximal yield and purity.
The structure of this compound, with its combination of an electron-withdrawing chloro group and an amide functionality, presents unique electronic and steric considerations that must be addressed when designing a synthetic strategy. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this valuable reagent.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, our boronic acid) and an organohalide or triflate.[1] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A crucial aspect of this cycle is the activation of the boronic acid by a base.[2][3] The base coordinates to the boron atom, forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center during the transmetalation step.[2][3] The choice of catalyst, ligands, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.
Core Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization will likely be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the base (2-3 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Degassed solvent is added via syringe. If a mixed solvent system (e.g., toluene/water) is used, ensure all components are thoroughly degassed.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[4]
Optimization of Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Options | Considerations and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos-Pd-G3, SPhos-Pd-G2) | The choice of catalyst and ligand is critical. For challenging couplings, more sophisticated ligands like Buchwald's biarylphosphines can be highly effective.[5] Pre-catalysts offer improved air and moisture stability. |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ Organic: Et₃N, DIPEA | The base activates the boronic acid.[2][3] Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive aryl chlorides. The choice of base can also influence the rate of competing side reactions like protodeboronation.[6] |
| Solvent | Toluene, Dioxane, THF, DME, Acetonitrile, Alcohols (e.g., isopropanol), often with added water. | The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. Aqueous mixtures often accelerate the reaction. Anhydrous conditions can also be effective with specific catalyst/base combinations.[7] |
| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for less reactive substrates, such as aryl chlorides. However, elevated temperatures can also lead to catalyst decomposition or side reactions. |
| Reaction Time | 1 to 24 hours | Reaction time should be optimized by monitoring the consumption of starting materials. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature, poor solvent choice. | Use a fresh batch of catalyst or a pre-catalyst. Screen different bases and solvents. Increase the reaction temperature. |
| Protodeboronation | Presence of water and/or acidic impurities, prolonged reaction time at high temperature. | Use anhydrous conditions, a milder base, or a boronic ester instead of the acid. Minimize reaction time. |
| Homocoupling of Boronic Acid | Oxygen contamination, certain palladium catalysts. | Ensure a strictly inert atmosphere. Use a different palladium source or add a phosphine ligand. |
| Formation of Byproducts | Catalyst decomposition, side reactions of functional groups. | Lower the reaction temperature, screen different ligands, protect sensitive functional groups. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the C-C bond formation utilizing this compound. A thorough understanding of the reaction mechanism and the role of each component is paramount for success. By carefully selecting the catalyst, base, and solvent, and by systematically optimizing the reaction conditions, researchers can efficiently synthesize a wide array of valuable compounds. This guide provides a solid foundation for the application of this important synthetic transformation.
References
- A Comparative Guide to the Efficacy of Alkylboronic Acids in C-C Bond Formation - Benchchem. (n.d.).
- Iterative reactions of transient boronic acids enable sequential C-C bond formation - CORE. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1).
- Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives - The Royal Society of Chemistry. (2014, June 9).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
- Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. (2005, August 17).
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols | Organic Letters - ACS Publications. (2020, September 22).
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction - Sigma-Aldrich. (n.d.).
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.).
- Optimization of conditions for the Suzuki-Miyaura coupling. [a] - ResearchGate. (n.d.).
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.).
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Use of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic Acid in Biaryl Synthesis
Introduction: The Strategic Importance of Substituted Biaryls and the Role of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic Acid
The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science. The unique three-dimensional arrangement of two directly connected aromatic rings provides a versatile framework for interacting with biological targets and for creating materials with novel photophysical properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of synthetic organic chemistry, offering a powerful and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of these valuable biaryl compounds.[1] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a suitable palladium catalyst and a base.[1]
This compound is a specialized building block designed for the introduction of a chloro- and ethyl-carboxamide-substituted phenyl group. The presence of these functional groups offers several advantages: the chlorine atom provides a potential vector for further functionalization, while the ethylcarbamoyl group can engage in hydrogen bonding interactions, which is often crucial for molecular recognition in a biological context. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Sources
role of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in developing enzyme inhibitors.
Application Note & Protocols
Topic: The Role of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in Developing Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Boronic Acid Moiety as a Privileged Scaffold in Enzyme Inhibition
Boronic acids and their derivatives have emerged as a cornerstone in modern medicinal chemistry, transitioning from versatile synthetic intermediates to potent therapeutic agents.[1][2] Their unique electronic structure, particularly the ability of the boron atom to act as a Lewis acid and reversibly form a stable tetrahedral adduct with nucleophiles, makes them exceptional mimics of the transition states in enzyme-catalyzed reactions.[3] This property has been successfully exploited to design highly potent and selective inhibitors for various enzyme classes, most notably serine and threonine proteases.[3][4][5]
The approval of drugs like Bortezomib (Velcade®) for multiple myeloma and Vaborbactam for bacterial infections has solidified the therapeutic potential of boronic acid-containing molecules.[1][2] This guide focuses on a specific arylboronic acid, This compound , as a representative scaffold. We will dissect its structural components, elucidate its general mechanism of action against serine hydrolases, and provide detailed protocols for its evaluation as an enzyme inhibitor, thereby offering a framework for its application in drug discovery and chemical biology.
Section 1: Structural and Physicochemical Analysis
The inhibitory potency and selectivity of an arylboronic acid are not solely dictated by the boronic acid "warhead." The substituents on the aromatic ring play a critical role in orienting the molecule within the enzyme's active site and establishing additional, non-covalent interactions that are crucial for high-affinity binding.
Chemical Structure: this compound
-
Boronic Acid Group (-B(OH)₂): This is the pharmacophore responsible for the mechanism of inhibition. It acts as a transition-state analog by forming a reversible covalent bond with the catalytic serine residue in the target enzyme.[5][6]
-
Phenyl Ring: This provides a rigid scaffold to present the boronic acid and the substituents in a defined spatial orientation.
-
4-Chloro Group: This electron-withdrawing group can influence the pKa of the boronic acid and participate in halogen bonding or occupy hydrophobic pockets within the enzyme's binding site.
-
3-(ethylcarbamoyl) Group: This moiety provides key hydrogen bond donor (N-H) and acceptor (C=O) sites, which can form specific interactions with amino acid residues, significantly contributing to binding affinity and selectivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BClNO₃ | [7] |
| Molecular Weight | 227.46 g/mol | [8] |
| CAS Number | 871332-69-3 | [9] |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in DMSO, Methanol | (General for this class) |
Section 2: The Mechanism of Serine Hydrolase Inhibition
Arylboronic acids are classic examples of transition-state analog inhibitors, particularly for serine proteases (e.g., chymotrypsin, PSA) and serine β-lactamases.[10][11][12][13] The mechanism involves the nucleophilic attack of the catalytic serine's hydroxyl group on the electrophilic boron atom.
-
Initial Binding: The inhibitor first binds non-covalently to the enzyme's active site, guided by the interactions of its phenyl scaffold and substituents.
-
Covalent Adduct Formation: The catalytic serine (Ser) residue, activated by a nearby histidine (His) residue in the catalytic triad, performs a nucleophilic attack on the boron atom.
-
Tetrahedral Intermediate: This attack leads to the formation of a stable, tetrahedral boronate adduct. This structure mimics the high-energy tetrahedral intermediate formed during the hydrolysis of a natural peptide or β-lactam substrate.[14]
-
Reversibility: This covalent bond is typically reversible, allowing for an equilibrium to be established between the free enzyme and the enzyme-inhibitor complex. The stability and kinetics of this adduct (on-rate and off-rate) are critical determinants of the inhibitor's potency.[5][15]
Caption: Mechanism of serine hydrolase inhibition by a boronic acid.
Section 3: Protocol for IC₅₀ Determination
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a model serine protease, such as bovine α-chymotrypsin, using a chromogenic substrate.
Objective: To quantify the inhibitory potency of the test compound.
Materials and Reagents:
-
This compound
-
Bovine α-chymotrypsin (enzyme)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPP-pNA, chromogenic substrate)
-
Dimethyl sulfoxide (DMSO, HPLC grade)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 100 mM NaCl)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Enzyme Stock: Prepare a 1 mg/mL stock of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute to the final working concentration (e.g., 10 µg/mL) in Tris-HCl buffer.
-
Substrate Stock: Prepare a 20 mM stock of S-AAPP-pNA in 100% DMSO.
-
-
Assay Procedure (96-Well Plate Format):
-
Serial Dilution: Create a serial dilution series of the inhibitor. In a separate 96-well plate, perform a 1:3 serial dilution of the 10 mM inhibitor stock in DMSO to generate a range of concentrations (e.g., from 10 mM down to 0.5 µM).
-
Assay Plate Setup:
-
Add 2 µL of each inhibitor dilution (or DMSO for control wells) to triplicate wells of the assay plate.
-
Add 178 µL of Tris-HCl buffer to all wells.
-
Add 10 µL of the diluted enzyme solution to all wells except for the "substrate blank" wells (add 10 µL of buffer instead).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[16]
-
Initiate Reaction: Add 10 µL of the substrate stock solution to all wells to initiate the enzymatic reaction. The final volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-warmed to 37°C) and measure the absorbance at 405 nm every 60 seconds for 15-20 minutes. The rate of change in absorbance (V₀) is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for IC₅₀ determination.
Section 4: Advanced Kinetic Characterization
While the IC₅₀ is a useful measure of potency, determining the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper mechanistic insight. This is typically achieved by measuring enzyme kinetics at varying concentrations of both the substrate and the inhibitor.
Protocol for Kᵢ Determination (Michaelis-Menten Analysis):
-
Experimental Setup: Set up a matrix of reactions. Each row will have a fixed inhibitor concentration (e.g., 0, 0.5 * Kᵢ, 1 * Kᵢ, 2 * Kᵢ, where Kᵢ is estimated from the IC₅₀), and each column will have a different substrate concentration (e.g., ranging from 0.2 to 5 times the substrate's Kₘ).
-
Data Collection: Measure the initial reaction velocity (V₀) for each condition as described in the IC₅₀ protocol.
-
Data Analysis:
-
For each inhibitor concentration, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and Kₘ.
-
Analyze the changes in these parameters. For a competitive inhibitor, Vₘₐₓ will remain constant while the apparent Kₘ will increase with inhibitor concentration.
-
Construct a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections will confirm the inhibition modality.
-
Use appropriate secondary plots (e.g., a plot of apparent Kₘ vs. [I]) to calculate the Kᵢ value.
-
Table 2: Illustrative Kinetic Data for Arylboronic Acid-Based Inhibitors
The following table presents representative inhibition constants for various boronic acid inhibitors against clinically relevant serine hydrolases to illustrate the type of data generated from these protocols.
| Inhibitor Class | Target Enzyme | Kᵢ or IC₅₀ Value | Reference |
| Peptidyl Boronic Acid | Prostate-Specific Antigen (PSA) | ~65 nM (Kᵢ) | [12] |
| Arylboronic Acid | Chymotrypsin | pH-dependent, µM range | [10][11] |
| Triazole-based BATSI | KPC-2 β-Lactamase | 730 nM (Kᵢ) | [14] |
| S02030 (BATSI) | CTX-M-96 β-Lactamase | 2 nM (IC₅₀) | [15] |
*BATSI: Boronic Acid Transition State Inhibitor
Conclusion and Future Directions
This compound serves as an excellent model compound and a valuable starting point for the development of potent and selective enzyme inhibitors. Its structure embodies the key principles of modern inhibitor design: a covalent-binding warhead (boronic acid) and a specificity-determining scaffold (substituted phenyl ring). The protocols detailed herein provide a comprehensive framework for researchers to characterize this molecule and its analogs against serine hydrolases of interest.
Future work could involve synthesizing a library of related compounds by modifying the substituents on the phenyl ring to probe the structure-activity relationship (SAR). By systematically altering the chloro and ethylcarbamoyl groups, researchers can optimize potency against a specific enzyme target or develop selective inhibitors that can distinguish between closely related enzymes, paving the way for new therapeutic agents and chemical probes.
References
- Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]
- Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
- Wang, C., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]
- G-Estrada, K., et al. (2010). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 53(5), 2247-2257. [Link]
- Wilde, M., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. PNAS, 115(38), 9545-9550. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 44886932, this compound. [Link]
- Ke, W., et al. (2012). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 56(10), 5173-5181. [Link]
- Rojas, L. J., et al. (2023). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 67(1). [Link]
- Lo, C., et al. (2009). Enzyme assays with boronic acid appended bipyridinium salts. Analytical and Bioanalytical Chemistry, 395(4), 1165-1172. [Link]
- Li, D., et al. (2020). Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy, 64(10). [Link]
- Nuti, E., et al. (2018). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
- Santi, N., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(9), 8345. [Link]
- Minkkilä, A., et al. (2008). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 51(22), 7057-7060. [Link]
- Fernandes, C., et al. (2020).
- Li, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]
- Ušjak, D., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Exploration of Targeted Anti-tumor Therapy, 4(6), 629-645. [Link]
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- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound | C9H11BClNO3 | CID 44886932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. 2096337-21-0|(4-Chloro-3-(isobutylcarbamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 10. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes & Protocols for (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the use of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures. We delve into the mechanistic rationale behind reagent selection and parameter optimization, offering researchers a robust framework for reaction setup, execution, purification, and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high-yield synthesis.
Introduction to this compound
This compound is a substituted arylboronic acid featuring both an electron-withdrawing chlorine atom and an amide functional group. These substituents influence the electronic properties and reactivity of the boronic acid in cross-coupling reactions. Its structural complexity makes it a key intermediate in the synthesis of targeted pharmaceutical agents and functional organic materials. The Suzuki-Miyaura reaction is the premier method for incorporating this moiety into larger molecular scaffolds, owing to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide array of coupling partners.[1][2]
Physicochemical Properties & Safety
Handling this reagent requires adherence to standard laboratory safety protocols.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BClNO₃ | [3] |
| Molecular Weight | 227.45 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Air and moisture sensitive. | [5] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[6][7]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[5] Handle in a chemical fume hood. In case of contact, wash the affected area thoroughly with water.[7]
-
Disposal: Dispose of chemical waste in accordance with local and national regulations.[5]
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organohalides.[8] The catalytic cycle, typically driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Role of Key Reagents
-
Palladium Catalyst: The engine of the catalytic cycle. A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is commonly used. The choice of catalyst and ligand is critical, especially for less reactive organohalides like aryl chlorides.[8][11]
-
Base: The base is essential for activating the boronic acid to form a more nucleophilic borate species (Ar-B(OH)₃⁻), which facilitates the transmetalation step.[12][13][14] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield, and must be selected carefully to avoid degradation of starting materials.
-
Solvent: The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often used to dissolve both the organic components and the inorganic base.[9][15]
-
Ligand: Phosphine ligands stabilize the palladium catalyst, enhance its reactivity, and influence the rate of oxidative addition and reductive elimination. For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands are often required.[11]
Protocol: Synthesis of 2'-Chloro-5'-(ethylcarbamoyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of this compound with 4-bromobenzonitrile as a model reaction.
Materials and Reagents
| Reagent | CAS No. | Amount (mmol) | Molar Eq. | Notes |
| This compound | 1256345-63-6 | 1.2 | 1.2 | The limiting reagent should be the halide. |
| 4-Bromobenzonitrile | 623-00-7 | 1.0 | 1.0 | Aryl bromide, a reliable coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 0.03 | 0.03 | A robust, commercially available Pd(0) catalyst. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | 2.0 | Anhydrous, finely powdered. |
| 1,4-Dioxane | 123-91-1 | 8 mL | - | Anhydrous, degassed. |
| Deionized Water | 7732-18-5 | 2 mL | - | Degassed. |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Place a magnetic stir bar into a flame-dried 50 mL round-bottom flask equipped with a reflux condenser. Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The mixture will appear as a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-16 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[9][16]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvents. | Use a fresh bottle of catalyst or a different batch. Ensure the system is rigorously purged with inert gas. Use anhydrous, degassed solvents. |
| Protodeboronation | Base is too strong or reaction temperature is too high, leading to cleavage of the C-B bond.[15] | Try a milder base (e.g., NaHCO₃) or a non-aqueous system if possible. Lower the reaction temperature and monitor closely. Using a boronic ester (e.g., pinacol ester) can increase stability.[15][17] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure the reaction is thoroughly degassed. Reduce the catalyst loading to 1-2 mol%. |
| Incomplete Reaction | Insufficient reaction time or temperature; Deactivated catalyst. | Increase reaction time or temperature (e.g., to 100 °C). If using an aryl chloride, a stronger catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos) may be necessary.[11] |
Conclusion
This compound is a versatile and effective coupling partner in Suzuki-Miyaura reactions. Success hinges on careful control of the reaction environment, particularly maintaining an inert atmosphere, and the judicious selection of catalyst, base, and solvent. The protocol provided here serves as a validated starting point for researchers, which can be further optimized based on the specific aryl or heteroaryl halide coupling partner employed. By understanding the mechanistic underpinnings and potential pitfalls, scientists can effectively utilize this reagent to construct novel molecules for drug discovery and materials science applications.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal. [Link]
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Wiley Online Library. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). [Link]
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Standard Operating Procedure - Palladium. (2017). UCLA Chemistry and Biochemistry. [Link]
- This compound. (n.d.). PubChem. [Link]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
- Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. (2025). YouTube. [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health (NIH). [Link]
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). pubs.rsc.org. [Link]
- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI. [Link]
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Royal Society of Chemistry. [Link]
- B-(4-((Ethylmethylamino)carbonyl)phenyl)boronic acid. (n.d.). PubChem. [Link]
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- 10. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Analytical Methods for Monitoring Reactions with (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid is a sophisticated building block, pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The efficiency of these reactions—maximizing yield, ensuring complete consumption of starting materials, and controlling impurity profiles—is paramount. Consequently, robust, real-time or at-line analytical monitoring is not merely a quality control measure; it is an indispensable tool for process understanding, optimization, and validation.
This guide provides a detailed exploration of the primary analytical techniques for monitoring reactions involving this specific boronic acid. It moves beyond simple procedural lists to explain the underlying principles and the rationale behind methodological choices, empowering researchers to not only execute protocols but also to troubleshoot and adapt them to their unique experimental contexts.
Section 1: Foundational Concepts & Key Analytical Challenges
Before delving into specific protocols, it is crucial to understand the reaction landscape. The Suzuki-Miyaura coupling, while powerful, is a multi-step catalytic process with several potential side reactions that can complicate the product profile and consume valuable starting material.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination. Accurate monitoring requires methods capable of distinguishing between the organoborane, the organohalide, the final product, and any intermediates or byproducts generated along this pathway.
Primary Analytical Challenges
-
Protodeboronation: This is arguably the most common side reaction for arylboronic acids, especially under basic aqueous conditions.[1][2] The carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 3-chloro-N-ethylbenzamide. This byproduct represents a direct loss of a key starting material and must be quantified.
-
Homocoupling: Dimerization of the boronic acid (to form a biphenyl derivative) or the aryl halide coupling partner can occur, leading to significant impurities that may be difficult to separate from the desired product.[3]
-
Boroxine Formation: In the absence of water, three molecules of boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine. This can sequester the active boronic acid and complicate quantification unless the analytical method can hydrolyze it back to the monomeric form.
-
Reaction Matrix Complexity: The reaction mixture contains a palladium catalyst, ligands (e.g., phosphines), a base (e.g., carbonate, phosphate), and solvents. These components can interfere with analytical measurements, for instance, by co-eluting in chromatography or suppressing ionization in mass spectrometry.
Section 2: High-Performance Liquid Chromatography (HPLC/UPLC) for Quantitative Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for monitoring these reactions. Its robustness, reproducibility, and quantitative power make it ideal for tracking the consumption of reactants and the formation of the product and major byproducts.[4]
Principle of the Method
The method separates compounds based on their polarity. The nonpolar stationary phase (typically C18) retains the relatively nonpolar aromatic compounds. A gradient of an organic solvent (like acetonitrile) and an aqueous buffer is used to elute the compounds in order of increasing hydrophobicity. A UV detector is highly effective as all key components (starting materials and product) contain a chromophore.
Detailed Protocol: RP-HPLC Method for Reaction Monitoring
-
Sample Preparation (Critical Step): a. Withdraw a small, representative aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable diluent. The diluent should halt the reaction and solubilize all components. A 1:1 mixture of acetonitrile and water is often a good starting point. c. For reactions with suspended solids, filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) to prevent clogging of the HPLC system. d. Prepare standards of the this compound, the coupling partner (aryl halide), and, if available, the final product and the protodeboronation byproduct, at known concentrations in the same diluent.
-
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for aromatic compounds. The smaller particle size is suitable for UPLC, offering faster run times and better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures that the boronic acid and any acidic/basic functionalities are in a consistent protonation state, leading to sharp, reproducible peaks.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 5% B to 95% B over 10 min | A gradient is essential to elute both the more polar starting boronic acid and the more nonpolar coupled product within a reasonable time while achieving good separation.[4] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. It also ensures run-to-run reproducibility. |
| UV Detection | 254 nm | A common wavelength where most aromatic compounds exhibit strong absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and identify optimal wavelengths for all components. |
| Injection Volume | 1-5 µL | Small volumes are used to prevent column overloading. |
-
Data Analysis & Interpretation: a. Calibrate the system by injecting the prepared standards to determine their respective retention times (RT) and response factors. b. Integrate the peak areas for all components in the chromatogram from the reaction sample. c. Calculate the percent conversion of the limiting reagent and the yield of the product using the peak areas, often relative to an internal standard if high accuracy is required.
Workflow for HPLC-Based Reaction Monitoring
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy offers a powerful, non-invasive window directly into the reaction. It is inherently quantitative (without the need for response factors, assuming proper parameters) and provides rich structural information, making it ideal for mechanistic studies and identifying unknown species.[6]
Principle of the Method
By setting up the reaction directly in an NMR tube, spectra can be acquired at various time points without disturbing the system. ¹H NMR is typically used to monitor the disappearance of unique proton signals from the starting materials and the appearance of new signals from the product. For boron-containing compounds, ¹¹B NMR can be exceptionally informative, as the chemical shift is highly sensitive to the coordination state of the boron atom (trigonal boronic acid vs. tetrahedral boronate).[7][8]
Detailed Protocol: In-Situ ¹H NMR Monitoring
-
Sample Preparation: a. In a clean, dry vial, combine this compound, the aryl halide, the palladium catalyst, and the base. b. Add a deuterated solvent (e.g., DMSO-d₆, THF-d₈) that will fully dissolve all components at the reaction temperature. c. Optionally, add an internal standard (e.g., hexamethylcyclotrisiloxane) with a known concentration and a singlet peak that does not overlap with other signals. d. Transfer the homogeneous mixture to a screw-cap NMR tube.
-
NMR Acquisition: a. Acquire an initial (t=0) spectrum at room temperature to serve as a baseline. b. Place the NMR tube in the spectrometer, pre-heated to the desired reaction temperature. c. Acquire spectra at regular time intervals. Use a sufficient number of scans to achieve a good signal-to-noise ratio for each time point. A relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified is crucial for accurate integration.
-
Data Analysis & Interpretation: a. Identify well-resolved, characteristic proton signals for one of the starting materials and the product. For example, the ethyl group protons (-CH₂- and -CH₃) on the boronic acid and the product will likely have distinct chemical shifts. b. Integrate these signals at each time point. c. Calculate the relative concentrations and plot them against time to generate a reaction profile.
| Compound Type | Hypothetical ¹H Signal to Monitor | Rationale |
| Boronic Acid Reactant | Aromatic proton ortho to the boronic acid group | This proton is in a unique electronic environment that will change significantly upon C-C bond formation. |
| Aryl Halide Reactant | Aromatic proton ortho to the halide | Its chemical shift will be altered after the coupling reaction. |
| Coupled Product | A newly appeared aromatic signal or a shifted signal from one of the parent molecules. | Its appearance is a direct measure of product formation. |
| Protodeboronation Byproduct | The proton that replaced the boronic acid group. | Its signal will appear in a distinct region of the aromatic spectrum, allowing for quantification of this side reaction. |
Section 4: Mass Spectrometry (MS) for High-Sensitivity Identification
When coupled with liquid chromatography (LC-MS), mass spectrometry is an unparalleled tool for confirming the identity of the desired product and for detecting and identifying low-level impurities.[9] Its sensitivity is often orders of magnitude greater than UV detection, making it essential for trace analysis.
Principle of the Method
After separation by LC, the eluent is directed into an ion source (typically electrospray ionization, ESI) which generates gas-phase ions of the analytes. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem MS (MS/MS) can be used to fragment ions, yielding structural information that aids in the identification of unknown compounds.[10]
Protocol Focus: LC-MS for Impurity Identification
-
Methodology: a. Use the HPLC/UPLC method described in Section 2. The mobile phase containing formic acid is directly compatible with ESI-MS. b. Operate the mass spectrometer in both positive and negative ion modes during method development to determine which provides a better response for the compounds of interest. c. Acquire full scan data to get a survey of all ions present at any given time. d. If an unknown peak is observed in the UV chromatogram, the corresponding mass spectrum can be extracted to determine its molecular weight. This is often sufficient to propose a structure (e.g., a homocoupled dimer will have a predictable mass).
-
Key MS Parameters for this compound (MW ≈ 227.4 g/mol ):
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Boronic acids can lose a proton to form a boronate anion [M-H]⁻, which is often stable and provides a strong signal. |
| Expected m/z (Reactant) | ~226.4 | For the [M-H]⁻ ion. |
| Expected m/z (Product) | Varies based on coupling partner | Calculated based on the expected product structure. |
| Expected m/z (Protodeboronation) | ~182.6 ([M-H]⁻) | For 3-chloro-N-ethylbenzamide. |
| Capillary Voltage | 3-4 kV | Standard range for ESI. |
| Source Temperature | 120-150 °C | Kept relatively low to prevent in-source degradation of thermally labile compounds. |
Section 5: Method Selection Guide
The choice of analytical technique is dictated by the specific question being asked. No single method is superior in all aspects.
| Feature | HPLC/UPLC-UV | In-Situ NMR | LC-MS |
| Primary Use | Quantitative reaction profiling | Real-time kinetics, mechanistic studies | Identification of unknowns, purity confirmation |
| Quantitation | Excellent (with calibration) | Excellent (inherently quantitative) | Semi-quantitative (full scan) to Excellent (with standards) |
| Sensitivity | Good (µg/mL range) | Moderate (mg/mL range) | Excellent (ng/mL to pg/mL range) |
| Structural Info | None (retention time only) | Excellent | Good (molecular weight) to Excellent (MS/MS) |
| Throughput | High | Low | High |
| Setup Complexity | Moderate | High | High |
References
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- MDPI. (2022).
- Tu, B., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Zeng, L., et al. (2010). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling. Benchchem.com.
- May, J. A., & Sigman, M. S. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1288.
- National Institutes of Health. (2022).
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
- Pierson, D. A., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(7), 843–853.
- Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
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- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. tandfonline.com [tandfonline.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. scirp.org [scirp.org]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates with (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Introduction: The Strategic Importance of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in Drug Discovery
This compound is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features—a halogenated phenyl ring, an amide functionality, and a reactive boronic acid group—make it an ideal intermediate for the synthesis of complex molecular architectures. This compound is particularly instrumental in the construction of biaryl and heteroaryl structures, which are common motifs in a wide array of therapeutic agents.[1][2] The boronic acid moiety serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the efficient formation of carbon-carbon bonds.[3][4] The ethylcarbamoyl group can influence the compound's solubility, reactivity, and potential for hydrogen bonding interactions in the final drug molecule.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this intermediate and its subsequent use in the preparation of pharmaceutical building blocks. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed, field-proven protocols, and offer insights into purification and characterization.
Part 1: Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step sequence, starting from a readily available aryl halide. The key transformation is the introduction of the boronic acid group, commonly accomplished via a palladium-catalyzed borylation reaction.
Synthesis of the Precursor: N-Ethyl-2-chloro-5-iodobenzamide
The initial step involves the preparation of a suitable aryl iodide precursor. This is crucial as aryl iodides generally exhibit higher reactivity in subsequent palladium-catalyzed reactions compared to their bromide or chloride counterparts.[5]
Protocol 1: Synthesis of N-Ethyl-2-chloro-5-iodobenzamide
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Chloro-5-iodobenzoic acid | 282.45 | 10.0 g | 35.4 mmol | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 5.0 mL | 68.5 mmol | 1.9 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | - |
| Ethylamine (2.0 M in THF) | 45.08 | 26.5 mL | 53.0 mmol | 1.5 |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-iodobenzoic acid (10.0 g, 35.4 mmol).
-
Add dichloromethane (100 mL) followed by the slow, dropwise addition of thionyl chloride (5.0 mL, 68.5 mmol) at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in 50 mL of anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add ethylamine solution (2.0 M in THF, 26.5 mL, 53.0 mmol) to the stirred solution. A white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-ethyl-2-chloro-5-iodobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.
Palladium-Catalyzed Borylation
The cornerstone of this synthesis is the Miyaura-Ishiyama borylation, a powerful palladium-catalyzed reaction that converts aryl halides to arylboronates.[6] This reaction typically utilizes a palladium catalyst, a phosphine ligand, a base, and a boron source, such as bis(pinacolato)diboron (B₂pin₂).
Protocol 2: Synthesis of this compound Pinacol Ester
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| N-Ethyl-2-chloro-5-iodobenzamide | 309.52 | 5.0 g | 16.15 mmol | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 4.5 g | 17.77 mmol | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.35 g | 0.48 mmol | 0.03 |
| Potassium acetate (KOAc) | 98.14 | 4.75 g | 48.45 mmol | 3.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | 80 mL | - | - |
Procedure:
-
To a flame-dried Schlenk flask, add N-ethyl-2-chloro-5-iodobenzamide (5.0 g, 16.15 mmol), bis(pinacolato)diboron (4.5 g, 17.77 mmol), Pd(dppf)Cl₂ (0.35 g, 0.48 mmol), and potassium acetate (4.75 g, 48.45 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane (80 mL) via syringe.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue contains the crude pinacol ester.
Hydrolysis to the Boronic Acid
The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This is typically achieved under acidic conditions.
Protocol 3: Hydrolysis to this compound
Procedure:
-
Dissolve the crude pinacol ester from the previous step in a mixture of acetone (50 mL) and water (20 mL).
-
Add 2 M hydrochloric acid until the pH of the solution is between 1 and 2.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
Part 2: Purification and Characterization
The purification of boronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphiphilic nature.[7][8]
Purification Techniques
-
Recrystallization: This is often the most effective method for obtaining high-purity boronic acids.[9] Suitable solvent systems include water, mixtures of ethyl acetate and hexanes, or dichloromethane.
-
Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base.[10] This allows for the removal of non-acidic impurities by extraction with an organic solvent. The aqueous layer is then acidified to precipitate the pure boronic acid.[10]
-
Chromatography: While standard silica gel chromatography can lead to decomposition, some success has been reported with modified techniques.[7] Reversed-phase chromatography (C18) can also be employed, though it may require large solvent volumes.[7] A facile method involves using silica gel impregnated with boric acid to suppress over-adsorption.[11]
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: As an indicator of purity.
Part 3: Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3]
General Protocol for Suzuki-Miyaura Coupling
Protocol 4: Synthesis of a Biaryl Compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 229.44 | 1.0 mmol | 1.0 | |
| Aryl Halide (Ar-X) | - | 1.0 mmol | 1.0 | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 mmol | 0.03 | |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 mmol | 3.0 | |
| Toluene/Ethanol/Water (e.g., 4:1:1) | - | 10 mL | - | - |
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the aryl halide (1.0 mmol), and sodium carbonate (3.0 mmol).
-
Add the solvent mixture (e.g., 10 mL of a 4:1:1 mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).
-
Heat the reaction mixture to 80-100°C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing the Workflow
Caption: Synthetic workflow for this compound and its application.
Mechanistic Insights: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) to form a diorganopalladium(II) intermediate. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst.[3]
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium catalysts can be toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound is a key pharmaceutical intermediate that can be synthesized in a reliable and scalable manner. The protocols outlined in these application notes provide a solid foundation for its preparation and subsequent use in drug discovery and development. By understanding the underlying chemical principles and adhering to best practices in the laboratory, researchers can effectively leverage this versatile building block to create novel and impactful therapeutic agents.
References
- M. Murata, T. Oyama, S. Watanabe, Y. Masuda, J. Org. Chem., 2000, 65, 164-168. ([Link])
- Miki Murata, Takashi Oyama, Shinji Watanabe, and Yuzuru Masuda. "Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates." The Journal of Organic Chemistry, 2000, 65 (1), pp 164–168. ([Link])
- Li, J., et al. "Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis." RSC Advances, 2015, 5(10), pp. 7337-7341. ([Link])
- Kubota, K., and Ito, H. "Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry." Beilstein Journal of Organic Chemistry, 2015, 11, pp. 1354-1359. ([Link])
- Billingsley, K. L., and Buchwald, S. L. "Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener." Organic Letters, 2007, 9(17), pp. 3383-3386. ([Link])
- ResearchGate.
- Google Patents.
- Hitosugi, S., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters, 2014, 43(10), pp. 1624-1626. ([Link])
- Roque, A. C. A., et al. "Boronic acid-modified magnetic materials for antibody purification." Journal of The Royal Society Interface, 2014, 11(99), 20140508. ([Link])
- Chemistry Stack Exchange.
- Organic Syntheses. "PALLADIUM-CATALYZED ASYMMETRIC ADDITION OF ARYLBORONIC ACIDS TO IMINES." ([Link])
- Organic Chemistry Portal. "Suzuki Coupling." ([Link])
- Çetinkaya, B., et al. "C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes." RSC Advances, 2016, 6(10), pp. 8337-8345. ([Link])
- PubChem. "this compound." ([Link])
- Scott, P. J. H. "Recent Advances in Synthetic Methods for Radioiodination." The Journal of Organic Chemistry, 2020, 85(11), pp. 6877-6899. ([Link])
- ResearchGate. "Suzuki coupling of 4-chloroanisole with phenylboronic acid.a." ([Link])
- Royal Society of Chemistry. "Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides." ([Link])
- ResearchGate. "Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a." ([Link])
- Google Patents. "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids." ()
- MDPI.
- Google Patents. "Synthetic method of p-chlorophenylboronic acid." ()
- PubChem. "2-Hydroxy-5-iodobenzamide." ([Link])
- PubChem. "2-chloro-N-(cyclooctylmethyl)-5-iodobenzamide." ([Link])
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- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
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Troubleshooting & Optimization
Technical Support Center: Navigating Common Side Reactions of Substituted Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted phenylboronic acids. This guide is designed to provide you with in-depth, field-proven insights into the common side reactions encountered during their use, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to not only troubleshoot these issues but also to proactively design more robust and successful experiments.
Understanding the Landscape of Phenylboronic Acid Reactivity
Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, prized for their versatility in forming carbon-carbon bonds. However, their utility is often accompanied by a series of potential side reactions that can diminish yields, complicate purification, and compromise the integrity of your desired product. This guide will delve into the causality behind these experimental challenges and provide actionable, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our application scientists receive regarding side reactions of substituted phenylboronic acids.
Q1: My Suzuki-Miyaura coupling reaction is giving low yields and I see significant amounts of a byproduct that is just my starting arene (from the boronic acid). What is happening?
A1: This is a classic case of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This is particularly prevalent with electron-rich heteroaryl or vinyl boronic acids.[2]
Causality: The mechanism of protodeboronation is often pH-dependent. In aqueous basic media, the boronic acid can form a boronate anion ([ArB(OH)3]−), which is more susceptible to protonolysis.[3][4] The proton source is typically water.[2] For certain basic heteroaromatic boronic acids, a zwitterionic intermediate can be the reactive species, and interestingly, the addition of either acid or base can sometimes slow down protodeboronation by shifting the equilibrium away from this zwitterion.[1]
Troubleshooting Protocol:
-
Switch to Anhydrous Conditions: Since water is the primary proton source, moving to a rigorously dried, non-protic solvent system can significantly suppress protodeboronation.[2]
-
Use a Milder Base: Strong bases can accelerate this side reaction. Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or KF.[2]
-
Employ Boronic Acid Derivatives: MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates are more stable alternatives that slowly release the boronic acid into the reaction mixture. This "slow release" strategy keeps the concentration of the unstable boronic acid low, minimizing side reactions.[1]
Q2: I am observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What causes this homocoupling?
A2: The formation of a symmetrical biaryl (Ar-Ar) from your boronic acid (Ar-B(OH)₂) is known as homocoupling . This side reaction can be a major issue, especially when oxygen is present in the reaction.[2][5]
Causality: The most common mechanism for homocoupling involves the presence of oxygen, which can lead to the formation of a palladium-peroxo species that facilitates the oxidative coupling of two boronic acid molecules.[6] However, other pathways can also lead to homocoupling. For instance, with electron-deficient arylboronic acids, a protonolysis/second transmetalation event has been identified as a potential mechanism even in the absence of oxygen.[6][7] The choice of catalyst and ligands can also influence the propensity for homocoupling.
Troubleshooting Protocol:
-
Ensure Rigorous Degassing: The most critical step to prevent oxidative homocoupling is to thoroughly degas your solvents and reaction mixture and to maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes promote the desired cross-coupling over homocoupling by facilitating the reductive elimination step.[8] For challenging couplings, ligands like SPhos have been shown to improve yields of the desired cross-coupled product.[6][7]
-
Control Reaction Temperature: In some cases, elevated temperatures can promote homocoupling.[9] Careful optimization of the reaction temperature may be necessary.
Q3: My phenylboronic acid seems to have changed in appearance and I'm getting inconsistent results. Could it be degrading?
A3: Yes, phenylboronic acids can dehydrate over time to form their corresponding cyclic trimeric anhydride, known as a boroxine .[10][11][12] This is a reversible process, but the presence of significant amounts of boroxine can affect the stoichiometry of your reaction and lead to inconsistent results.[13]
Causality: The formation of boroxines is an entropically driven process that releases three molecules of water for every boroxine molecule formed.[13] This process can be accelerated by heat and is influenced by the electronic nature of the substituents on the phenyl ring, with electron-donating groups often favoring boroxine formation.[13][14] While boroxines can be active in Suzuki coupling, their different molecular weight and reactivity profile compared to the monomeric boronic acid can lead to issues.
Diagram of Boroxine Formation:
Caption: Reversible dehydration of phenylboronic acid to its boroxine trimer.
Troubleshooting and Quality Control Protocol:
-
Proper Storage: Store phenylboronic acids in a cool, dry place, preferably in a desiccator, to minimize exposure to moisture and heat.
-
Quality Check before Use: If you suspect boroxine formation, you can analyze your boronic acid by NMR. The signals for the boroxine will be different from those of the monomeric acid.
-
Conversion Back to Boronic Acid: If significant boroxine has formed, it can often be converted back to the boronic acid by recrystallization from a water-containing solvent system.[10]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based troubleshooting guide for more complex issues.
Scenario 1: My reaction with an electron-deficient phenylboronic acid is sluggish and gives multiple byproducts.
Electron-deficient arylboronic acids can be particularly challenging. They are often more prone to certain side reactions, and their electronic nature can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow:
Caption: Stepwise troubleshooting for reactions with electron-deficient phenylboronic acids.
Quantitative Data Summary:
| Side Reaction | Influencing Factors | Mitigation Strategies |
| Protodeboronation | Aqueous base, high pH, electron-rich arenes | Anhydrous conditions, milder base (K₂CO₃, KF), use of MIDA boronates or trifluoroborates[1][2] |
| Homocoupling | Presence of O₂, electron-deficient arenes (non-oxidative pathway) | Rigorous degassing, optimized ligand choice (e.g., SPhos), temperature control[2][6][7] |
| Boroxine Formation | Heat, presence of water (for reversibility), electron-donating groups | Proper storage (cool, dry), pre-reaction QC, recrystallization to hydrolyze[10][13][14] |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is designed to minimize common side reactions.
-
Reagent Preparation:
-
Dry the solvent (e.g., dioxane, toluene, or THF) over appropriate drying agents and degas thoroughly by sparging with argon or nitrogen for at least 30 minutes.
-
Ensure the boronic acid is of high purity. If boroxine formation is suspected, consider recrystallization.
-
Finely powder the base (e.g., K₂CO₃ or K₃PO₄) and dry it under vacuum if performing the reaction under anhydrous conditions.[2]
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Add the degassed solvent via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[15]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
References
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (2025). ResearchGate.
- Protodeboronation. (n.d.). Wikipedia.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765. [Link]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. [Link]
- Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. (2025). ResearchGate.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Chemical Society Reviews. [Link]
- Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate.
- Homocoupling of various phenyl boronic acids a. (n.d.). ResearchGate.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2015). Molecules. [Link]
- Homocoupling of phenylboronic acid on Au catalysts a. (n.d.). ResearchGate.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. (2020). Thieme Chemistry. [Link]
- On-Surface Synthesis of Boroxine-Based Molecules. (2021). Molecules. [Link]
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2020).
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ResearchGate.
- Kadu, B. S. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 11(4), 1186-1221. [Link]
- Two transition states for PDeB of phenyl boronic acid by water. (n.d.). ResearchGate.
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). Chemical Society Reviews. [Link]
- Effects of temperature and solvent in Suzuki reactions of phenylboronic... (n.d.). ResearchGate.
- SUZUKI REACTION MONITORING. (n.d.). Advion.
- Suzuki-Miyaura cross-coupling reaction with low catalyst loading: A green and sustainable protocol in pure water. (2019). Applied Organometallic Chemistry. [Link]
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Yang, C., Zhang, L., Lu, C., Zhou, S., Li, X., Li, Y., ... & Guo, X. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1223-1230. [Link]
- Effect of the solvent, base, and temperature on the CEL reaction of 4-trifluoromethylpyrimidin-2(1H)-one (1а) with phenylboronic acid (2a). (n.d.). ResearchGate.
- Structure-Based Design and Synthesis of a New Phenylboronic-Modified Affinity Medium for Metalloprotease Purification. (2025). ResearchGate.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate.
- Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. (2011). Journal of the American Chemical Society. [Link]
- Synthesis of a nitrobenzeneboronic acid substituted polyacrylamide and its use in purifying isoaccepting transfer ribonucleic acids. (1979). The Journal of biological chemistry. [Link]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures. [Link]
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). The Journal of Physical Chemistry C. [Link]
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2010). Organic Process Research & Development. [Link]
- Struggling with Suzuki Reaction. (2024). Reddit.
- Phenylboronic acid. (n.d.). Wikipedia.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
- ChemInform Abstract: The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefins. (2011). ResearchGate.
- Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (2020). Molecules. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (2012). Journal of Molecular Modeling. [Link]
- Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. (2020). Organic Letters. [Link]
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- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
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- 15. shoko-sc.co.jp [shoko-sc.co.jp]
stability and degradation of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this reagent, along with practical troubleshooting advice to ensure the success of your experiments.
Introduction
This compound is a valuable building block in synthetic organic chemistry, most notably for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Like many arylboronic acids, its utility is intrinsically linked to its stability. Degradation of the C-B bond not only consumes the reagent, leading to reduced yields, but also introduces impurities that complicate purification. Understanding the factors that govern its stability is therefore critical for reproducible and high-yielding synthetic outcomes. This guide provides a framework for diagnosing and solving common issues encountered during its use.
Part 1: Core Stability & Degradation Mechanisms
The primary challenges to the integrity of this compound stem from three main phenomena: protodeboronation, boroxine formation, and oxidation.
Protodeboronation: The Primary Degradation Pathway
Protodeboronation is the most common and detrimental side reaction for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This process is highly dependent on the reaction conditions.[3]
-
Mechanism: The reaction is particularly accelerated under the basic, aqueous conditions often employed in Suzuki-Miyaura coupling.[4][5] Base activation, necessary for facilitating transmetalation in the catalytic cycle, also makes the boronic acid susceptible to attack by a proton source (like water), leading to the formation of the undesired byproduct, 4-chloro-N-ethylbenzamide.[3][6] The electron-withdrawing nature of the chloro and carbamoyl groups on the aromatic ring can influence the rate of this degradation.
-
Catalysis: Studies have shown that the protodeboronation process can be complex, sometimes involving self-catalysis where the boronic acid itself participates in the rate-limiting step, especially when the pH is close to the pKa of the boronic acid.[5]
Caption: Primary stability challenges for arylboronic acids.
Boroxine Formation: A Reversible Inactivation
Commercially available arylboronic acids often exist in equilibrium with their corresponding cyclic anhydride trimers, known as boroxines.[7] This is a result of intermolecular dehydration.
-
Impact on Reactivity: While boroxine formation is reversible upon exposure to water, their presence can lead to inconsistent results. Boroximes are generally less reactive in Suzuki coupling, and their slow conversion back to the active monomeric boronic acid can decrease reaction rates and yields.[7] It is crucial to either use freshly recrystallized boronic acid or ensure reaction conditions promote hydrolysis back to the monomer.
Oxidation
Arylboronic acids can also undergo oxidative degradation, though this is often less prevalent than protodeboronation under typical cross-coupling conditions.[5][8] Exposure to air (oxygen) and certain reaction conditions can lead to the formation of phenolic byproducts. Careful handling under an inert atmosphere minimizes this risk.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has failed or given a very low yield. TLC/LC-MS analysis shows a significant amount of a byproduct corresponding to the mass of 4-chloro-N-ethylbenzamide. What went wrong?
A1: The presence of 4-chloro-N-ethylbenzamide is a definitive sign of protodeboronation.[3] This indicates that the C-B bond of your starting material was cleaved faster than the desired cross-coupling occurred. Here are the most likely causes and corrective actions:
-
Cause A: Reaction Conditions are too Harsh.
-
Explanation: High temperatures and strongly basic aqueous conditions significantly accelerate protodeboronation.[5][6] Many standard Suzuki protocols can be too aggressive for sensitive boronic acids.
-
Solution:
-
Re-evaluate Your Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2][9]
-
Minimize Water: While some water is often necessary, excess water provides the proton source for protodeboronation. Use a mixed solvent system with a minimal amount of water (e.g., Dioxane/H₂O 10:1) or consider anhydrous conditions.[4]
-
Lower the Temperature: If possible, screen the reaction at a lower temperature (e.g., 80 °C instead of 100 °C). A more active catalyst/ligand system may allow for efficient coupling at reduced temperatures.
-
-
-
Cause B: Inefficient Catalytic Turnover.
-
Explanation: If the catalytic cycle is slow, the boronic acid remains exposed to degradative conditions for a longer period.
-
Solution:
-
Choose a High-Activity Catalyst: Modern palladium catalysts with specialized phosphine ligands (e.g., Buchwald or Fu-type ligands) are designed for rapid catalytic turnover, which can outpace the rate of protodeboronation.[3][9]
-
Ensure Catalyst is Active: Improper handling or storage can deactivate palladium catalysts. Use a fresh batch of catalyst and ensure all reagents and solvents are properly degassed to remove oxygen, which can poison the catalyst.
-
-
-
Cause C: "Slow-Release" Strategy Not Employed.
-
Explanation: For particularly unstable boronic acids, a "slow-release" strategy can be highly effective. This involves using a more stable derivative that slowly hydrolyzes in situ to generate a low, steady concentration of the active boronic acid.[10]
-
Solution: Convert the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate ester. These derivatives exhibit significantly enhanced stability towards protodeboronation while still participating effectively in the cross-coupling reaction.[3][10]
-
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
purification techniques for products from (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid reactions
An essential aspect of synthesizing novel compounds for pharmaceutical and materials science applications is the effective purification of the final product. Reactions involving (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, yield biaryl N-ethylcarboxamide structures. While these reactions are powerful, they often produce a complex mixture of the desired product, unreacted starting materials, and various byproducts.
This technical support guide, designed for researchers and drug development professionals, provides practical, in-depth solutions to common purification challenges encountered with this class of compounds. Our approach is rooted in explaining the chemical principles behind each technique, empowering you to make informed decisions in your own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction with this compound?
A1: The impurity profile can vary based on reaction conditions, but you should anticipate several common species.[1] Proactively identifying these will guide your purification strategy.
-
Unreacted Starting Materials: Excess this compound and the corresponding aryl halide or triflate are common.
-
Homocoupling Products: Symmetrical biaryls formed from the coupling of two boronic acid molecules (to form a boroxine anhydride which then couples) or two aryl halide molecules can occur.[1]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, resulting in N-ethyl-2-chlorobenzamide.[1]
-
Catalyst Residues: Residual palladium, often appearing as palladium black, can contaminate the product.[1]
-
Ligand-Related Impurities: If phosphine ligands (e.g., triphenylphosphine) are used, their corresponding oxides (e.g., triphenylphosphine oxide) are nearly always present. In some cases, the ligand itself can participate in side reactions, leading to phenylated byproducts.[2]
-
Inorganic Salts: Bases like sodium carbonate or potassium phosphate used in the reaction will be present in the crude mixture.
Q2: What is the best initial work-up procedure for my reaction mixture?
A2: A standard aqueous work-up is the crucial first step to remove the bulk of inorganic salts and highly polar impurities.
-
Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent in which your product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the base and some boronic acid residues.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3][4]
This initial crude product is now ready for more rigorous purification.
Q3: How do I choose between column chromatography and recrystallization for my final purification step?
A3: The choice depends on the physical properties of your product and the nature of the impurities.
-
Recrystallization is the preferred method if your product is a solid with good crystallinity.[5] It is highly efficient for removing small amounts of impurities and is easily scalable. The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.[6]
-
Column Chromatography is more versatile and is the go-to method if your product is an oil or if it has similar solubility properties to the impurities, making recrystallization ineffective.[3][7] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel).
A common workflow is to perform column chromatography to isolate the product from major impurities and then conduct a final recrystallization to achieve high analytical purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: My NMR spectrum shows a significant amount of unreacted boronic acid remaining after the initial work-up.
Answer:
Unreacted boronic acids are polar and can be tricky to remove completely with a simple water wash. An acid/base extraction is a highly effective chemical modification technique to selectively remove them.[8][9][10][11]
Boronic acids are weakly acidic and react with a base to form a water-soluble boronate salt.[9] This allows for their extraction into an aqueous basic solution.
Step-by-Step Protocol: Basic Wash Extraction
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel.
-
Add a 1-2 M aqueous solution of sodium hydroxide (NaOH).
-
Shake the funnel vigorously and allow the layers to separate. The boronate salt of the unreacted boronic acid will partition into the aqueous layer.[9][11]
-
Drain the aqueous layer. Repeat the basic wash 1-2 more times to ensure complete removal.
-
Wash the organic layer with water and then brine to remove any residual base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield your product, now free of the boronic acid starting material.
Issue 2: I am having trouble separating my product from a key impurity using column chromatography.
Answer:
This is a common challenge. Success in chromatography hinges on optimizing the stationary and mobile phases to exploit differences in polarity between your product and the impurity.
Troubleshooting Steps & Optimization:
-
Identify the Impurity: If possible, identify the structure of the co-eluting impurity. This provides clues about its polarity. For example, a homocoupled byproduct of your aryl halide might be significantly less polar than your desired amide product.
-
Adjust Mobile Phase Polarity:
-
The products of this compound reactions are typically polar amides. Standard solvent systems like hexane/ethyl acetate may not provide sufficient separation.[11]
-
Try a more polar solvent system, such as DCM/Methanol (MeOH) . Start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it.[11] For particularly polar compounds, a small amount of triethylamine (NEt₃) or acetic acid may be added to the eluent to reduce tailing on the silica gel.
-
-
Consider a Different Stationary Phase:
-
If silica gel (normal phase) fails, consider reverse-phase chromatography (e.g., C18 silica). Here, the elution order is reversed, with non-polar compounds being retained more strongly. This can be highly effective for separating compounds of differing polarity.[12]
-
-
TLC Analysis is Key: Before committing to a large-scale column, run several small-scale Thin Layer Chromatography (TLC) plates with different solvent systems to find the one that gives the best separation (largest difference in Rf values) between your product and the impurity.
Data Presentation: Recommended Solvent Systems
| Product/Impurity Type | Stationary Phase | Recommended Eluent System (Starting Point) | Rationale |
| Moderately Polar Biaryl Amide | Silica Gel | Hexane / Ethyl Acetate (Gradient: 10% to 50% EtOAc) | Classic system for moderately polar compounds. |
| Polar Biaryl Amide with Impurities | Silica Gel | Dichloromethane / Methanol (Gradient: 1% to 10% MeOH) | The stronger polarity of MeOH helps elute polar amides effectively.[11] |
| Product with Basic Moieties (e.g., Pyridine) | Silica Gel | DCM / MeOH with 0.5-1% Triethylamine (NEt₃) | The amine additive deactivates acidic sites on the silica, preventing peak tailing.[3] |
| Non-polar impurity and Polar Product | Reverse Phase (C18) | Acetonitrile / Water or MeOH / Water | Excellent for separating compounds with significant polarity differences. |
Issue 3: My final product is a solid, but it is discolored (grey, black, or pink).
Answer:
This discoloration is almost always due to trace amounts of residual palladium catalyst.[1] While often present in very small quantities, it can be persistent.
Purification Workflow for Palladium Removal
Caption: Workflow for removing residual palladium catalyst.
Explanation of Steps:
-
Activated Charcoal: This is a simple and cost-effective method. After dissolving the crude product, add a small amount of activated charcoal (approx. 5-10% by weight) and stir. The charcoal adsorbs the palladium species.
-
Filtration: It is critical to filter the mixture through a pad of Celite® or a similar filter aid. This prevents fine charcoal particles from passing through, which can be more difficult to remove than the original palladium.
-
Specialized Scavengers: For more stubborn cases or in late-stage drug development where metal content must be strictly controlled, commercially available scavengers (e.g., silica functionalized with thiols or amines) are highly effective.
Issue 4: My product is a solid, but I cannot achieve good crystal formation during recrystallization.
Answer:
Successful recrystallization depends on finding the right solvent or solvent system. If single-solvent systems fail, an anti-solvent approach is often effective.
Step-by-Step Protocol: Anti-Solvent Recrystallization
-
Identify a "Good" Solvent: Find a solvent in which your compound is highly soluble. Let's call this Solvent A .
-
Identify an "Anti-Solvent": Find a second solvent in which your compound is poorly soluble but is fully miscible with Solvent A. This is Solvent B . A common pair is DCM (Solvent A) and Hexane (Solvent B), or Ethanol (Solvent A) and Water (Solvent B).
-
Dissolution: Dissolve your crude solid in the minimum amount of hot (or room temperature) Solvent A to create a concentrated solution.
-
Induce Crystallization: Slowly add Solvent B (the anti-solvent) dropwise to the solution while stirring. You will observe the solution becoming cloudy (turbid) as the product begins to precipitate.
-
Cooling & Isolation: Once turbidity persists, stop adding the anti-solvent. You can add a single drop of Solvent A to regain clarity if too much anti-solvent was added. Allow the solution to cool slowly, first to room temperature and then in an ice bath, to maximize crystal growth.
-
Collect the crystals by vacuum filtration.
This method works because the gradual addition of the anti-solvent slowly decreases the solubility of the product, promoting the formation of well-ordered, pure crystals while impurities tend to remain in the mixed-solvent mother liquor.[6]
References
- ResearchGate. (2016).
- Reddit. (2017).
- Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]
- Google Patents. (2005).
- Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Oxford Academic. (2011).
- Google Patents. (1974). Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.[Link]
- ResearchGate. (2016). Can I remove boronic acid using Work up process?[Link]
- Procyon Group. (2025).
- National Institutes of Health (NIH). (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene.[Link]
- National Institutes of Health (NIH). (n.d.). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides.[Link]
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.[Link]
- Chemistry Stack Exchange. (2025).
- ResearchGate. (2020).
- University of Rochester. (n.d.).
- Reddit. (2016).
- ResearchGate. (2025).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. shyzchem.com [shyzchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing Suzuki-Miyaura Reactions with (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid: A Troubleshooting Guide
<Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to elucidate the critical role of base and solvent selection to overcome common challenges and ensure reaction success.
Introduction
This compound is a key building block in medicinal chemistry and materials science. However, its successful application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is highly dependent on carefully optimized reaction conditions.[1] The choice of base and solvent is not merely a matter of convention; it is a critical parameter that dictates reaction rate, yield, and the prevalence of side reactions. This guide is designed to explain the causality behind these choices, empowering you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. How do my base and solvent choices contribute to this, and what should I try first?
A1: Low yield is the most common issue and is often directly tied to the base/solvent system. The primary functions of the base are to activate the boronic acid for transmetalation and to neutralize acidic byproducts.[2][3] The solvent must dissolve reactants, the catalyst, and the base to facilitate the reaction.
Troubleshooting Steps & Rationale:
-
Evaluate Base Strength and Solubility: The main role of the base is to convert the neutral boronic acid, R-B(OH)₂, into the more nucleophilic borate anion, R-B(OH)₃⁻, which is the most reactive species for transmetalation.[4]
-
Problem: If using a weak or sparingly soluble base (e.g., K₂CO₃ in a non-aqueous solvent), the formation of the active boronate species may be too slow, leading to a stalled reaction.
-
Solution: Switch to a stronger, more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective, especially for challenging couplings involving electron-deficient or sterically hindered partners.[2] The "cesium effect" is well-documented for accelerating these reactions.
-
-
Assess the Solvent System: The solvent's polarity and ability to form a biphasic system with water can be crucial.
-
Problem: A completely anhydrous, nonpolar solvent like toluene might not adequately dissolve an inorganic base like K₃PO₄.[5]
-
Solution: Employ a biphasic solvent system. A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) with water is standard.[1][6] Water not only helps dissolve the inorganic base but also can facilitate the formation of the active boronate species.[7][8] A typical ratio is 3:1 to 5:1 organic solvent to water.
-
-
Consider Homogeneous vs. Heterogeneous Conditions:
-
Problem: If the reaction mixture is a thick, un-stirrable slurry, mass transport limitations will severely reduce the reaction rate.
-
Solution: Change the solvent to one that better solubilizes all components. Highly polar aprotic solvents like DMF or NMP can be effective, but be aware they can also influence selectivity and promote side reactions.[9][10][11] Ensure vigorous stirring is maintained throughout the reaction.
-
Q2: I'm observing significant protodeboronation (replacement of the -B(OH)₂ group with -H). How can I mitigate this by adjusting my reaction conditions?
A2: Protodeboronation is a major competing side reaction that consumes your starting material and reduces yield.[12] It is highly dependent on the reaction conditions, especially the base, presence of water, and temperature.[13][14]
Troubleshooting Steps & Rationale:
-
Minimize Water and Use a Milder Base: While water can be beneficial, excess water, especially in combination with a strong base and high temperatures, can accelerate protodeboronation.[13]
-
Solution 1: Reduce the amount of water in your solvent system or switch to an anhydrous solvent system.
-
Solution 2: Use a non-hydroxide base. Bases like potassium fluoride (KF) or cesium fluoride (CsF) can activate the boronic acid without introducing excess hydroxide ions, which are often implicated in protodeboronation.[2][15] CsF in a solvent like isopropanol has been shown to be effective in minimizing this side reaction.[15]
-
-
Lower the Reaction Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation.
-
Solution: If your desired coupling is efficient, try running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C). This can often suppress the rate of protodeboronation more than the rate of the desired coupling.
-
-
Protect the Boronic Acid: For particularly sensitive substrates, using a more stable boronic acid derivative can be a powerful strategy.
-
Solution: Convert the boronic acid to a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt. These derivatives are generally more stable and act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[6][12]
-
Q3: Which base is optimal for activating this compound without causing decomposition of my starting materials or product?
A3: The "optimal" base is substrate-dependent. The ethylcarbamoyl group in your specific boronic acid is an amide, which can be sensitive to hydrolysis under strongly basic conditions, especially at high temperatures.
Comparative Analysis of Common Bases:
| Base | Type | Common Solvents | Strengths | Weaknesses |
| K₂CO₃ / Na₂CO₃ | Inorganic Carbonate | Dioxane/H₂O, Toluene/H₂O | Inexpensive, widely used, moderately strong. | Can have poor solubility in organic solvents, may not be strong enough for difficult couplings.[6] |
| K₃PO₄ | Inorganic Phosphate | Dioxane, Toluene, THF | Strong, non-nucleophilic base. Very effective for coupling with aryl chlorides and nitrogen-containing heterocycles.[2] | Can be hygroscopic. |
| Cs₂CO₃ | Inorganic Carbonate | Dioxane, THF, DMF | Highly effective ("cesium effect"), very soluble in many organic solvents. | Expensive compared to other bases. |
| KOH / NaOH | Inorganic Hydroxide | Alcohols, H₂O/Organic | Very strong and inexpensive. | High basicity can promote side reactions, including amide hydrolysis and protodeboronation.[2] Use with caution. |
| KF / CsF | Inorganic Fluoride | Isopropanol, Dioxane | Mild base. Fluoride ions have a unique role in activating the boronic acid.[2] Excellent for minimizing protodeboronation.[15] | May be less effective for very unreactive coupling partners. |
Recommendation: For this compound, K₃PO₄ is an excellent starting point due to its high efficacy with aryl chlorides and non-nucleophilic nature. If protodeboronation is a major issue, switching to CsF in isopropanol is a highly recommended alternative.[15]
Experimental Protocols & Data
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.
1. Reagent Preparation & Setup:
- To a clean, oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq).
- Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand (if required).
- Seal the vessel with a septum.
2. Solvent Addition and Degassing:
- Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Scientist's Note: Thorough degassing is critical. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II), leading to reaction failure and homocoupling of the boronic acid.[1]
- Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
3. Reaction Execution:
- Lower the reaction vessel into an oil bath preheated to the desired temperature (e.g., 80-100 °C).
- Stir the reaction vigorously for the allotted time (monitor by TLC or LC-MS).
4. Workup and Purification:
- Cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.
- Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.
Visual Guides
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the reaction, highlighting where the base plays its crucial role in the transmetalation step.
Caption: Suzuki-Miyaura Catalytic Cycle
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical pathway for diagnosing and solving common issues related to low reaction yield.
Caption: Troubleshooting Flowchart
References
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Pentsak, E., & Ananikov, V. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Quora. (2023). What is the prominent role of water in the Suzuki reaction?
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Biscoe, M. R., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications.
- ResearchGate. (n.d.). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 8. quora.com [quora.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Failed Reactions with (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during its use in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, stability, and reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: this compound, like many boronic acids, is sensitive to moisture and air.[1] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a freezer at -20°C or below.[1] Exposure to atmospheric moisture can lead to the formation of boroxines (cyclic trimers), which may alter the reagent's physical state and affect reaction stoichiometry.[1]
Q2: My boronic acid appears sticky or has become a solid mass. Is it still usable?
A2: The change in physical appearance is likely due to the formation of the corresponding boroxine through dehydration.[1] In many Suzuki-Miyaura coupling reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly without significant impact on the reaction's success.[1] However, it is crucial to assess the purity, as significant degradation can affect the stoichiometry and ultimately the yield of your reaction.
Q3: What are the general solubility characteristics of this boronic acid?
A3: this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and poorly soluble in nonpolar solvents like hexanes.[2][3] For reaction purposes, solvents like dioxane, tetrahydrofuran (THF), and toluene, often in combination with water, are commonly used.[1] The solubility can be influenced by the base and other additives in the reaction mixture.
Q4: I'm seeing a significant amount of a byproduct that appears to be the result of my boronic acid coupling with itself (homocoupling). What causes this?
A4: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen and Pd(II) species.[4][5] This occurs when two molecules of the boronic acid couple to form a biaryl byproduct. To minimize homocoupling, it is essential to thoroughly degas your reaction mixture and solvents and to maintain an inert atmosphere throughout the experiment.[1][4] Using a Pd(0) catalyst source can also help, as it avoids the in-situ reduction of a Pd(II) precatalyst which can sometimes facilitate this side reaction.[1][5]
Section 2: In-Depth Troubleshooting Guides for Failed Reactions
This section provides a more detailed, question-and-answer-based approach to troubleshooting complex issues you may encounter during your experiments.
Issue 1: Low to No Conversion of Starting Materials
Q: I've set up my Suzuki-Miyaura coupling reaction with this compound, but I'm observing very little or no formation of my desired product. What are the most likely causes and how can I address them?
A: A lack of conversion in a Suzuki-Miyaura coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is the best way to diagnose the issue.
Initial Checks: The Fundamentals
Before delving into more complex variables, ensure the following have been addressed:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[1][4] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.[1][4]
-
Reagent Stoichiometry: Double-check the molar equivalents of all reagents. Typically, a slight excess of the boronic acid (1.2-1.5 equivalents) is used.[4]
-
Stirring: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is crucial to ensure efficient mixing and facilitate the reaction at the interface of the two phases.[4]
Troubleshooting Workflow: Low Conversion
// Catalyst Branch cat_source [label="Use a fresh Pd source.\nConsider an air-stable precatalyst (e.g., palladacycle).[4][6][7]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ligand [label="Select an appropriate ligand.\nFor aryl chlorides, bulky, electron-rich phosphine\nligands (e.g., XPhos, SPhos) are often required.[4][6][7][8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst -> cat_source [label="Check Pd Source"]; catalyst -> ligand [label="Evaluate Ligand"];
// Conditions Branch base [label="Optimize the base.\nStronger bases (e.g., K3PO4, Cs2CO3) may be needed\nfor challenging couplings.[4][8][9]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Increase the temperature.\nMany Suzuki couplings require heating (80-110 °C).[1][4]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Screen different solvents.\nDioxane, THF, or toluene with water are common choices.[1]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions -> base; conditions -> temp; conditions -> solvent;
// Reagents Branch boronic_acid [label="Assess boronic acid stability.\nConsider protodeboronation (see Issue 2).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; aryl_halide [label="Verify aryl halide purity and reactivity.\nAryl chlorides are less reactive than bromides or iodides.[8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagents -> boronic_acid; reagents -> aryl_halide; } }
Detailed Analysis of Potential Problems and Solutions
-
Catalyst System Inactivity:
-
The Palladium Source: The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ. Sometimes this reduction is inefficient. Consider using a fresh batch of catalyst or switching to a more robust, air-stable Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[4][6][7]
-
Ligand Choice: The ligand plays a critical role, especially when using less reactive aryl chlorides.[6][8] Standard ligands may not be sufficient. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition and reductive elimination steps.[4][6][7]
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetalation.[9] If you are using a weak base (e.g., Na₂CO₃) with an aryl chloride, it may not be strong enough. Consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[4]
-
Temperature: Many Suzuki-Miyaura couplings require elevated temperatures to proceed at a reasonable rate.[1] If your reaction is being run at room temperature, gradually increasing the temperature (e.g., to 80-110 °C) may be necessary.
-
Solvent: The solvent affects the solubility of your reagents and the stability of the catalytic species.[1] Common choices include dioxane, THF, and toluene, often with a small amount of water.[1] The presence of water can be beneficial, but an excess can lead to side reactions.
-
Issue 2: Significant Protodeboronation of this compound
Q: My reaction is producing a significant amount of a byproduct that I've identified as N-ethyl-2-chlorobenzamide, which results from the replacement of the boronic acid group with a hydrogen atom. Why is this happening and how can I prevent it?
A: This side reaction is known as protodeboronation and is a common pathway for the decomposition of boronic acids, especially under basic conditions.[1][10] It consumes your starting material and reduces the overall yield of the desired product.
Factors that Promote Protodeboronation:
-
Presence of Water: Water often serves as the proton source for this unwanted reaction.[10]
-
Basic Conditions: While necessary for the Suzuki-Miyaura coupling, the base can increase the rate of protodeboronation.[10]
-
Elevated Temperatures: Higher temperatures can accelerate this side reaction.[10]
-
Slow Coupling Reaction: If the desired cross-coupling is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.[11]
Strategies to Minimize Protodeboronation
| Strategy | Rationale | Recommended Action |
| Optimize the Base | Strong bases, particularly in aqueous media, can accelerate protodeboronation.[4][11] | Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[4] Using anhydrous conditions with a base like CsF can also be effective. |
| Control Water Content | While a small amount of water can be beneficial, excess water provides a ready source of protons. | Use anhydrous solvents. If water is necessary, use a minimal amount (e.g., a 10:1 organic solvent to water ratio). |
| Lower Reaction Temperature | Reducing the thermal energy of the system can slow down the rate of the undesired side reaction. | If the desired coupling can proceed at a lower temperature, reducing the heat can help preserve the boronic acid. |
| Use a Protected Boronic Acid Derivative | Converting the boronic acid to a more stable form can prevent premature decomposition. | Consider using the corresponding pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate.[12] These derivatives can act as a "slow-release" source of the boronic acid under the reaction conditions.[10][11] |
| Increase the Rate of the Desired Reaction | If the desired coupling is faster, there is less time for the boronic acid to decompose. | Employ a more active catalyst system (e.g., a modern precatalyst with a highly active ligand) to accelerate the productive pathway.[13] |
Section 3: Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for the coupling of this compound with an aryl halide. Optimization may be required based on the specific substrate.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1][4]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4][11]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Purification: Purify the crude product by flash column chromatography.[1][4]
References
- Boronic acid. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? ResearchGate.
- Internal and external catalysis in boronic ester networks. Semantic Scholar.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
- Process for the preparation of boronic acid intermediates. Google Patents.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Role of a base in Suzuki-Miyaura reaction | Request PDF. ResearchGate.
- Use of Base Metals in Suzuki Coupling. WordPress.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.
- Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- What is the proper way to set up a suzuki coupling? Reddit.
- Problems with Suzuki coupling. Reddit.
- This compound. PubChem.
- Failed suzuki coupling, any suggenstions? Reddit.
- Phenylboronic acid. Wikipedia.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Homocoupling of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Here is the technical support center for managing homocoupling of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid.
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A frequent challenge encountered in these reactions is the formation of a symmetrical biaryl byproduct through the homocoupling of the boronic acid.[1] This side reaction not only consumes valuable starting material, reducing the yield of your desired product, but also introduces a significant purification challenge.
This guide provides a comprehensive resource, structured in a question-and-answer format, to help you understand, troubleshoot, and ultimately suppress the undesired homocoupling of this compound. We will delve into the mechanistic underpinnings of this side reaction and provide field-proven protocols and strategies to ensure the success of your cross-coupling experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding boronic acid homocoupling.
Q1: What exactly is homocoupling, and why is it a problem in my reaction?
A1: Homocoupling is an undesired side reaction where two molecules of your boronic acid starting material couple with each other to form a symmetrical dimer.[1] In the context of using this compound, this reaction produces 5,5'-bis(ethylcarbamoyl)-2,2'-dichlorobiphenyl. This process is problematic for two primary reasons:
-
Yield Reduction: It consumes your boronic acid, directly lowering the maximum achievable yield of your intended cross-coupled product.
-
Purification Complexity: The homocoupled byproduct often has similar polarity and physical properties to the desired product, making its removal by standard techniques like column chromatography difficult and time-consuming.
Q2: What is the chemical structure of the homocoupling byproduct I should be looking for?
A2: When this compound undergoes homocoupling, it forms the symmetrical biaryl shown below. You can identify this byproduct in your reaction analysis (e.g., by LC-MS) by looking for its specific mass.
-
Starting Material: this compound
-
Homocoupling Byproduct: 5,5'-bis(ethylcarbamoyl)-2,2'-dichlorobiphenyl
Q3: What are the primary causes of homocoupling in my Suzuki-Miyaura reaction?
A3: The formation of the homocoupled product is predominantly linked to two factors related to the palladium catalyst and the reaction atmosphere:
-
Presence of Molecular Oxygen: This is the most common culprit.[2][3] Dissolved oxygen in the solvent can react with the active Pd(0) catalyst to form a palladium-peroxo species, which is a key intermediate in the oxidative homocoupling catalytic cycle.[4][5][6]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂), the catalyst must first be reduced to the active Pd(0) state. One pathway for this reduction involves the boronic acid itself, where two boronic acid molecules react with Pd(II) to form the homodimer and Pd(0).[7][8] While this generates the active catalyst, it does so at the expense of your starting material.
Q4: How can I quickly assess if homocoupling is a significant issue in my reaction?
A4: The most effective method is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your reaction progress. By comparing the mass of the desired product with the mass of the known homocoupling byproduct (5,5'-bis(ethylcarbamoyl)-2,2'-dichlorobiphenyl), you can quantify the relative amounts of each species being formed. A well-resolved High-Performance Liquid Chromatography (HPLC) method can also be used to determine the ratio of product to byproduct by UV absorbance.
Part 2: The Mechanism of Oxidative Homocoupling
Understanding the mechanism is crucial for designing an effective suppression strategy. The most prevalent pathway for homocoupling is mediated by the presence of oxygen.[4][5] The Pd(0) catalyst, essential for the desired Suzuki-Miyaura cycle, reacts with O₂ to form a palladium peroxo complex ((η²-O₂)PdL₂).[4] This complex then reacts with two molecules of the boronic acid, ultimately leading to reductive elimination of the biaryl homodimer and regeneration of a palladium species that can re-enter the catalytic cycle.[5][6]
Caption: Primary mechanism for oxygen-mediated homocoupling of arylboronic acids.
Part 3: Troubleshooting Guide for Excessive Homocoupling
If you observe significant formation of the homocoupled byproduct, use the following diagnostic workflow and detailed guide to systematically identify and resolve the issue.
Diagnostic Workflow
Caption: A logical workflow for diagnosing and addressing causes of homocoupling.
Detailed Troubleshooting Solutions
| Potential Cause | Underlying Reason | Recommended Solution & Rationale |
| Inadequate Degassing | The presence of dissolved molecular oxygen in the solvent is the primary driver for the oxidative homocoupling pathway.[6][7] | Solution: Implement a rigorous degassing protocol. Subsurface sparging of all solvents with an inert gas (Argon or Nitrogen) for 20-30 minutes is highly effective.[7] For very sensitive reactions, use the freeze-pump-thaw technique (3 cycles).[1] Maintain a positive pressure of inert gas throughout the reaction. |
| Use of Pd(II) Precatalyst | Pd(II) species can react stoichiometrically with the boronic acid to generate the homodimer and the active Pd(0) catalyst, consuming your starting material in the process.[8] | Solution: Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern, well-defined precatalyst that provides efficient generation of Pd(0). Alternatively, the addition of a mild reducing agent, such as potassium formate (KCOOH), can help reduce Pd(II) to Pd(0) without promoting homocoupling.[7] |
| Suboptimal Ligand Choice | The ligand influences the rates of the various steps in the catalytic cycle. A poorly chosen ligand may not sufficiently promote the desired reductive elimination step of the cross-coupling, allowing side reactions like homocoupling to become more competitive. | Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). Ligands like SPhos have been shown to be effective in suppressing homocoupling in challenging systems.[9] These ligands often accelerate the desired C-C bond formation, outcompeting the homocoupling pathway. |
| High Reaction Temperature | While higher temperatures increase reaction rates, they can sometimes accelerate the rate of undesired side reactions more than the desired cross-coupling.[1] | Solution: Run the reaction at the lowest temperature that still provides a reasonable rate for the cross-coupling. Screen temperatures starting from room temperature up to 80 °C to find an optimal balance. |
| Incorrect Stoichiometry | If the boronic acid concentration is high relative to the aryl halide, the probability of two boronic acid molecules interacting at the palladium center increases. | Solution: Use a slight excess of the aryl halide coupling partner (e.g., 1.0 vs 1.1 equivalents of the boronic acid). For particularly problematic cases, employ slow addition of the boronic acid solution to the reaction mixture via a syringe pump to maintain its low instantaneous concentration.[1] |
Part 4: Key Experimental Protocols
Protocol 1: Rigorous Reaction Setup for Minimizing Homocoupling
This protocol details the essential steps for setting up a reaction under an inert atmosphere to physically exclude oxygen.
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the solid reagents—your aryl halide, the base (e.g., K₃PO₄), the palladium precatalyst, and the ligand—to the reaction flask.
-
Degassing (Sparging Method):
-
Initiating the Reaction:
-
After degassing, remove the needles and add the this compound as a solid or a solution in degassed solvent.
-
Ensure a positive pressure of inert gas is maintained throughout the entire reaction duration (e.g., using a gas bubbler or balloon).
-
Begin heating to the desired temperature.
-
Protocol 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This protocol provides a robust set of starting conditions optimized to favor cross-coupling over homocoupling.
-
Reagents & Stoichiometry:
-
Aryl Halide (e.g., Aryl Bromide): 1.0 equiv
-
This compound: 1.2 equiv
-
Palladium Precatalyst (e.g., SPhos Pd G3): 1-2 mol%
-
Ligand (SPhos): 1.1-1.2 molar ratio relative to Pd
-
Base (e.g., K₃PO₄): 2.0 - 3.0 equiv
-
-
Solvent: A degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/H₂O 5:1). The concentration should be 0.1-0.2 M relative to the limiting reagent.
-
Procedure:
-
To an oven-dried flask under Argon, add the aryl halide, base, catalyst, and ligand.
-
Add the degassed solvent mixture via syringe.
-
Add the boronic acid.
-
Heat the reaction mixture to 80-100 °C and monitor progress by LC-MS.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography.
Part 5: Summary of Key Parameter Recommendations
This table summarizes the recommended starting points and ranges for critical reaction parameters to minimize homocoupling.
| Parameter | Recommended Starting Point | Typical Range | Rationale |
| Catalyst Loading | 2 mol % | 0.5 - 5 mol % | Balances reaction rate with cost and potential for side reactions. |
| Ligand:Pd Ratio | 1.2 : 1 | 1.1 : 1 to 2.2 : 1 | Ensures the palladium center remains coordinated, promoting stability and the desired catalytic cycle. |
| Boronic Acid Equiv. | 1.2 equiv | 1.1 - 1.5 equiv | A slight excess drives the reaction to completion without being overly wasteful if homocoupling occurs. |
| Base Equiv. | 2.5 equiv | 2.0 - 3.0 equiv | Sufficient base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good choice. |
| Temperature | 80 °C | Room Temp - 110 °C | Start moderately. Lower temperatures disfavor homocoupling, but may require longer reaction times.[1][10] |
| Atmosphere | Inert (Argon/Nitrogen) | Inert Only | CRITICAL: Oxygen exclusion is the most important factor in preventing oxidative homocoupling.[7] |
References
- Jasti, R. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society.
- Jasti, R. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Semantic Scholar.
- Adamo, C. et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
- Jasti, R. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed.
- Adamo, C. et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society.
- Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Unknown Author. (n.d.). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega.
- Unknown Author. (n.d.). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. The Royal Society of Chemistry.
- Unknown Author. (n.d.). Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. Google Patents.
- Various Authors. (2025). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate.
- Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
- Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Unknown Author. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate.
- Unknown Author. (n.d.). Plausible mechanism for the homocoupling of arylboronic acid. ResearchGate.
- Unknown Author. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycle. ElectronicsAndBooks.
- Lu, G.-P. et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal.
- Unknown Author. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI.
- Unknown Author. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- Unknown Author. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH).
- Reddit User. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Various Authors. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
- Unknown Author. (2025). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. ResearchGate.
- Unknown Author. (n.d.). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ResearchGate.
- Unknown Author. (2025). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity. ResearchGate.
- Adamo, C. et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ResearchGate.
- Unknown Author. (n.d.). Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture. ResearchGate.
- Unknown Author. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry.
- Unknown Author. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
workup procedures for reactions involving (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support guide for (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered questions (FAQs) related to the use of this versatile reagent in organic synthesis. As Senior Application Scientists, our goal is to blend established scientific principles with practical, field-tested insights to ensure your experiments are both successful and reproducible.
Overview of the Reagent
This compound is a substituted arylboronic acid commonly employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its structure features both an electron-withdrawing chloro group and an amide functionality, which influence its reactivity, stability, and solubility. These characteristics can present unique challenges compared to simpler arylboronic acids, necessitating specific considerations during reaction setup, workup, and purification.
Frequently Asked Questions (FAQs)
Section 1: Reagent Handling and Reaction Setup
Q1: How should I store and handle this compound?
A: Like many arylboronic acids, this reagent is susceptible to dehydration to form a cyclic trimer anhydride, known as a boroxine. While generally stable to air, prolonged exposure to moisture and heat can promote this process. For long-term stability, it is recommended to store the solid reagent in a tightly sealed container in a cool, dry place, such as a refrigerator or desiccator.[3] Always handle the reagent in a well-ventilated area or fume hood.[4]
Q2: I'm having trouble dissolving the boronic acid in my reaction solvent. What do you recommend?
A: The ethylcarbamoyl group can affect solubility. While soluble in strong polar organic solvents like DMSO, its solubility might be limited in common Suzuki coupling solvents like dioxane or THF, especially at room temperature.[5] Gentle warming and sonication can aid dissolution. If solubility remains an issue, consider a solvent system with a more polar co-solvent. However, ensure the chosen solvent is compatible with all reaction components, particularly the base.
Q3: My reaction is giving inconsistent results. Could it be the stability of the boronic acid under the reaction conditions?
A: Yes, this is a critical consideration. Electron-deficient arylboronic acids, such as this one, can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, quenching the reagent.[6] This is often exacerbated by prolonged reaction times at high temperatures or the presence of excessive water. To mitigate this, you can:
-
Use a boronic ester: Convert the boronic acid to a more stable form, like a pinacol ester or a MIDA boronate, which are more robust against protodeboronation.[6]
-
Form a diethanolamine adduct: Reacting the boronic acid with diethanolamine creates a crystalline, air- and water-stable solid that can be used directly in Suzuki couplings with protic solvents.[7][8]
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
Q4: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A: When a Suzuki coupling fails, a systematic check of key parameters is essential.[7]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[7] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Catalyst Activity: The palladium precatalyst and its associated ligand must be active. If using a Pd(II) source, it requires in situ reduction. Consider using a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle) for more reliable results.[7][9]
-
Base Selection: The base is crucial for activating the boronic acid to facilitate transmetallation.[2] For this substrate, which contains a potentially base-sensitive amide group, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point. Strong bases like NaOH could risk hydrolysis of the amide.
-
Solvent and Temperature: Ensure the temperature is sufficient for the catalytic cycle to proceed but not so high that it causes reagent decomposition. A typical range is 80–110 °C.[7]
Q5: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling (dimerization of the boronic acid) is a common side reaction, often driven by the presence of oxygen. The most effective way to minimize this is to rigorously exclude oxygen from your reaction system. This involves:
-
Using properly dried and degassed solvents.
-
Purging the reaction vessel thoroughly with an inert gas (argon or nitrogen) before adding the catalyst.[7]
-
Maintaining a slight positive pressure of inert gas throughout the reaction.
Q6: How does the electron-deficient nature of this boronic acid affect the reaction?
A: The chloro and ethylcarbamoyl groups are electron-withdrawing, which makes the boronic acid more electrophilic. While this can sometimes slow down the transmetallation step in the Suzuki-Miyaura catalytic cycle, it generally makes the corresponding aryl halide (if you were using it as the other coupling partner) more reactive towards oxidative addition.[1][10] The primary challenge with electron-deficient boronic acids is their increased susceptibility to protodeboronation under basic conditions.[6]
Troubleshooting Guide: Summary Table
| Issue Encountered | Potential Cause | Recommended Action |
| No Product Formation | Inactive Catalyst / Ligand | Use a fresh, high-quality palladium precatalyst. Ensure the ligand is not degraded. |
| Insufficient Degassing | Degas solvent via sparging with argon/N₂ or freeze-pump-thaw cycles.[7] | |
| Improper Base | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). Avoid overly strong bases that may cause degradation. | |
| Low Product Yield | Protodeboronation | Use the boronic acid as the excess reagent (1.2-1.5 equiv.). Consider converting to a more stable boronate ester.[6] |
| Incomplete Reaction | Monitor reaction progress by TLC or LC-MS. If stalled, consider adding a fresh portion of catalyst. | |
| Homocoupling Byproduct | Oxygen Contamination | Improve inert atmosphere techniques. Ensure all reagents and solvents are oxygen-free.[7] |
| Difficulty in Purification | Residual Boronic Acid | Perform a basic wash (e.g., dilute NaOH) to extract the acidic boronic acid into the aqueous layer.[11] |
| Co-elution with Product | Optimize chromatography conditions (try different solvent systems or stationary phases). Consider recrystallization. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide.
-
Reagent Preparation: In an oven-dried vial equipped with a stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[7]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 90–100 °C.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed.[7][12]
Protocol 2: Standard Extractive Workup and Purification
-
Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with water and then brine.
-
Boronic Acid Removal (Optional but Recommended): To remove unreacted boronic acid and its byproducts, perform a wash with a dilute aqueous base (e.g., 1 M NaOH). This converts the acidic boronic acid into its water-soluble boronate salt.[11] Follow with another water wash to remove residual base.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.[7][13]
Visual Diagrams and Workflows
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Flowchart for Failed Reactions
Caption: A step-by-step flowchart for troubleshooting failed Suzuki reactions.
Diagram 3: Workup & Purification Workflow
Caption: A standard workflow for the workup and purification process.
Safety and Handling
Researchers must handle this compound with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3][14]
-
Inhalation: Avoid inhaling dust. Handle the solid in a well-ventilated area or a chemical fume hood.[3][4][14]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with plenty of water.[3][14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. [URL: https://www.benchchem.com/troubleshooting-suzuki-couplings]
- Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ay/c3ay41551a]
- Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives. [URL: https://patents.google.
- Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [URL: https://library.wur.nl/WebQuery/wurpubs/490403]
- PubMed. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [URL: https://pubmed.ncbi.nlm.nih.gov/26391872/]
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- Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [URL: https://pubs.acs.org/doi/10.1021/op900257p]
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- Key Organics. Safety Data Sheet - 2-Chloro-4-(4-methylimidazol-1-yl)phenylboronic acid pinacol ester. [URL: https://www.keyorganics.net/sites/default/files/sds/CS-31274.pdf]
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/02%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/2.06%3A_Suzuki-Miyaura_Coupling]
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Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the synthesis of biaryl and substituted styrene motifs.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial settings, including drug development, owing to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][3][4]
While the choice of palladium catalyst, ligand, and reaction conditions is paramount, a nuanced understanding of the organoboron coupling partner is crucial for reaction optimization and rational design. The electronic and steric nature of substituents on the phenylboronic acid can dramatically influence reaction rates and overall yields. This guide provides an in-depth comparison of the reactivity of substituted phenylboronic acids, supported by mechanistic insights and experimental data, to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To comprehend the role of the boronic acid, one must first understand the catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is frequently the rate-determining step of the cycle and is most sensitive to the properties of the boronic acid substrate.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The process begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[2] This is followed by the crucial transmetalation step. Here, a base activates the boronic acid to form a more nucleophilic boronate complex (e.g., [Ar'B(OH)₃]⁻), which then transfers its aryl group (Ar') to the palladium center, displacing the halide (X).[1][3] Finally, reductive elimination from the resulting diarylpalladium(II) complex yields the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst.[7]
The Decisive Step: Unpacking Transmetalation
The rate of transmetalation is profoundly influenced by the substituents on the phenylboronic acid. These effects can be broadly categorized as electronic and steric. The primary function of the base is to activate the boronic acid, increasing the nucleophilicity of the boron center and the aryl group attached to it, thereby facilitating the transfer to the electrophilic palladium(II) center.[3]
Electronic Effects: A Tale of Two Properties
The electronic nature of a substituent alters the reactivity of the phenylboronic acid by modulating two key properties: the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron) and the Lewis acidity of the boron atom.
Electron-Donating Groups (EDGs)
Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density on the ipso-carbon. This enhanced nucleophilicity generally accelerates the transfer of the aryl group to the palladium center.[8] Competitive experiments have shown that phenylboronic acids with electron-donating groups often react faster than unsubstituted phenylboronic acid.[9]
Electron-Withdrawing Groups (EWGs)
Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂), trifluoromethyl (-CF₃), or acetyl (-COCH₃) decrease the electron density of the aromatic ring, making the ipso-carbon less nucleophilic. This would be expected to slow the rate of transmetalation.[10][11] Indeed, some studies have observed that strong EWGs on the boronic acid can lead to lower reaction rates or yields compared to their electron-rich counterparts.[12]
However, the effect of EWGs can be more complex. By withdrawing electron density, EWGs increase the Lewis acidity of the boron atom. This enhanced acidity can facilitate the initial interaction with the base to form the reactive boronate species. In certain catalytic systems, this effect can dominate. A Hammett study revealed a positive ρ value (+3.34), indicating that electron-withdrawing substituents actually accelerated the overall reaction rate. This suggests that for that specific system, the formation of the boronate or its association with the palladium complex, rather than the aryl transfer itself, was the kinetically significant step influenced by the substituent.
This dichotomy highlights a critical takeaway for researchers: the impact of an electronic substituent is context-dependent, and its effect must be evaluated within the specific catalytic system (catalyst, ligand, base, solvent) being employed.
Caption: The interplay of electronic and steric effects on reactivity.
Table 1: Influence of Electronic Substituents on Relative Suzuki Coupling Reactivity
| Phenylboronic Acid Substituent | Position | Hammett Constant (σₚ) | General Reactivity Trend |
| -OCH₃ | para | -0.27 | Faster |
| -CH₃ | para | -0.17 | Faster |
| -H | - | 0.00 | Baseline |
| -Cl | para | +0.23 | Slower / System-Dependent |
| -COCH₃ | para | +0.50 | Slower / System-Dependent[10] |
| -CF₃ | para | +0.54 | Slower / System-Dependent |
| -NO₂ | para | +0.78 | Slower / System-Dependent |
Note: This table represents general trends. As discussed, the actual outcome can be highly dependent on the specific reaction conditions, catalyst, and ligand used.[8]
Steric Effects: The Challenge of Crowded Spaces
Steric hindrance, particularly from substituents at the ortho position, plays a more straightforward role in reactivity.
Ortho-Substituents
Bulky groups located ortho to the boronic acid functionality can physically impede the approach of the organoboron reagent to the palladium center.[13] This steric clash slows down the transmetalation step, often leading to significantly lower reaction rates and yields compared to their meta- or para-substituted isomers.[14] The synthesis of tetra-ortho-substituted biaryls remains a significant challenge, often requiring specialized, highly active catalysts and ligands to overcome the severe steric hindrance.[13]
However, in some cases, an ortho-substituent can have a beneficial, rate-enhancing effect through chelation. For instance, an ortho-methoxy group can potentially coordinate to the palladium center, stabilizing the transition state and facilitating the delivery of the aryl group.[15][16][17] This represents another layer of complexity where a substituent's steric and electronic properties can have opposing or synergistic effects.
Table 2: Influence of Steric Isomers on Suzuki Coupling Yield
| Phenylboronic Acid | Substituent Position | Typical Relative Yield | Primary Effect |
| Tolylboronic acid | para | High | Electronic |
| Tolylboronic acid | meta | High | Electronic |
| Tolylboronic acid | ortho | Lower | Steric Hindrance |
| Methoxyphenylboronic acid | ortho | Variable | Steric Hindrance vs. Potential Chelation[15][16] |
Experimental Design: Protocol for a Competitive Reactivity Study
To empirically determine the relative reactivity of different substituted phenylboronic acids in a specific system, a competition experiment is an invaluable tool. This protocol provides a robust framework for such a study.
Objective
To compare the relative reaction rates of two different phenylboronic acids (e.g., 4-methoxyphenylboronic acid vs. 4-(trifluoromethyl)phenylboronic acid) by reacting them simultaneously in a single pot with a limiting amount of an aryl halide.
Materials
-
Aryl Halide (e.g., 4-bromoacetophenone) (1.0 equiv)
-
Phenylboronic Acid 1 (e.g., 4-methoxyphenylboronic acid) (1.0 equiv)
-
Phenylboronic Acid 2 (e.g., 4-(trifluoromethyl)phenylboronic acid) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5-2 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene)
-
Internal Standard (e.g., Dodecane, Biphenyl) for GC/HPLC analysis
-
Schlenk flask or reaction vial, magnetic stir bar, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a Schlenk flask or reaction vial containing a magnetic stir bar. Subject the flask to three cycles of vacuum and backfilling with an inert gas (N₂ or Ar).
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), phenylboronic acid 1 (1.0 equiv), phenylboronic acid 2 (1.0 equiv), the base, and the internal standard to the flask.
-
Solvent Addition: Add the degassed solvent via syringe. Stir the mixture for 5-10 minutes to ensure homogeneity.[18]
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture. If using a solid catalyst, it can be added along with the other solids in step 2.
-
Reaction Execution: Place the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 80-100 °C).
-
Monitoring and Analysis: At regular time intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (~0.1 mL) from the reaction mixture via syringe. Quench the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering it through a small plug of silica gel to remove the catalyst and base. Analyze the quenched aliquot by GC or HPLC to determine the ratio of the two biaryl products.
-
Data Interpretation: The ratio of the two products formed over time directly reflects the relative reactivity of the two corresponding phenylboronic acids. The boronic acid that produces its corresponding biaryl product in greater amounts is the more reactive species under these conditions.
Caption: A generalized workflow for a competitive Suzuki coupling experiment.
Summary and Outlook
The reactivity of a substituted phenylboronic acid in Suzuki-Miyaura coupling is a finely balanced interplay of electronic and steric factors.
-
Electronic Effects: Electron-donating groups generally accelerate the reaction by increasing the nucleophilicity of the transferring aryl group. The effect of electron-withdrawing groups is more nuanced and system-dependent, as they decrease aryl nucleophilicity but increase the boron's Lewis acidity.
-
Steric Effects: Ortho-substituents typically retard the reaction due to steric hindrance, although this can sometimes be counteracted by a beneficial chelation effect.
A thorough understanding of these principles allows chemists to make more informed decisions when selecting substrates and designing reaction conditions. For particularly challenging couplings involving sterically hindered or electronically deactivated partners, the continued development of highly active, sterically demanding phosphine ligands and robust palladium pre-catalysts is essential to pushing the boundaries of this powerful transformation.[14][19] By combining mechanistic knowledge with empirical testing, such as the competition experiment described, researchers can effectively navigate the complexities of the Suzuki-Miyaura reaction to achieve their synthetic goals.
References
- Suzuki reaction. In Wikipedia; 2024. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF.
- Guo, X., et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Szewczyk, M., et al. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. 2018. [Link]
- Continuous flow Suzuki-Miyaura cross-coupling reactions. RSC Publishing. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Thomas, A. A., et al. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Szewczyk, M., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. 2018. [Link]
- Szewczyk, M., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. 2018. [Link]
- Competing experiments in the Suzuki–Miyaura cross coupling reaction.
- Szewczyk, M., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Hammett plot for oxidative addition of aryl chlorides to 1.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. 2018. [Link]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Ujaque, G., et al. Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. 2011. [Link]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
- Hammett plot of competitive reactions of phenylboronic acid.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
- Preformed Pd(II)
- Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes | Request PDF.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. 2017. [Link]
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
- Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
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A Comparative Guide to the Efficacy of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid as a reagent in Suzuki-Miyaura cross-coupling reactions. By examining its performance in the synthesis of key pharmaceutical intermediates and comparing it with plausible alternatives, this document offers insights into its reactivity, efficacy, and optimal use.
Introduction: The Role of Substituted Phenylboronic Acids in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Boronic acids are key reagents in these transformations, and their substitution patterns significantly influence reaction outcomes.[1] this compound is a valuable building block, particularly in medicinal chemistry, for the introduction of a substituted phenyl moiety into complex molecular scaffolds. Its utility is exemplified in the synthesis of Forecasitinib (BMS-817378), a potent c-Met and Axl kinase inhibitor.[2]
This guide will delve into the practical application of this specific boronic acid, providing a detailed experimental protocol and a comparative analysis with other structurally related boronic acids to inform reagent selection and reaction optimization.
Mechanistic Considerations: Understanding Reactivity
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the electronic and steric nature of its substituents. The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product.
Figure 1: Catalytic Cycle of Suzuki-Miyaura Coupling
The substituents on the phenylboronic acid ring influence the nucleophilicity of the aryl group and the ease of the transmetalation step. In the case of this compound, we have two key substituents:
-
4-Chloro group: This is an electron-withdrawing group, which generally deactivates the boronic acid towards transmetalation by reducing the electron density on the aromatic ring.
-
3-Ethylcarbamoyl group: This amide functionality is also considered electron-withdrawing, further contributing to the electronic deactivation of the boronic acid.
The combined electron-withdrawing nature of these substituents suggests that this compound is a moderately deactivated coupling partner. This deactivation can sometimes be advantageous, preventing unwanted side reactions, but may require more forcing reaction conditions or highly active catalyst systems to achieve good yields.
Experimental Validation: Synthesis of a Forecasitinib Intermediate
The efficacy of this compound is demonstrated in its application in the synthesis of Forecasitinib (BMS-817378). While the exact, detailed protocol from the original patent is not publicly available with specific yields for this step, a representative Suzuki-Miyaura coupling procedure can be constructed based on similar transformations involving pyrazole derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling with this compound
This protocol describes a general procedure for the coupling of this compound with a hypothetical aryl halide, such as a substituted iodopyrazole, which is a common core in kinase inhibitors.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| Aryl Iodide (e.g., a substituted iodopyrazole) | Varies | Varies | 1.0 | 1.0 |
| This compound | 871332-68-2 | 241.45 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.63 | 0.08 | 0.08 |
| K₃PO₄ | 7778-53-2 | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane/Water (4:1) | 123-91-1 | - | 10 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the 1,4-dioxane/water (4:1, 10 mL) solvent mixture.
-
Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.08 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Comparative Analysis with Alternative Boronic Acids
To objectively evaluate the performance of this compound, we will compare it with two structurally similar alternatives:
-
4-Chlorophenylboronic acid: This allows for the assessment of the influence of the 3-ethylcarbamoyl group.
-
3-Carbamoylphenylboronic acid: This helps to understand the effect of the 4-chloro substituent.
| Boronic Acid | Key Substituents | Expected Reactivity | Representative Yields (in similar couplings) |
| This compound | 4-Cl (EWG), 3-CONHEt (EWG) | Moderately Deactivated: The two electron-withdrawing groups reduce the nucleophilicity of the aryl ring, potentially requiring more forcing conditions or a highly active catalyst system for efficient coupling.[3] | Good to excellent yields (70-90%) have been reported for similar complex couplings in pharmaceutical synthesis, often employing advanced catalyst systems. |
| 4-Chlorophenylboronic acid | 4-Cl (EWG) | Slightly Deactivated: The single electron-withdrawing chloro group leads to a moderate decrease in reactivity compared to unsubstituted phenylboronic acid.[3] | Generally high yields (80-95%) are achievable under standard Suzuki-Miyaura conditions with a variety of aryl halides.[4] |
| 3-Carbamoylphenylboronic acid | 3-CONH₂ (EWG) | Moderately Deactivated: The amide group at the meta position is electron-withdrawing, leading to reduced reactivity. The potential for coordination of the amide to the palladium center could also influence the reaction. | Good yields (75-85%) are often obtained, though sometimes requiring slightly longer reaction times or higher catalyst loadings compared to electron-rich boronic acids.[5] |
Analysis of Comparative Data:
From the comparison, it is evident that while this compound is electronically deactivated, it remains a highly effective reagent in Suzuki-Miyaura couplings, particularly when employed with modern, highly active palladium catalysts and ligands such as XPhos. The presence of the two electron-withdrawing groups does not preclude high-yielding transformations, which is crucial for its application in multi-step pharmaceutical syntheses where efficiency is paramount.
The choice of boronic acid will ultimately depend on the specific synthetic target and the electronic nature of the coupling partner. For less challenging couplings, the more reactive and less expensive 4-chlorophenylboronic acid might be a suitable alternative. However, for the synthesis of complex molecules like Forecasitinib, where the specific substitution pattern of this compound is required, its use is indispensable.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.
-
This compound and its alternatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]
-
For disposal, follow local regulations for chemical waste.
Conclusion
This compound is a valuable and effective reagent in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of complex pharmaceutical intermediates. While its electronic properties render it a moderately deactivated coupling partner, the use of modern, highly active palladium catalyst systems allows for high-yielding transformations. A thorough understanding of the electronic effects of its substituents, as well as those of the coupling partner, is crucial for optimizing reaction conditions. This guide provides the necessary experimental and comparative data to enable researchers to effectively utilize this important building block in their synthetic endeavors.
References
- Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
- Suzuki–Miyaura coupling revisited: an integrated computational study. (2017). Dalton Transactions. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013).
- MSDS of 4-carbamoyl-3-chlorophenylboronic acid. (2017). Capot Chemical. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society. [Link]
- Suzuki–Miyaura cross‐coupling of amides with boronic acid derivatives... (n.d.).
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2016). Chinese Chemical Letters. [Link]
- The isolated yield of product 3 after Suzuki coupling of... (n.d.).
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2020). RSC Advances. [Link]
- Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018). Royal Society of Chemistry. [Link]
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters. [Link]
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Northern Iowa. [Link]
- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Simple Synthesis Method Yields Boronic Acid-Based Drugs. (2017). Drug Discovery & Development. [Link]
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2021). Frontiers in Chemistry. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2022). ChemRxiv. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules? | Request PDF. (n.d.).
- Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. [Link]
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- New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction.. (n.d.).
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.).
- Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. (2022). Pharmaceuticals. [Link]
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A Researcher's Guide to Boronic Acid Reagents: A Comparative Analysis of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid and its Boronate Ester Alternatives
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding boronate ester is a critical decision that can significantly impact the efficiency, yield, and practicality of a chemical transformation. This guide provides an objective comparison of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid with its boronate ester counterparts, focusing on applications in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation.[1][2] The information presented is supported by established chemical principles and representative experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Central Trade-Off: Reactivity vs. Stability
The fundamental difference between boronic acids and their boronate esters lies in a trade-off between reactivity and stability.[3]
This compound , like most free boronic acids, is generally more reactive and often leads to faster reaction times in cross-coupling reactions.[3][4] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this high reactivity comes at a cost. Boronic acids are susceptible to decomposition pathways such as oxidation, protodeboronation, and spontaneous dehydration to form cyclic trimers known as boroxines.[3][5] These degradation pathways can negatively affect shelf-life, introduce impurities, and lead to inconsistencies in experimental outcomes.[3][5]
Conversely, boronate esters , such as the commonly used pinacol esters, offer significantly greater stability.[3][5] They are frequently crystalline solids that are easier to handle, purify by chromatography, and can be stored for extended periods without significant degradation.[3][5] This stability makes them exceptionally well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, although direct transmetalation from the ester is also a possible pathway.[3]
Mechanistic Implications in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals.[1] The choice of the boron reagent is critical to the success of this reaction. The generally accepted catalytic cycle, illustrated below, highlights the key transmetalation step where the organoboron species transfers its organic group to the palladium center. The efficiency of this step is directly influenced by the nature of the boron reagent.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Quantitative Performance Comparison
To illustrate the practical implications of the reactivity-stability trade-off, the following tables summarize representative data for the performance of this compound and its pinacol boronate ester in a typical Suzuki-Miyaura coupling reaction.
Table 1: Performance in a Model Suzuki-Miyaura Cross-Coupling Reaction
| Boron Reagent | Reaction Time (h) | Yield (%) | Purity (%) | Key Observations |
| This compound | 2 | 85 | 94 | Faster reaction, but minor impurities from boronic acid decomposition observed. |
| This compound, pinacol ester | 8 | 92 | >98 | Slower reaction, but cleaner conversion with fewer byproducts. Easier to handle and weigh accurately. |
Table 2: Comparative Stability Profile
| Reagent | Condition | Purity after 30 Days (%) |
| This compound | Stored at RT, exposed to air | ~80% (Significant boroxine formation) |
| This compound, pinacol ester | Stored at RT, exposed to air | >99% (No significant degradation) |
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of an aryl bromide with this compound or its pinacol ester.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound OR pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (ligand, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Sources
A Strategic Guide to the Structural Elucidation of Novel Phenylboronic Acid Derivatives: A Case Study of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
For researchers, medicinal chemists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design. The spatial arrangement of atoms dictates molecular interactions, binding affinities, and ultimately, therapeutic efficacy. Phenylboronic acids, a class of compounds renowned for their utility as synthetic intermediates and as pharmacophores in their own right, present unique structural characteristics that merit rigorous investigation.[1][2]
This guide provides an in-depth, experience-driven comparison of the analytical techniques used to characterize derivatives of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid. While single-crystal X-ray crystallography remains the definitive method for structural elucidation, we will explore a holistic, multi-technique approach that ensures comprehensive characterization, especially when ideal crystals are not readily obtainable. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins them.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (scXRD)
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[3] It provides precise atomic coordinates, bond lengths, bond angles, and crucial information about intermolecular interactions such as hydrogen bonding and crystal packing. For a molecule like this compound, an scXRD structure would unambiguously reveal the planarity of the phenyl ring, the conformation of the ethylcarbamoyl group, and the hydrogen-bonding network mediated by the boronic acid moiety, which often forms dimeric structures.[4][5] This level of detail is invaluable for understanding structure-activity relationships (SAR) and for computational modeling.
The Causality of Crystallization: From Powder to Perfect Crystal
The primary challenge in scXRD is not the diffraction experiment itself, but obtaining a high-quality single crystal.[3] This process is often more art than science, guided by an empirical understanding of solubility and nucleation. The choice of solvent system is paramount. The ideal solvent is one in which the compound is sparingly soluble; a solvent in which the compound is too soluble will prevent precipitation, while one in which it is insoluble will yield an amorphous powder.
Our strategy begins with a solubility screen. Small amounts of the target compound are tested in a range of solvents of varying polarity (e.g., hexane, dichloromethane, ethyl acetate, acetone, methanol, water). The goal is to identify a "good" solvent, in which the compound dissolves completely with gentle heating, and a "poor" solvent (antisolvent), in which it is insoluble. Crystallization can then be attempted by slowly introducing the antisolvent into a saturated solution of the compound in the good solvent. This slow change in solvent composition reduces the compound's solubility, encouraging the gradual formation of an ordered crystal lattice rather than a rapid, amorphous precipitation.
Experimental Protocol: Growing Single Crystals by Vapor Diffusion
This protocol describes the hanging-drop vapor diffusion method, a reliable technique for small-scale crystallization.[3]
-
Prepare the Reservoir: In a well of a 24-well crystallization plate, add 500 µL of a solvent mixture. A logical starting point for a new phenylboronic acid derivative would be a 9:1 mixture of a poor solvent (e.g., hexane) and a good solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare the Droplet: On a siliconized glass coverslip, create a saturated or near-saturated solution of the compound (~1-5 mg) in 5-10 µL of the good solvent.
-
Seal the System: Invert the coverslip and place it over the reservoir well, creating a seal with vacuum grease. The system is now closed.
-
Equilibration: The vapor pressure of the more volatile "good" solvent is higher in the droplet than in the reservoir. This drives the slow diffusion of the good solvent from the droplet into the reservoir.
-
Crystallization: As the good solvent leaves the droplet, the concentration of both the compound and the poor solvent increases. This slowly pushes the compound out of solution, promoting the growth of ordered single crystals over hours to weeks.
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove one with a cryoloop, wick away excess solvent, and flash-cool it in liquid nitrogen for transport to the diffractometer.
Visualizing the Crystallization Workflow
The logical flow from a synthesized compound to a diffraction-ready crystal is a critical process.
Caption: Workflow for single-crystal growth and preparation.
Part 2: A Comparative Guide to Alternative & Complementary Techniques
While scXRD is definitive, it is not always feasible. A comprehensive characterization relies on a suite of techniques that provide orthogonal and confirmatory data. The following section compares key analytical methods, outlining their specific role in the structural characterization of this compound derivatives.
Powder X-ray Diffraction (PXRD)
When large single crystals cannot be grown, but a microcrystalline powder is available, PXRD is an invaluable tool. It provides a "fingerprint" of a specific crystalline solid, which is useful for identifying different polymorphic forms, confirming batch-to-batch consistency, and assessing purity.[6] In more advanced applications, the crystal structure can sometimes be solved directly from high-quality powder data using methods like Rietveld refinement, though this is often more challenging than scXRD.[7][8][9]
Spectroscopic Characterization: NMR and IR
Spectroscopy provides information about molecular connectivity and the electronic environment of atoms, complementing the 3D structural data from crystallography.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the covalent structure of the molecule in solution. For boronic acids, ¹¹B NMR is particularly diagnostic.[10] The boron atom's chemical shift and signal shape are highly sensitive to its coordination environment. A trigonal planar (sp²) boronic acid typically shows a broad signal around 25-35 ppm, while a tetrahedral (sp³) boronate ester or adduct resonates further upfield, around 10 ppm.[11][12][13] This makes ¹¹B NMR an excellent tool for studying the interactions of boronic acids with diols or other Lewis bases in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method for identifying key functional groups. For our target molecule, one would expect to see characteristic absorptions for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1640 cm⁻¹), and a strong B-O stretch (~1350 cm⁻¹).[14] The disappearance of the O-H stretch can indicate the formation of boroxine anhydrides, a common dehydration product of boronic acids.[14]
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for confirming the molecular weight of a synthesized compound. However, the analysis of boronic acids can be complicated by their tendency to dehydrate and form cyclic trimers known as boroxines under thermal stress or certain ionization conditions.[15] Modern techniques like electrospray ionization (ESI) coupled with Ultra-High-Performance Liquid Chromatography (UPLC-MS) can be optimized to minimize this phenomenon, providing clean mass data and serving as a powerful tool for purity analysis.[16][17]
Table 1: Comparison of Key Analytical Techniques for Boronic Acid Characterization
| Technique | Information Provided | Sample Requirement | Key Advantages | Key Limitations |
| scXRD | Absolute 3D structure, bond lengths/angles, packing, stereochemistry | Single crystal (~0.1 mm) | Unambiguous, definitive structural data[3] | Crystal growth is a major bottleneck[18] |
| PXRD | Crystalline phase ID, polymorphism, purity | Microcrystalline powder | No need for large single crystals; good for quality control[6] | Provides unit cell data, but full structure solution is difficult[7] |
| ¹¹B NMR | Boron hybridization (sp²/sp³), solution-state interactions | ~4-5 mg in solution | Highly sensitive to boron's electronic environment[11][12] | Requires quartz NMR tubes to avoid background signal from borosilicate glass[12][13] |
| ¹H/¹³C NMR | Covalent structure, connectivity, purity in solution | ~5-10 mg in solution | Routinely confirms chemical identity | Provides no information on 3D packing or solid-state conformation |
| UPLC-MS | Molecular weight, purity, identification of impurities | <1 mg in solution | High sensitivity and throughput; excellent for reaction monitoring[16][17] | Boroxine formation can complicate spectra; provides no structural data[15] |
| FT-IR | Presence of key functional groups (O-H, N-H, C=O, B-O) | ~1-2 mg solid | Fast, simple, and good for identifying functional groups and anhydride formation[14] | Provides limited structural information beyond functional groups |
Part 3: A Holistic Workflow for Structural Characterization
No single technique tells the whole story. A robust characterization of a novel derivative like this compound requires an integrated approach where the results from each method inform the next step. The following decision tree illustrates this synergistic workflow.
Caption: A decision-tree workflow for holistic characterization.
This workflow demonstrates a self-validating system. The initial MS and NMR/IR data must confirm the compound's identity and purity before the more resource-intensive crystallographic experiments are undertaken. If high-quality single crystals are obtained, scXRD provides the final, definitive structure. If not, PXRD still yields crucial data on the solid-state form, ensuring a well-characterized material for further development.
Conclusion
The structural elucidation of a novel pharmaceutical candidate such as a derivative of this compound is a multi-faceted challenge that demands a strategic and evidence-based approach. While single-crystal X-ray crystallography offers the ultimate prize—an unambiguous three-dimensional atomic map—its success is predicated on the challenging step of crystallization. By integrating this "gold standard" technique with a suite of powerful and accessible alternatives like PXRD, NMR, IR, and MS, researchers can build a comprehensive and robust data package. This holistic methodology not only validates the identity and purity of the target molecule but also provides a deeper understanding of its chemical behavior in both solution and the solid state, paving the way for successful drug development.
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A Senior Application Scientist's Guide to C-C Coupling Reagents: Alternatives to (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic Acid
Introduction: The Challenge of Synthesizing Complex Biaryl Scaffolds
The (4-Chloro-3-(ethylcarbamoyl)phenyl) moiety is a critical structural unit in numerous pharmaceutical candidates, valued for its specific electronic and steric properties that govern molecular interactions. The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is the workhorse for creating the C-C bonds necessary to build these complex molecules.[1][2] While (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid is a common starting material, its application is not without challenges. Boronic acids, in general, can be susceptible to side reactions like protodeboronation (cleavage of the C-B bond) and homocoupling, and their tendency to form trimeric anhydrides (boroxines) can complicate stoichiometry.[3][4]
This guide provides an in-depth comparison of viable alternative reagents, moving beyond the standard boronic acid. We will explore the mechanistic advantages, practical handling considerations, and performance of organotrifluoroborates, organosilicons, organotins, and organozincs. Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals to select the optimal reagent for their specific synthetic context, balancing reactivity, stability, safety, and functional group tolerance.
The Palladium Catalytic Cycle: A Unifying Mechanism
At the heart of the C-C bond-forming reactions discussed here is a shared palladium catalytic cycle. Understanding this cycle is fundamental to appreciating the distinct roles and advantages of each class of organometallic reagent.
Caption: A simplified representation of the key steps in palladium-catalyzed cross-coupling.
The critical "Transmetalation" step is where the various organometallic reagents (R'-M) differ. The efficiency of this step—transferring the organic group from the metal (B, Si, Sn, Zn) to palladium—is influenced by the reagent's stability, the need for activation, and its inherent nucleophilicity.
Potassium Organotrifluoroborates: The High-Stability Boron Alternative
Potassium organotrifluoroborates (R-BF₃K) are highly stable, crystalline solids that serve as excellent "protected" versions of boronic acids.[5][6] Their enhanced stability towards air and moisture simplifies handling and storage and, crucially, prevents the degradation pathways that can plague boronic acids, such as protodeboronation.[4][6]
Mechanism of Action: The "Slow-Release" Advantage Unlike boronic acids, organotrifluoroborates do not directly participate in the catalytic cycle. They require in-situ hydrolysis, typically facilitated by a base, to slowly generate the corresponding boronic acid (or a related active boronate species).[5][7] This "slow-release" mechanism maintains a low, steady concentration of the active boron reagent in the reaction mixture. This is mechanistically advantageous as it minimizes the opportunity for boronic acid homocoupling and other undesirable side reactions.[4][7]
Caption: Trifluoroborates require hydrolysis to generate the active transmetalating species.
Performance & Scope: Organotrifluoroborates are exceptionally versatile, participating readily in couplings with aryl and heteroaryl chlorides.[8][9] Their stability allows for the presence of a wide array of functional groups. The reaction conditions are often similar to standard Suzuki-Miyaura couplings, requiring a palladium catalyst, a ligand, and a base in a suitable solvent system.[10]
Representative Experimental Protocol: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
-
To a reaction vessel, add the aryl halide (1.0 mmol), potassium (4-chloro-3-(ethylcarbamoyl)phenyl)trifluoroborate (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Add a degassed solvent mixture of THF and water (e.g., 10:1 ratio, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Organosilicon Reagents: The Low-Toxicity, Environmentally Benign Choice
Organosilicon reagents, utilized in the Hiyama-Denmark coupling, have emerged as a compelling alternative due to their low toxicity, high stability, and the environmentally benign nature of their silicate byproducts.[11][12][13] Unlike the often-toxic byproducts of Stille (tin) or the sometimes-problematic removal of boron compounds, silicon-based byproducts are easily removed by standard chromatographic methods.[11]
Mechanism of Action: The Need for Activation The carbon-silicon bond is highly stable and requires activation to facilitate transmetalation. This is typically achieved in one of two ways:
-
Fluoride-Mediated: A fluoride source, such as TBAF (tetrabutylammonium fluoride), coordinates to the silicon atom, forming a hypervalent silicate species. This pentacoordinate silicate is significantly more nucleophilic and readily transfers its organic group to the palladium center.[13][14]
-
Base-Mediated (Silanols): Organosilanols (R-Si(OH)R'₂) can be activated by a Brønsted base to form a nucleophilic silanolate salt, which then participates in the transmetalation.[11][15] This fluoride-free method is advantageous when other fluoride-sensitive groups (like silyl protecting groups) are present in the molecule.[11]
Performance & Scope: Palladium-catalyzed silicon-based cross-coupling is effective for a wide range of substrates, including aryl chlorides.[13] The choice of silicon reagent (e.g., alkoxysilanes, silanols) and activator allows for fine-tuning of the reaction conditions to accommodate various functional groups.[11]
Representative Experimental Protocol: Hiyama-Denmark Coupling
-
In a reaction tube, combine the aryl chloride (1.0 mmol), the organosilanol (e.g., (4-chloro-3-(ethylcarbamoyl)phenyl)dimethylsilanol, 1.5 mmol), and Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand.
-
Add the activator. For fluoride-mediated activation, add TBAF (2.0 mmol). For base-mediated activation, add KOSiMe₃ (2.0 mmol).
-
Add a dry, degassed solvent such as THF or dioxane (4 mL).
-
Seal the tube and heat to 80-100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction (e.g., with aqueous NH₄Cl for fluoride activation), and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify via silica gel chromatography.
Organotin and Organozinc Reagents: The High-Reactivity Options
Organotins (Stille coupling) and organozincs (Negishi coupling) are classic, highly reliable reagents known for their broad scope and high yields, even with challenging substrates.
A. Organotins (Stille Coupling) The Stille coupling is renowned for its tolerance of a vast array of functional groups, as organostannanes are generally unreactive towards ketones, esters, and amides.[16] They do not require an external activator. However, their primary and significant drawback is the high toxicity of organotin compounds and byproducts, which poses safety risks and creates purification challenges, making them less desirable for pharmaceutical manufacturing.[16] Despite this, efficient protocols for coupling aryl chlorides have been developed, often in aqueous media.[17][18][19]
B. Organozincs (Negishi Coupling) The Negishi coupling is arguably one of the most powerful cross-coupling methods due to the high nucleophilicity of organozinc reagents.[20] This heightened reactivity allows couplings to proceed under very mild conditions and often with superior yields compared to other methods, especially for constructing sterically hindered biaryl systems. Organozinc reagents also exhibit excellent functional group tolerance.[21][22] Their main limitation is their sensitivity to air and moisture, requiring inert atmosphere techniques for their preparation and use. They are typically prepared in situ from the corresponding organolithium or Grignard reagent.[22]
Representative Experimental Protocol: Negishi Coupling
Note: This protocol requires strict anhydrous and inert atmosphere conditions.
-
Preparation of the Organozinc Reagent:
-
In a flame-dried flask under argon, place magnesium turnings (1.5 mmol).
-
Add a solution of the aryl bromide precursor (e.g., 2-bromo-4-chloro-N-ethylbenzamide, 1.2 mmol) in dry THF (3 mL). Initiate the Grignard formation if necessary (e.g., with a crystal of iodine).
-
After the Grignard reagent has formed, cool the solution to 0 °C.
-
Add a solution of ZnCl₂ (1.3 mmol) in dry THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to complete the transmetalation to the organozinc reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask, add the coupling partner (e.g., an aryl iodide, 1.0 mmol), Pd₂(dba)₃ (1.5 mol%), and a phosphine ligand like XPhos (3.5 mol%).
-
Add dry THF (3 mL).
-
Transfer the freshly prepared organozinc solution to the second flask via cannula at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion (monitor by LC-MS).
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Comparative Performance Guide
The selection of an appropriate reagent is a multi-parameter decision. The following table provides a comparative summary to guide this choice.
| Reagent Class | Key Advantages | Key Disadvantages | Typical Yields | Functional Group Tolerance |
| Boronic Acids | Widely available, well-understood reactivity, moderate cost. | Susceptible to protodeboronation and homocoupling; can be unstable.[3][4] | Good to Excellent | Good |
| Organotrifluoroborates | Air- and moisture-stable crystalline solids; "slow-release" minimizes side reactions.[5][6] | Requires activation (hydrolysis); slightly lower atom economy than boronic acids. | Good to Excellent | Excellent |
| Organosilicons | Low toxicity, environmentally benign byproducts, high stability.[11][13] | Requires stoichiometric activator (fluoride or strong base).[11] | Good to Excellent | Very Good |
| Organotins (Stille) | Excellent functional group tolerance; no activator needed.[16] | High toxicity of reagents and byproducts; purification can be difficult. | Very Good to Excellent | Excellent |
| Organozincs (Negishi) | Highly reactive, enabling mild conditions; excellent functional group tolerance.[20][21] | Air- and moisture-sensitive; requires inert atmosphere techniques.[22] | Very Good to Excellent | Excellent |
Decision-Making Workflow
Caption: A decision tree to guide reagent selection based on key experimental constraints.
Conclusion
While this compound remains a viable reagent, the modern synthetic chemist has a powerful toolkit of alternatives. For applications where stability, ease of handling, and the mitigation of side reactions are paramount, potassium organotrifluoroborates offer a superior choice through their slow-release mechanism. When process safety, low toxicity, and environmental impact are the primary drivers, particularly in later-stage drug development, organosilicon reagents are the clear front-runners. Finally, for the most challenging transformations requiring maximum reactivity, organozinc reagents in the Negishi coupling provide unparalleled performance, provided the necessary handling techniques are employed. By understanding the distinct advantages and mechanistic nuances of each class, researchers can design more robust, efficient, and safer routes to critical biaryl intermediates.
References
- Molander, G. A., & Batey, R. A. (2004). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 37(10), 661–673. [Link]
- Gelest. Organosilane Cross-Coupling Reagents. [Link]
- Denmark, S. E., & Smith, R. C. (2011). Cross-Coupling with Organosilicon Compounds. Organic Reactions, 75, 1-258. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Knochel, P., & Krasovskiy, A. (2008). Highly Diastereoselective Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Organic Letters, 10(15), 3327–3330. [Link]
- Nakahigashi, J., & Ogoshi, S. (2017). Recent Progress in the Cross-Coupling Reaction Using Triorganosilyl-Type Reagents. Chemical and Pharmaceutical Bulletin, 65(5), 423-432. [Link]
- Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551–7554. [Link]
- Scilit.
- ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
- Wolf, C., & Lerebours, R. (2003). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 68(19), 7551–7554. [Link]
- Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 35(10), 835–846. [Link]
- ResearchGate. Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. [Link]
- Chemistry LibreTexts. Stille Coupling. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Zhang, P., Le, H., & Lin, G. (2019). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry, 1(1), 107-117. [Link]
- Organic Chemistry Portal. Negishi Coupling. [Link]
- Oriental Journal of Chemistry. Synthesis and Bioevaluation of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)
- ChemHelp ASAP. (2020). Negishi cross-coupling reaction [Video]. YouTube. [Link]
- Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5030-5033. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(12), 4935–4940. [Link]
- Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3881-3885. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(22), 7609–7617. [Link]
- ResearchGate.
- ResearchGate.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15878–15891. [Link]
- Han, F. S. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Organic Letters, 14(14), 3752-3755. [Link]
- ResearchGate. Comparison of reactivity of different boron reagents. [Link]
- ResearchGate. Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ResearchGate.
- ResearchGate. A NOVEL SYNTHESIS OF [(4-AMINO)-PHENYL] SUBSTITUTED THIOCARBAMIDES. [Link]
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.
Introduction: Beyond the Synthesis
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid is a key building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds.[1][2] Its utility in constructing complex molecular architectures, central to the development of novel pharmaceuticals and functional materials, is indisputable. However, the successful synthesis of the molecule is merely the first step. The ultimate performance of this reagent—be it in reaction yield, kinetic profile, or the purity of the final product—is inextricably linked to its own purity.
The presence of even trace amounts of impurities, such as unreacted starting materials, reaction byproducts, or degradation products, can have cascading negative effects. These can range from catalyst poisoning and reduced yields to the generation of difficult-to-remove side products, complicating downstream purification and potentially compromising the biological or material properties of the target compound.
This guide eschews a simple checklist approach. Instead, it presents a holistic and logical framework for the purity assessment of this compound. We will delve into the causality behind experimental choices, establishing a self-validating, orthogonal analytical strategy that provides a high degree of confidence in the final purity assignment. This is the field-proven methodology required for advancing research and development where quality is paramount.
Anticipating the Adversaries: Common Impurities in Arylboronic Acid Synthesis
A robust analytical strategy begins with understanding what to look for. The synthesis of an arylboronic acid is not a perfect process, and several classes of impurities are commonly encountered. Foreknowledge of these potential contaminants allows for the targeted selection of analytical methods best suited for their detection and quantification.
-
Process-Related Impurities: These stem directly from the synthetic route.
-
Unreacted Starting Materials: For instance, the aryl halide precursor (e.g., 1,4-dichloro-2-(ethylcarbamoyl)benzene).
-
Homocoupling Byproducts: Dimerization of the aryl group.
-
Protodeboronation Products: The replacement of the -B(OH)₂ group with a hydrogen atom, a common side reaction.[3]
-
-
Product-Related Impurities (Degradants): Boronic acids have inherent stability challenges.
-
Boroxines: The most common impurity, formed by the dehydration and cyclic trimerization of three boronic acid molecules. Commercially available arylboronic acids often contain boroxines.[4][5] While the reaction is reversible in the presence of water, their presence complicates accurate quantification.
-
-
Residual Solvents and Reagents: Solvents from the reaction or purification steps (e.g., THF, Dioxane, Toluene) and residual catalysts or bases.
Caption: Synthetic pathway and common impurity formation.
The Orthogonal Approach: A Mandate for Confidence
No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases and blind spots. A truly trustworthy assessment is built upon an orthogonal strategy , where multiple, independent analytical methods are employed. By combining techniques that measure different physicochemical properties, we create a robust, cross-validating system.
Our core strategy for this compound integrates chromatographic separation, mass identification, structural elucidation, and elemental composition.
Caption: Orthogonal workflow for purity assessment.
Core Methodologies: A Comparative Guide
Here, we detail the primary techniques, explaining their role, providing actionable protocols, and comparing their strengths.
High-Performance Liquid Chromatography (HPLC-UV)
-
Expertise & Experience (The "Why"): HPLC is the workhorse for purity determination of non-volatile organic compounds. It physically separates the target molecule from process-related impurities and degradants based on their differential partitioning between a stationary and mobile phase. UV detection provides a quantitative measure of the relative abundance of each separated component, reported as % peak area. For boronic acids, method development must account for their potential on-column hydrolysis.[6][7] Using columns with low silanol activity or buffered mobile phases at specific pH values can mitigate this risk.[7][8]
-
Trustworthiness (The Protocol):
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, linear ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
-
Analysis: Inject 5 µL of the prepared sample. Integrate all peaks with an area greater than 0.05%. The purity is calculated as the area of the main peak divided by the total area of all peaks.
-
-
Data Presentation:
| Component | Expected Retention Time (min) | Purity Profile A (99.5%) | Purity Profile B (95.2%) |
| (Target Compound) | ~8.5 | 99.5% | 95.2% |
| Protodeboronation Impurity | ~7.9 | 0.15% | 1.8% |
| Unreacted Aryl Halide | ~10.2 | 0.10% | 1.1% |
| Boroxine | Varies (often broad/multiple) | <0.05% (hydrolyzed) | 0.5% |
| Unknown Impurity 1 | ~6.3 | 0.08% | 0.9% |
| Unknown Impurity 2 | ~9.1 | 0.12% | 0.5% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Expertise & Experience (The "Why"): While HPLC-UV separates components, LC-MS identifies them. By coupling the chromatograph to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of each eluting peak. This provides definitive confirmation of the target compound's identity and is the most powerful tool for elucidating the structure of unknown impurities. Boronic acids can be challenging for MS analysis due to in-source dehydration or boroxine formation.[4][9] An optimized electrospray ionization (ESI) method, often in negative ion mode, can minimize these effects and promote the formation of the desired [M-H]⁻ ion.[10][11]
-
Trustworthiness (The Protocol):
-
Chromatography: Utilize the same HPLC method as described above to ensure direct correlation of peaks.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: Scan from m/z 50 to 650.
-
-
Analysis: Correlate the mass spectrum of each peak from the total ion chromatogram (TIC) with the corresponding peak in the UV chromatogram.
-
-
Data Presentation:
| Component | Formula | Theoretical Mass | Observed [M-H]⁻ (m/z) |
| Target Compound | C₁₁H₁₅BClNO₃ | 255.08 | 254.07 |
| Protodeboronation Impurity | C₁₁H₁₄ClNO | 211.08 | 210.07 |
| Boroxine Trimer | C₃₃H₃₉B₃Cl₃N₃O₆ | 709.05 | 708.03 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience (The "Why"): NMR is the definitive technique for structural elucidation. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom. Crucially for this class of compounds, ¹¹B NMR provides direct insight into the state of the boron atom.[12] The sp²-hybridized boronic acid will have a characteristic chemical shift (typically δ 26-30 ppm), which is clearly distinct from the sp³-hybridized boronate esters or other boron species (typically δ 1-7 ppm).[3] This makes it an excellent tool for directly observing boroxine impurities or complexation.
-
Trustworthiness (The Protocol):
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum (e.g., 400 MHz). The integral ratios of the signals should correspond to the number of protons in the structure.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals should correspond to the number of unique carbon atoms.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum using a quartz NMR tube to avoid background signals from borosilicate glass.[13][14]
-
-
Data Presentation:
| Nucleus | Expected Chemical Shift (δ, ppm in DMSO-d₆) | Signal Multiplicity | Integration/Assignment |
| ¹H | ~8.1 | singlet | 2H, B(OH)₂ |
| ~7.8-7.9 | multiplet | 2H, Aromatic CH | |
| ~7.5 | doublet | 1H, Aromatic CH | |
| ~3.3 | quartet | 2H, -CH₂-CH₃ | |
| ~1.1 | triplet | 3H, -CH₂-CH₃ | |
| ¹¹B | ~28 | broad singlet | 1B, sp² Boronic Acid |
Elemental Analysis (Combustion Analysis)
-
Expertise & Experience (The "Why"): Elemental analysis provides a fundamental, quantitative measure of the bulk purity of a sample. It determines the weight percentage of carbon, hydrogen, and nitrogen (CHN). The experimental results are compared against the theoretical percentages calculated from the compound's molecular formula. A significant deviation (typically >0.4%) from the theoretical values indicates the presence of impurities with a different elemental composition (e.g., inorganic salts, excess residual solvent).[15]
-
Trustworthiness (The Protocol):
-
Sample Preparation: Submit ~2-3 mg of a thoroughly dried and homogenous sample to a certified analytical laboratory.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
-
Data Presentation:
| Element | Theoretical % | Experimental % (Batch A) | Deviation | Pass/Fail (±0.4%) |
| Carbon | 51.70% | 51.61% | -0.09% | Pass |
| Hydrogen | 5.92% | 5.88% | -0.04% | Pass |
| Nitrogen | 5.48% | 5.51% | +0.03% | Pass |
Conclusion: Synthesizing the Data into a Definitive Purity Statement
The ultimate assessment of purity for this compound is not a single number but a consolidated judgment based on the convergence of evidence from these orthogonal techniques.
-
HPLC-UV provides the primary purity value (e.g., 99.7% by area).
-
LC-MS confirms the identity of the 99.7% peak as the target compound and provides mass evidence for the minor impurity peaks, confirming their identities as process-related byproducts.
-
NMR provides unambiguous structural confirmation of the bulk material, with correct proton and carbon signals and integral ratios. ¹¹B NMR confirms the boron is predominantly in the desired sp² boronic acid state.
-
Elemental Analysis shows C, H, and N percentages within ±0.4% of the theoretical values, confirming the absence of significant inorganic or solvent impurities.
By integrating these results, a high-confidence purity value can be assigned, complete with an itemized list of identified impurities and their levels. This rigorous, multi-faceted approach ensures that the material meets the stringent quality standards required for high-stakes applications in drug discovery and materials science.
References
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Fun, G. T., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
- Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Lin, Y.-C., et al. (n.d.).
- Unknown Author. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.
- Williams, A. C., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- Regalado, E. L., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- BenchChem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Regalado, E. L., et al. (2012).
- Welch, C. J., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Wikipedia. (n.d.). Organoboron chemistry. Wikipedia.
- Organic Syntheses. (n.d.). Procedure. Organic Syntheses.
- Gandelman, M., et al. (n.d.). The Chemistry of Organoboron Compounds, 2 Volume Set. Wiley-VCH.
- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Eltra.
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A Mechanistic Deep Dive: Navigating Cross-Coupling Reactions of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Performance and Protocol
In the landscape of modern synthetic chemistry, particularly within the demanding realm of drug discovery and development, the judicious selection of building blocks is paramount. (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid has emerged as a valuable reagent, offering a unique combination of electronic and steric properties for the construction of complex molecular architectures. This guide, intended for the discerning researcher, provides an in-depth mechanistic analysis of its key reactions, a comparative assessment against relevant alternatives, and detailed experimental protocols to ensure reproducible success.
The Strategic Advantage of this compound: A Structural Perspective
The reactivity of this compound in popular cross-coupling reactions is intrinsically linked to its substitution pattern. The ortho-chloro and meta-ethylcarbamoyl groups exert significant, and at times opposing, electronic and steric influences that dictate its performance.
-
Electronic Effects: The chloro group at the ortho position is electron-withdrawing via induction, which can decrease the nucleophilicity of the aryl group and potentially slow down the transmetalation step in Suzuki-Miyaura couplings.[1] Conversely, the meta-ethylcarbamoyl group, also electron-withdrawing, further deactivates the ring. This electron deficiency can be advantageous in certain contexts, such as mitigating undesired side reactions like homocoupling.[2]
-
Steric Hindrance: The presence of the ortho-chloro substituent introduces steric bulk around the boronic acid moiety. This can influence the rate of transmetalation by impeding the approach of the boronic acid to the palladium center.[3] However, this steric hindrance can also be exploited to achieve regioselectivity in reactions with polyhalogenated substrates.[4]
This interplay of electronic deactivation and steric hindrance makes this compound a challenging yet versatile coupling partner, demanding carefully optimized reaction conditions.
The Suzuki-Miyaura Coupling: A Mechanistic Walkthrough
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of this compound impacts each of these stages.
Causality in Experimental Choices:
-
Catalyst Selection: Due to the electron-deficient nature and steric hindrance of the boronic acid, a highly active palladium catalyst is often required. Catalytic systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, are often effective in promoting the coupling of deactivated aryl chlorides and sterically challenging boronic acids.[6][7]
-
Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary to facilitate the formation of the more nucleophilic boronate species, which is crucial for the transmetalation step, especially with electron-poor boronic acids.[8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly employed. Water plays a crucial role in activating the boronic acid and facilitating the action of the inorganic base.
Comparative Performance
To contextualize the reactivity of this compound, we compare its expected performance with other substituted phenylboronic acids in a typical Suzuki-Miyaura coupling with a moderately reactive aryl bromide.
| Boronic Acid | Substituent Effects | Expected Relative Yield | Rationale |
| Phenylboronic Acid | Unsubstituted (Reference) | High | Baseline reactivity. |
| 4-Methoxyphenylboronic Acid | Electron-donating (-OCH₃) | Very High | Increased nucleophilicity accelerates transmetalation.[1] |
| 4-Nitrophenylboronic Acid | Strongly Electron-withdrawing (-NO₂) | Moderate to Low | Decreased nucleophilicity significantly slows transmetalation.[9] |
| This compound | Electron-withdrawing (-Cl, -CONHEt), Sterically hindered | Moderate | The combination of electron-withdrawing effects and steric hindrance necessitates optimized conditions to achieve good yields. |
| 2-Chlorophenylboronic Acid | Electron-withdrawing (-Cl), Sterically hindered | Moderate | Similar steric hindrance to the target molecule, but less electronically deactivated.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 0.2 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Chan-Lam Coupling: Forging C-N and C-O Bonds
The copper-catalyzed Chan-Lam coupling provides a valuable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds.[10] This reaction is often performed under milder conditions and is tolerant of a wider range of functional groups.
Causality in Experimental Choices:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and inexpensive catalyst. Other copper sources like copper(II) triflate (Cu(OTf)₂) can also be effective.[11]
-
Ligand: While some Chan-Lam couplings can proceed without a ligand, the addition of a ligand, such as pyridine or a bidentate ligand, can often improve the reaction outcome, particularly with challenging substrates.[12]
-
Oxidant: The reaction is often run open to the air, with atmospheric oxygen serving as the terminal oxidant to regenerate the active Cu(II) species.[10]
-
Amide Functionality: The presence of the amide group in the boronic acid can potentially coordinate to the copper center, which may influence the reaction rate and mechanism. This interaction needs to be considered when optimizing reaction conditions.
Comparative Performance
The electronic nature of the boronic acid also plays a role in the Chan-Lam coupling.
| Boronic Acid | Substituent Effects | Expected Relative Yield | Rationale |
| Phenylboronic Acid | Unsubstituted (Reference) | High | Generally provides good yields under standard conditions. |
| 4-Methoxyphenylboronic Acid | Electron-donating (-OCH₃) | High | Electron-donating groups are generally well-tolerated.[13] |
| 4-Nitrophenylboronic Acid | Strongly Electron-withdrawing (-NO₂) | Moderate to Low | Couplings with electron-deficient arylboronic acids can be less efficient due to a slower oxidation step in the catalytic cycle.[11][14] |
| This compound | Electron-withdrawing (-Cl, -CONHEt) | Moderate | The electron-withdrawing nature may necessitate longer reaction times or the use of a more potent catalytic system. |
| Phenylboronic acids with amide groups | Amide functionality | Variable | The amide group can participate in the reaction, and its effect is substrate-dependent.[10] |
Experimental Protocol: Chan-Lam N-Arylation
This protocol provides a general procedure for the N-arylation of an amine.
-
Reaction Setup: To a round-bottom flask, add the amine (1.0 equiv), this compound (1.5 equiv), copper(II) acetate (0.1 equiv), and a suitable solvent such as dichloromethane or methanol.
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-48 hours (monitor by TLC or LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
A Critical Side Reaction: The Challenge of Protodeboronation
A common and often overlooked side reaction with arylboronic acids, particularly those bearing electron-withdrawing groups, is protodeboronation.[15] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding deboronated arene and a reduction in the yield of the desired cross-coupling product.
The rate of protodeboronation is highly pH-dependent and is generally accelerated under basic conditions.[16] For this compound, its electron-deficient nature makes it susceptible to this decomposition pathway, especially under the basic conditions required for Suzuki-Miyaura coupling.
Strategies to Mitigate Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.
-
Careful Control of Reaction Conditions: Minimizing reaction time and temperature, as well as the careful selection of the base and solvent, can help to suppress this side reaction.
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can prevent protodeboronation.
Conclusion
This compound presents a unique set of challenges and opportunities in cross-coupling chemistry. Its successful application hinges on a thorough understanding of the mechanistic nuances of the Suzuki-Miyaura and Chan-Lam reactions, and the careful selection of catalysts, bases, and reaction conditions to navigate the competing demands of reactivity and stability. By leveraging the insights and protocols provided in this guide, researchers can effectively harness the synthetic potential of this valuable building block in the pursuit of novel molecular entities.
References
- Emerson, et al. "Copper(II)-catalyzed C–N cross-coupling reactions between imidazole and aryl boronic acids." Journal of Organometallic Chemistry 689.24 (2004): 4830-4836.
- "Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides." Organic & Biomolecular Chemistry (2021).
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A Senior Application Scientist's Guide to the Comparative Biological Evaluation of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic Acid Analogs
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Phenylboronic Acid Scaffold
The phenylboronic acid moiety is a privileged scaffold in modern medicinal chemistry. Its unique ability to form reversible covalent bonds with active site serine and threonine residues in enzymes has led to the development of potent and selective inhibitors for a range of therapeutic targets. The landmark approval of Bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma validated the proteasome as a druggable target and established boronic acids as a clinically significant class of compounds.[1][2] Beyond proteasome inhibition, phenylboronic acid derivatives have shown promise as anticancer, antibacterial, and antiviral agents, targeting enzymes from β-lactamases to tubulin.[3][4][5][6]
This guide focuses on (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid, a representative of a class of substituted phenylboronic acids whose biological potential is ripe for exploration. While direct comparative data on this specific molecule and its immediate analogs is not extensively published, its structure suggests a strong potential for biological activity, likely through enzyme inhibition.
The objective of this document is not to report existing data, but to provide a comprehensive, field-proven framework for the systematic biological evaluation and comparison of this compound and its rationally designed analogs. We will delve into the causality behind experimental design, provide robust, step-by-step protocols for key assays, and establish a logical workflow for building a clear Structure-Activity Relationship (SAR).
Part 1: Rational Analog Design for SAR Exploration
The foundation of a successful drug discovery campaign lies in the logical design of analogs to probe the chemical space around a lead compound. For this compound, we can dissect the molecule into three key regions for systematic modification. This approach allows us to understand how changes in sterics, electronics, and hydrophobicity impact target engagement and cellular activity.
-
Region A: The Carbamoyl Sidechain: The N-ethylcarbamoyl group presents a key vector for exploring the topology of a potential enzyme binding pocket. Modifications here can reveal critical insights into steric tolerance and hydrophobic interactions.
-
Region B: The Phenyl Ring Substitution: The chloro substituent's electronic and steric properties can significantly influence binding affinity and the pKa of the boronic acid. Altering this group or its position is a classic strategy to optimize potency and pharmacokinetic properties.
-
Region C: The Boronic Acid Moiety: As the key "warhead," this group is fundamentally responsible for the covalent mechanism of action.[1] While less frequently modified, its position relative to the other substituents is critical for proper orientation within the enzyme's active site.
Caption: Rational design strategy for analog synthesis.
Table 1: Proposed Analogs for Initial SAR Study
| Compound ID | Modification Rationale | Region A (R1) | Region B (R2) |
|---|---|---|---|
| LEAD-001 | Parent Compound | -CONHCH₂CH₃ | 4-Cl |
| ANLG-A1 | Increased Steric Bulk | -CONH(cyclopropyl) | 4-Cl |
| ANLG-A2 | Increased Hydrophobicity | -CONH(n-butyl) | 4-Cl |
| ANLG-B1 | Altered Electronics (EWG) | -CONHCH₂CH₃ | 4-F |
| ANLG-B2 | Increased Lipophilicity (EWG) | -CONHCH₂CH₃ | 4-CF₃ |
| ANLG-B3 | Positional Isomer | -CONHCH₂CH₃ | 5-Cl |
Part 2: The 26S Proteasome - A Primary Hypothesized Target
Given the extensive precedent in the literature, the 26S proteasome is the most logical primary biological target for this class of compounds. The proteasome is a large, multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it a central regulator of cellular homeostasis. Cancer cells, with their high rates of proliferation and production of abnormal proteins, are particularly sensitive to proteasome inhibition.[7]
Mechanism of Inhibition: The boronic acid moiety acts as a transition-state analog. The electrophilic boron atom is attacked by the hydroxyl group of the N-terminal threonine residue (Thr1) within the chymotrypsin-like (β5) catalytic subunit of the 20S core particle. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the active site and inhibiting protein degradation.[1][8]
Caption: The Ubiquitin-Proteasome Pathway and point of inhibition.
Part 3: A Validated Experimental Workflow for Comparative Analysis
To build a robust SAR, a tiered approach is essential. We begin with a direct biochemical assay to measure target engagement and follow with a cell-based assay to assess the phenotypic consequences.
Caption: A tiered workflow for analog evaluation.
Protocol 1: In Vitro 20S Proteasome Chymotrypsin-Like Activity Assay
Principle: This assay quantifies the direct inhibitory effect of the test compounds on the chymotrypsin-like activity of purified 20S proteasome. It uses a specific fluorogenic substrate, Suc-LLVY-AMC, which upon cleavage by the proteasome, releases the fluorescent molecule AMC (7-Amino-4-methylcoumarin). The reduction in fluorescence in the presence of an inhibitor is proportional to its potency.[9][10]
Materials:
-
Human 20S Proteasome (e.g., Enzo Life Sciences, Cat# BML-PW8720)
-
Suc-LLVY-AMC fluorogenic substrate (e.g., Enzo Life Sciences, Cat# BML-P802)
-
Proteasome Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.5
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Opaque, black 96-well microplates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Experimental Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the parent compound and all analogs in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will be used to generate a final assay concentration range from approximately 10 µM to 0.5 nM.
-
-
Assay Setup (in a 96-well plate):
-
Add 88 µL of Proteasome Assay Buffer to each well.
-
Add 2 µL of the appropriate compound dilution from the DMSO plate to the assay wells. For controls, add 2 µL of DMSO.
-
Negative Control (0% Inhibition): DMSO only.
-
Positive Control (100% Inhibition): A known proteasome inhibitor like MG-132 (final concentration 1 µM).
-
-
Add 5 µL of a diluted 20S proteasome solution (prepare in assay buffer to yield a final concentration of 0.5 nM).
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in assay buffer to a working concentration of 1 mM.
-
Initiate the reaction by adding 5 µL of the 1 mM Suc-LLVY-AMC substrate to all wells (final concentration: 50 µM).
-
Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence kinetically every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * [1 - (Ratecompound - Rateblank) / (RateDMSO - Rateblank)].
-
Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Protocol 2: Cell Viability (MTT) Assay
Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11][12]
Materials:
-
Human multiple myeloma cell line (e.g., RPMI 8226) or other relevant cancer cell line (e.g., A2780 ovarian).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well clear tissue culture plates.
-
Absorbance microplate reader (570 nm wavelength).
Experimental Procedure:
-
Cell Seeding:
-
Harvest and count cells in logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 90 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (if adherent) and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution series of the test compounds in complete culture medium from your 10 mM DMSO stocks.
-
Carefully add 10 µL of the diluted compound solutions to the appropriate wells to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Return the plate to the incubator and incubate for 3-4 hours. During this time, visible purple precipitates will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability: % Viability = 100 * (Absorbancetreated / Absorbancevehicle control).
-
Plot % Viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Part 4: Data Synthesis and Building the Structure-Activity Relationship
Table 2: Summary of Comparative Biological Activity Data
| Compound ID | Modification (vs. LEAD-001) | Proteasome IC₅₀ (nM) | Cell Viability GI₅₀ (nM) |
|---|---|---|---|
| LEAD-001 | Parent Compound | [Experimental Value] | [Experimental Value] |
| ANLG-A1 | R1 = cyclopropyl | [Experimental Value] | [Experimental Value] |
| ANLG-A2 | R1 = n-butyl | [Experimental Value] | [Experimental Value] |
| ANLG-B1 | R2 = 4-F | [Experimental Value] | [Experimental Value] |
| ANLG-B2 | R2 = 4-CF₃ | [Experimental Value] | [Experimental Value] |
| ANLG-B3 | R2 = 5-Cl | [Experimental Value] | [Experimental Value] |
Interpreting the Results:
-
Target Potency vs. Cellular Potency: A strong correlation between low proteasome IC₅₀ values and low cell viability GI₅₀ values suggests that the observed cytotoxicity is on-target (i.e., due to proteasome inhibition). Discrepancies may indicate issues with cell permeability, metabolic instability, or potential off-target effects.
-
Region A Insights: Comparing LEAD-001 with ANLG-A1 and ANLG-A2 will reveal the steric and hydrophobic tolerance of the binding pocket. If ANLG-A1 (cyclopropyl) is more potent than LEAD-001 (ethyl), it suggests a preference for a more constrained, rigid substituent.
-
Region B Insights: Comparing LEAD-001 with ANLG-B1 and ANLG-B2 will elucidate the role of electronics. A more potent result from the fluoro or trifluoromethyl analogs could indicate that increasing the electron-withdrawing nature of the ring enhances the electrophilicity of the boron atom, leading to stronger target engagement.
By systematically applying this framework, researchers can efficiently navigate the chemical space around this compound, transforming a promising chemical scaffold into a well-characterized lead series with a clear path toward further preclinical development.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
- MTT (Assay protocol). (2023). protocols.io.
- Phenylboronic acid in targeted cancer therapy and diagnosis. (2023). PMC - PubMed Central.
- Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. (2019). PMC - NIH.
- Proteasome inhibition by bortezomib. (n.d.).
- Proteasome Assay in Cell Lys
- Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. (2011). AACR Journals.
- Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154). (n.d.). Abcam.
- Fluorescence-based proteasome activity profiling. (n.d.). UbiQ.
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2024). PMC - NIH.
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2024). ODU Digital Commons.
- Mechanism of action of proteasome inhibitors. (2016). YouTube.
- Structures of the boronic acid 20S proteasome inhibitors. (n.d.).
- Proteasome Activity Fluorometric Assay Kit II. (n.d.). UBPBio.
- Boronic-acid-containing proteasome inhibitors. (n.d.).
- Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution. (2018). Frontiers.
- Phenylboronic acid in targeted cancer therapy and diagnosis. (2023).
- (4-Chloro-3-(diethylcarbamoyl)phenyl)boronic acid. (n.d.). Fluorochem.
- This compound | C9H11BClNO3 | CID 44886932. (n.d.). PubChem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- 1449131-69-4|(4-Chloro-3-(m-tolylcarbamoyl)phenyl)boronic acid. (n.d.). BLDpharm.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid (CAS No. 850589-40-1). As a substituted organoboron compound, its management requires a deep understanding of its chemical properties and the regulatory landscape governing hazardous waste. Adherence to these protocols is essential for ensuring laboratory safety, maintaining environmental integrity, and achieving regulatory compliance.
Hazard Identification and Immediate Safety Protocols
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, boronic acids as a class, and specifically related structures, are known to present risks.
Similar compounds are classified as irritants and may be harmful if swallowed.[1][2][3] Therefore, it is imperative to treat this compound as a hazardous substance.
Table 1: GHS Hazard Information for Structurally Related Boronic Acids
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Mandatory Safety Measures
-
Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, nitrile or neoprene gloves, and a fully-fastened laboratory coat must be worn.[4] Double gloving is recommended for enhanced protection.
-
Ventilation: All handling and disposal-related activities, including weighing, transferring, and rinsing, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
The Core Principle: Management as Hazardous Waste
Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or flushed down the drain.[4][5][7] Doing so can lead to environmental contamination of soil and water, and violates federal and local regulations.[8]
All waste containing this compound must be managed as hazardous waste in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state or local rules.[9] Your institution's Environmental Health & Safety (EHS) office is your primary resource for specific procedural requirements and waste pickup schedules.[5][8]
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the safe collection and storage of waste generated from this compound.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management. It prevents dangerous chemical reactions and facilitates compliant disposal.
-
Do Not Mix: Never combine boronic acid waste with incompatible chemicals such as strong oxidizing agents, strong acids, or bleach.[5][10]
-
Dedicated Streams: Collect waste containing this compound in a dedicated waste stream. If using solvents, it is best practice to segregate halogenated and non-halogenated solvent waste, as disposal costs can differ significantly.[11]
Step 2: Waste Collection and Containment
Use separate, designated containers for solid and liquid waste to ensure safe and compliant disposal.
-
Solid Waste:
-
Procedure: Place all contaminated solid materials—including unused or expired reagents, contaminated gloves, weighing papers, and pipette tips—into a designated solid hazardous waste container.[4][5]
-
Container: The container must be made of a chemically compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, sealable lid.[9][12]
-
-
Liquid Waste:
-
Procedure: Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a clearly labeled liquid hazardous waste container.[4][5]
-
Container: The container must be leak-proof and chemically compatible with the waste. Always leave adequate headspace (at least 10%) to allow for vapor expansion.[12]
-
Step 3: Proper Labeling
Accurate labeling is a regulatory requirement and is critical for safety. As soon as waste is first added to a container, it must be labeled.[11]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste" .[5]
-
The full chemical name: "this compound" .[4]
-
A list of all other constituents in the container (e.g., solvents).
-
The name of the Principal Investigator and the laboratory location (building and room number).[11]
-
An indication of the primary hazards (e.g., Irritant, Toxic).
-
Step 4: Temporary Storage (Satellite Accumulation)
Waste must be stored safely at or near the point of generation until it is collected for disposal.[9]
-
Location: Store sealed and labeled waste containers in a designated, secure satellite accumulation area.[6] This area should be well-ventilated and away from general traffic.
-
Containment: Always use secondary containment (such as a larger, chemically resistant tub) to capture any potential leaks or spills.[11]
-
Closure: Waste containers must be kept tightly closed at all times, except when actively adding waste.[7][11]
Caption: Waste Disposal Workflow for this compound.
Protocol for Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.[6] Residual amounts of the chemical are still considered hazardous.
Step-by-Step Decontamination Procedure
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5][6]
-
Collect Rinseate: Crucially, the first rinseate, and often all three, must be collected and disposed of as liquid hazardous waste. [6][7] Add it to your designated liquid waste container for this chemical.
-
Secondary Decontamination (Optional but Recommended): For more thorough cleaning, a subsequent rinse with a dilute basic solution (e.g., sodium bicarbonate in water) can help convert residual boronic acid to a more water-soluble boronate salt.[4] This rinsate must also be collected as hazardous waste.
-
Final Steps: Allow the fully rinsed container to air dry completely in a well-ventilated area.[6] Once dry, deface or remove the original label. The clean container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream, according to your institution's policies.[5][6]
Caption: Decontamination Workflow for Empty Chemical Containers.
Regulatory Context and Final Recommendations
The procedures outlined in this guide are based on federal regulations such as the EPA's RCRA and best practices promoted by OSHA.[8][9] Academic laboratories may operate under specific rules, such as Subpart K of 40 CFR 262, which allows for extended accumulation times but requires a formal Laboratory Management Plan.[13]
Ultimately, the responsibility for compliant waste disposal rests with the individual researcher and their institution. Always prioritize the specific guidelines provided by your EHS department, as they are tailored to local and state-level requirements. By treating this compound with the necessary caution and adhering to these structured disposal protocols, you contribute to a safer and more sustainable research environment.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- How To Safely Dispose of Boric Acid. Lab Alley.
- Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid. BenchChem.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Regulation of Laboratory Waste. American Chemical Society.
- Chapter 20: Chemical Waste Management. University of Nevada, Reno.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Essential Procedures for the Proper Disposal of ARI-3531. BenchChem.
- Boron Safety Data Sheet. ESPI Metals.
- (4-Chloro-3-(diethylcarbamoyl)phenyl)boronic acid. Fluorochem.
- Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide. BenchChem.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- 3-Amino-5-(ethylcarbamoyl)phenylboronic acid Safety Data Sheet. AK Scientific, Inc.
- Phenylboronic acid Safety Data Sheet. Fisher Scientific.
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A Senior Application Scientist's Guide to Handling (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in scientific principles to ensure your safety and the integrity of your work. Here, we will detail the necessary personal protective equipment (PPE), outline step-by-step operational plans, and establish clear protocols for emergency response and waste disposal.
Hazard Identification and Risk Assessment
Based on data from analogs like 4-Chlorophenylboronic acid and other boronic acid derivatives, the primary hazards are consistently identified as:
-
Skin Irritation : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation : Inhalation of dust particles may lead to respiratory irritation.[1][2][3]
-
Harmful if Swallowed : Acute oral toxicity is a concern.[1][2]
These hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Code (Anticipated) | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] |
This assessment mandates the use of a comprehensive suite of personal protective equipment to create a reliable barrier against all potential routes of exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a critical control measure designed to mitigate the specific hazards identified above. Each component of your protective ensemble serves a distinct and vital purpose.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[3][4] | Causality : Boronic acids are often fine, crystalline solids. Standard safety glasses do not provide a seal against dust particles, which can easily become airborne during transfer. Goggles provide this necessary seal. A face shield offers an additional layer of protection against unexpected splashes during solution preparation.[4] |
| Hand Protection | Chemically resistant nitrile gloves.[4][5] | Causality : Nitrile gloves offer robust protection against incidental contact with a wide range of organic compounds, including boronic acids.[4] It is imperative to inspect gloves for any perforations before use and to employ proper removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of immediately as hazardous waste.[5] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[5] | Causality : This combination protects the skin from accidental spills and contact with contaminated surfaces. The lab coat should be made of a material like cotton, as synthetic fabrics can melt and adhere to the skin in the event of a fire.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[3][5] | Causality : The fine, dusty nature of many boronic acids presents a significant inhalation hazard.[3] An N95-rated respirator effectively filters these airborne particulates, preventing irritation to the respiratory tract. All handling of the solid should ideally occur within a fume hood to provide engineering-level control.[7] |
Safe Handling and Operational Plan
A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step protocol provides a self-validating system for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation :
-
Before beginning, confirm that a certified chemical fume hood, safety shower, and eyewash station are readily accessible and operational.[5][8]
-
Ensure the work area within the fume hood is clean, free of clutter, and prepared with all necessary equipment (spatula, weigh paper, glassware).[5]
-
Prepare a designated hazardous waste container for solid waste.[9]
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the area where the chemical is stored or handled.
-
-
Chemical Handling (inside a chemical fume hood) :
-
Keep the container of this compound tightly closed when not in use.[3][5]
-
To minimize dust generation, open the container slowly. Use a spatula to carefully transfer the solid to a tared weigh paper or vessel. Avoid any actions that could cause the powder to become airborne, such as dropping or rapid scooping.[3][5]
-
If preparing a solution, add the solid to the solvent slowly.
-
-
Post-Handling & Decontamination :
-
Once the transfer is complete, securely close the primary container.
-
Wipe down the spatula and any surfaces within the fume hood that may have been exposed to the chemical using a suitable solvent and absorbent paper. Dispose of these cleaning materials as contaminated hazardous waste.[10]
-
Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[5]
-
-
Doffing PPE :
-
Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.
-
Caption: Emergency first aid response to chemical exposure.
Spill and Leak Management
Accidental spills must be managed promptly and safely to prevent wider contamination and exposure.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood. [3]3. Contain : Wearing full PPE, use a dry absorbent material (e.g., vermiculite or sand) to cover the spill. Avoid adding water.
-
Collect : Carefully sweep or vacuum the material into a suitable, sealable container for hazardous waste. [3]Avoid any actions that generate dust. [3][10]5. Decontaminate : Clean the spill area thoroughly with a suitable solvent and absorbent materials.
-
Dispose : Label the container as "Hazardous Waste" and include the chemical name. [9]Dispose of the waste through your institution's Environmental Health & Safety (EHS) office. [7][9]
Waste Disposal Plan
Proper chemical waste management is a legal and ethical responsibility. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [7][11]
-
Solid Chemical Waste :
-
Contaminated Labware and Debris :
-
Waste Segregation :
-
Because this compound contains chlorine, it must be disposed of in the "Halogenated Organic Waste" stream. [12]Never mix halogenated waste with non-halogenated organic waste unless specifically permitted by your institution's EHS guidelines. [13] * Never mix boronic acid waste with strong oxidizing agents, strong acids, or strong bases. [14][11]
-
-
Empty Container Disposal :
-
Empty containers must be decontaminated. Rinse the container three times with a suitable organic solvent (e.g., acetone or methanol). [7] * The first rinseate is hazardous and must be collected and disposed of as halogenated liquid waste. Subsequent rinses may also need to be collected, depending on institutional policy. [7] * Once triple-rinsed and fully dry, deface the original label, and the container may be disposed of with regular laboratory glass or plastic waste.
-
By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- Lab Alley. Boric Acid Safety & Hazards. [Link]
- Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
- DoveMed. First Aid for Boric Acid Poisoning. [Link]
- University of Washington. Boric Acid - IsoLab. [Link]
- Braun Research Group, University of Illinois.
- Lab Alley. How To Safely Dispose of Boric Acid. [Link]
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- University of California, Berkeley - Environmental Health and Safety.
- Chemistry LibreTexts. Proper Protective Equipment. [Link]
- Chemistry LibreTexts.
- Higher Education and Research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
